4-Propylpyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBVCRLVTCSQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Propylpyrrolidin-2-one
Abstract: 4-Propylpyrrolidin-2-one is a pivotal chiral intermediate, most notably in the synthesis of the antiepileptic drug Brivaracetam.[1][2][3] A thorough understanding of its physicochemical properties is paramount for researchers, process chemists, and formulation scientists to ensure reaction efficiency, product purity, and the development of effective drug delivery systems. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, grounded in established analytical principles. It details not just the known data but also the causality behind the experimental methodologies required for their validation, offering a practical framework for laboratory application.
Introduction and Strategic Importance
Chemical Identity and Structure
This compound is a derivative of pyrrolidinone, also known as a γ-lactam. Its structure consists of a five-membered ring containing a nitrogen atom and a carbonyl group, with a propyl substituent at the fourth carbon position.
-
CAS Numbers:
The key structural feature is the chiral center at the C4 position, leading to two distinct stereoisomers: (R) and (S). The specific stereochemistry is critical in asymmetric synthesis, where the (R)-isomer is the required precursor for Brivaracetam.[1]
Significance in Pharmaceutical Development
The therapeutic efficacy of many modern drugs is dependent on their precise three-dimensional structure. The synthesis of Brivaracetam requires the stereospecific (R)-isomer of this compound to achieve the desired pharmacological activity.[3] Therefore, a robust understanding of this intermediate's properties is not merely academic; it directly impacts:
-
Process Chemistry: Optimizing reaction conditions, solvent selection, and purification methods like distillation or crystallization.
-
Purity Control: Establishing criteria for identity and purity through methods like melting point analysis and spectroscopy.
-
Formulation Science: Predicting solubility and stability, which are crucial for developing a viable drug product.
This guide serves as a foundational resource for scientists engaged in these critical aspects of drug development.
Summary of Core Physicochemical Properties
The following table summarizes the key physicochemical data for this compound. It is important to note that while some values are computationally predicted, they provide a strong basis for experimental design.
| Property | Value / Predicted Value | Significance in Drug Development |
| Molecular Weight | 127.18 g/mol [4][8] | Stoichiometric calculations, mass spectrometry identification. |
| Melting Point | Not experimentally reported in available literature. | A key indicator of purity; a sharp, narrow range suggests high purity.[9] |
| Boiling Point | Not experimentally reported in available literature. | Essential for purification via distillation.[10] |
| pKa (N-H proton) | 16.66 ± 0.40 (Predicted)[4] | Indicates very weak acidity; the compound will be predominantly neutral under physiological conditions. |
| logP (Octanol/Water) | 0.9 (Computed XLogP3)[8] | Suggests moderate lipophilicity, influencing membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų[4][8] | Predicts transport properties such as blood-brain barrier penetration. |
Spectroscopic Profile for Structural Verification
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and quality control.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals would include a broad singlet for the N-H proton, multiplets for the diastereotopic protons on the pyrrolidinone ring, and characteristic signals for the n-propyl chain (a triplet for the terminal methyl group and two multiplets for the methylene groups).
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule. The most downfield signal would be the carbonyl carbon (C=O) of the lactam. The other signals would correspond to the three carbons of the propyl group and the three carbons of the pyrrolidinone ring.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption bands would be:
-
A strong, sharp peak around 1670-1700 cm⁻¹ , characteristic of the C=O (amide) stretch in a five-membered lactam ring.
-
A broad band around 3200-3400 cm⁻¹ , corresponding to the N-H stretching vibration.
-
Several peaks in the 2850-2960 cm⁻¹ region, representing the C-H stretching of the propyl group and the ring.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound (~127.18). Common fragmentation patterns would likely involve the loss of the propyl group or cleavage of the lactam ring.
Experimental Determination of Key Properties
The following sections detail standardized, self-validating protocols for determining the most critical physicochemical properties. The rationale behind key steps is provided to enhance experimental robustness.
Melting Point Determination
Expertise & Causality: The melting point is one of the most reliable indicators of a compound's purity. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden over a wider range.[9][11] The capillary method is a standard and accessible technique for this determination.
Protocol 4.1: Capillary Method for Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate.[11]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Caption: Workflow for melting point determination via the capillary method.
Boiling Point Determination
Expertise & Causality: The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a fundamental property for purification by distillation.[12] For small sample quantities, a micro-reflux method is highly efficient and minimizes material loss.
Protocol 4.2: Micro-Boiling Point Determination
-
Apparatus Setup: Place approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar to ensure smooth boiling and prevent bumping.
-
Thermometer Placement: Clamp the test tube in a heating block. Suspend a thermometer so that its bulb is just above the surface of the liquid. The bulb must be positioned where the vapor will condense and reflux.
-
Heating: Turn on the stirrer and begin heating the block gently.
-
Observation: Observe the sample until it begins to boil and a ring of condensing vapor (the reflux ring) becomes visible on the test tube walls. Adjust the heating so this ring is stable and located at the height of the thermometer bulb.
-
Recording: Allow the temperature to stabilize for a few minutes while the liquid is gently refluxing. The stable temperature reading on the thermometer is the boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected using a pressure nomograph.
Caption: Micro-reflux method for determining the boiling point.
Solubility Determination
Expertise & Causality: Solubility is governed by the principle of "like dissolves like."[13] this compound has a polar lactam group, suggesting solubility in polar solvents like water and alcohols, and a nonpolar propyl tail, suggesting solubility in organic solvents like ethers and chlorinated hydrocarbons. Quantifying this is essential for choosing appropriate reaction and purification solvents. The shake-flask method is the gold standard for determining equilibrium solubility.[14]
Protocol 4.3: Shake-Flask Method for Solubility
-
System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the flask at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has fully settled.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant liquid. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.
-
Quantification: Determine the concentration of the solute in the sampled solution using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
pKa Determination
Expertise & Causality: The pKa value defines the strength of an acid. For this compound, the relevant proton is on the nitrogen atom. Its predicted high pKa (~16.66) indicates it is a very weak acid and will not be significantly deprotonated in most conditions.[4] Potentiometric titration is a highly accurate method for determining pKa by monitoring pH changes upon the addition of a titrant.[15]
Protocol 4.4: Potentiometric Titration for pKa Determination
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in an appropriate solvent system (often a water-cosolvent mixture for organic compounds).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the pH electrode in the sample solution and monitor the initial pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point on the titration curve.[16]
Caption: Workflow for pKa determination using potentiometric titration.
Safety and Handling
This compound, like any laboratory chemical, should be handled with appropriate care. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[17] General precautions include:
-
Using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.
-
Working in a well-ventilated area or a chemical fume hood.
-
Avoiding inhalation of vapors and direct contact with skin and eyes.[18]
-
Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
The physicochemical properties of this compound are integral to its successful application as a high-value intermediate in pharmaceutical manufacturing. Its moderate lipophilicity, predicted high pKa, and distinct spectroscopic signature provide a clear framework for its synthesis, purification, and quality control. The experimental protocols detailed in this guide offer a robust, scientifically grounded approach for researchers to validate these properties, ensuring the consistency and quality required for the development of life-saving therapeutics like Brivaracetam.
References
- 1. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4036244A1 - Enzymatic process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. aablocks.com [aablocks.com]
- 6. (4R)-4-propylpyrrolidin-2-one 97% | CAS: 930123-37-8 | AChemBlock [achemblock.com]
- 7. (R)-4-Propylpyrrolidin-2-one | 930123-37-8 [chemicalbook.com]
- 8. This compound | C7H13NO | CID 14178100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. vernier.com [vernier.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. education.com [education.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.com [fishersci.com]
Introduction: The Significance of (R)-4-propylpyrrolidin-2-one
An In-depth Technical Guide to the Spectral Data Analysis of (R)-4-propylpyrrolidin-2-one
Abstract: This technical guide provides a comprehensive analysis of the expected spectral data for (R)-4-propylpyrrolidin-2-one, a chiral lactam of significant interest in synthetic and medicinal chemistry. As a key building block and potential pharmacophore, unambiguous structural confirmation is paramount. This document outlines the theoretical underpinnings and practical, field-proven protocols for the acquisition and interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. The guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of pyrrolidinone derivatives and other small molecules.
(R)-4-propylpyrrolidin-2-one belongs to the pyrrolidinone class of compounds, a scaffold that is a cornerstone in medicinal chemistry.[1] The five-membered lactam ring is a privileged structure found in a variety of therapeutic agents. The specific stereochemistry at the C4 position, conferred by the (R)-configuration, makes this molecule a valuable chiral intermediate for the synthesis of complex molecular targets where precise three-dimensional orientation is critical for biological activity. For instance, it is listed as an impurity of Brivaracetam, an antiepileptic drug, highlighting the need for its accurate identification and characterization.[2][3]
Robust analytical characterization is the bedrock of chemical synthesis and drug development. It ensures the identity, purity, and structural integrity of a compound. This guide provides an in-depth examination of the primary spectroscopic techniques used to elucidate the structure of (R)-4-propylpyrrolidin-2-one. While a complete public dataset for this specific molecule is not available, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a detailed, predictive analysis.
Table 1: Chemical Properties of (R)-4-propylpyrrolidin-2-one
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [2] |
| Molecular Weight | 127.18 g/mol | [4] |
| Monoisotopic Mass | 127.099714038 Da | [2] |
| CAS Number | 930123-37-8 | [4] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 |
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the atoms of (R)-4-propylpyrrolidin-2-one are numbered as shown below. This convention will be used consistently throughout the guide.
Caption: Molecular structure of (R)-4-propylpyrrolidin-2-one with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Experimental Protocol: NMR Data Acquisition
The causality behind this protocol is to ensure high-resolution data, free from artifacts, allowing for unambiguous interpretation. For a chiral molecule like (R)-4-propylpyrrolidin-2-one, achieving good signal separation is key.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (R)-4-propylpyrrolidin-2-one.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility and its well-defined residual peak.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer or higher):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining field stability during the experiment.[5]
-
Shim the magnetic field to optimize homogeneity. This is an iterative process to maximize the lock signal and achieve sharp, symmetrical peaks, which is crucial for resolving complex multiplets.[5]
-
Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum signal transfer and sensitivity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-45 degree pulse angle, a spectral width of ~12 ppm, and a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.[1]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain quantitative data for all carbon environments, especially the carbonyl carbon.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase-correct the spectra manually to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
¹H NMR Spectral Data Analysis (Predicted)
The predicted ¹H NMR spectrum is based on the analysis of the parent 2-pyrrolidinone structure and established principles of chemical shift theory.[5][6] The propyl group and the chiral center at C4 introduce additional complexity and diastereotopicity.
Table 2: Predicted ¹H NMR Spectroscopic Data for (R)-4-propylpyrrolidin-2-one (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~6.5-7.5 | br s | 1H | NH (H1) | The amide proton is typically broad and its chemical shift is highly dependent on concentration and solvent. |
| ~3.45-3.35 | m | 1H | CH ₂ (H5a) | Part of an AB system, diastereotopic due to the C4 chiral center. Deshielded by the adjacent nitrogen. |
| ~3.10-3.00 | m | 1H | CH ₂ (H5b) | The other diastereotopic proton at C5. |
| ~2.50-2.35 | m | 2H | CH (H4), CH ₂ (H3a) | Complex multiplet arising from the methine proton at the chiral center and one of the diastereotopic C3 protons. |
| ~2.15-2.05 | dd | 1H | CH ₂ (H3b) | The other diastereotopic proton at C3, coupled to H4 and H3a. |
| ~1.50-1.25 | m | 4H | CH ₂ (H1'), CH ₂ (H2') | Overlapping multiplets for the two methylene groups of the propyl chain. |
| ~0.90 | t | 3H | CH ₃ (H3') | Terminal methyl group, appearing as a triplet due to coupling with the adjacent C2' methylene protons. |
¹³C NMR Spectral Data Analysis (Predicted)
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The predicted shifts are based on data for 2-pyrrolidinone and other aliphatic lactams.[5][7]
Table 3: Predicted ¹³C NMR Spectroscopic Data for (R)-4-propylpyrrolidin-2-one (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~176.0 | C =O (C2) | The carbonyl carbon of the amide (lactam) is significantly deshielded and appears far downfield.[5] |
| ~48.0 | C H₂ (C5) | Carbon adjacent to the nitrogen atom. |
| ~40.5 | C H (C4) | The chiral methine carbon, attached to the propyl group. |
| ~37.0 | C H₂ (C3) | Methylene carbon adjacent to the carbonyl group. |
| ~35.5 | C H₂ (C1') | Propyl chain carbon attached to the ring. |
| ~20.0 | C H₂ (C2') | Central methylene of the propyl chain. |
| ~14.0 | C H₃ (C3') | Terminal methyl carbon of the propyl chain. |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Experimental Protocol: Mass Spectrometry Data Acquisition
The primary goal of the MS protocol is to generate a clean, accurate mass measurement of the molecular ion. The choice of sample preparation depends on the sample's purity and the desired sensitivity.[8]
Objective: To determine the accurate mass of the molecular ion and observe its primary fragmentation pattern.
Methodology:
-
Sample Preparation (Clean Sample):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ESI). The acid promotes protonation, leading to the formation of [M+H]⁺ ions.
-
-
Sample Preparation (Complex Matrix):
-
For samples in a complex matrix (e.g., from a biological or crude reaction mixture), sample cleanup is crucial to avoid ion suppression and contamination of the instrument.[9][10]
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to remove salts and highly polar impurities. Elute the analyte with an organic solvent, evaporate, and reconstitute in the infusion solvent.[9]
-
-
Data Acquisition (LC-MS with ESI Source):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC coupling can provide an additional layer of purification.[11]
-
Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for polar small molecules, minimizing fragmentation in the source.[11]
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
For fragmentation analysis, perform a tandem MS (MS/MS) experiment by isolating the molecular ion ([M+H]⁺ at m/z 128.1) and subjecting it to collision-induced dissociation (CID).
-
Mass Spectrum Analysis (Expected)
The monoisotopic mass of C₇H₁₃NO is 127.0997 Da.[2] In positive mode ESI-MS, the primary ion observed will be the protonated molecule.
-
Expected Molecular Ion: [M+H]⁺ = 128.1070 Da
Fragmentation Pathway: The fragmentation of the protonated molecule in an MS/MS experiment would likely proceed through characteristic losses of the propyl side chain and fragmentation of the pyrrolidinone ring.
Caption: Plausible ESI-MS/MS fragmentation pathway for (R)-4-propylpyrrolidin-2-one.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the method of choice for analyzing liquid or solid organic compounds as it requires minimal to no sample preparation.[12][13] The IR beam interacts with only a shallow layer of the sample, making it ideal for neat analysis.[13]
Objective: To obtain the infrared absorption spectrum to identify key functional groups.
Methodology:
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
-
Background Spectrum:
-
With the clean, empty ATR crystal, acquire a background spectrum. This is a critical step to subtract the absorbance from ambient CO₂, water vapor, and the instrument itself.[1]
-
-
Sample Analysis:
-
Place a small amount of the (R)-4-propylpyrrolidin-2-one sample (a single drop if liquid, a small amount of powder if solid) directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.[1]
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Identify and label the major absorption bands.
-
IR Spectrum Analysis (Expected)
The IR spectrum of (R)-4-propylpyrrolidin-2-one will be dominated by absorptions from the amide and alkyl functional groups. The data is predicted based on the known spectrum of 2-pyrrolidinone and other amides.[5][14]
Table 4: Predicted IR Spectroscopic Data for (R)-4-propylpyrrolidin-2-one
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3250 (broad) | N-H stretch | Characteristic of a secondary amide N-H group, often broadened due to hydrogen bonding.[5] |
| ~2955, ~2870 | C-H stretch (sp³) | Asymmetric and symmetric stretching of the C-H bonds in the propyl group and the pyrrolidinone ring.[5] |
| ~1685 (strong) | C=O stretch (Amide I) | A very strong and sharp absorption, characteristic of the carbonyl group in a five-membered lactam.[5] |
| ~1460 | CH₂ scissoring | Bending vibration of the methylene groups.[5] |
| ~1290 | C-N stretch | Stretching vibration of the carbon-nitrogen bond within the amide linkage.[5] |
Integrated Spectroscopic Workflow
The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates the logical progression from sample receipt to full structural elucidation, demonstrating a self-validating system.
Caption: Integrated workflow for the structural elucidation of (R)-4-propylpyrrolidin-2-one.
Conclusion
The structural confirmation of (R)-4-propylpyrrolidin-2-one is achieved through a synergistic application of NMR, MS, and IR spectroscopy. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, confirming the connectivity of the propyl group at the C4 position of the pyrrolidinone ring. High-resolution mass spectrometry validates the elemental composition by providing an accurate mass for the molecular ion ([M+H]⁺ at m/z 128.1070). Finally, IR spectroscopy offers rapid confirmation of the key amide (N-H, C=O) and alkyl (C-H) functional groups. Together, these techniques provide a comprehensive and self-validating dataset essential for the quality control and downstream application of this important chiral building block in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. (r)-4-Propylpyrrolidin-2-one | C7H13NO | CID 16059240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Brivaracetam, (I+-S,4S)- | C11H20N2O2 | CID 9855859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-4-Propylpyrrolidin-2-one | 930123-37-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Pyrrolidinone(616-45-5) 13C NMR [m.chemicalbook.com]
- 8. organomation.com [organomation.com]
- 9. biocompare.com [biocompare.com]
- 10. clinicalpub.com [clinicalpub.com]
- 11. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. Pyrrolidine [webbook.nist.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Propylpyrrolidin-2-one
Foreword: The Significance of 4-Propylpyrrolidin-2-one in Modern Drug Discovery
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, this compound has emerged as a critical building block, most notably as a key intermediate in the synthesis of Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand used in the treatment of epilepsy.[1][2] The precise stereochemistry and functionality of this compound make its efficient and well-characterized synthesis a topic of paramount importance for researchers and professionals in drug development. This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques essential for its thorough characterization, framed from the perspective of practical application and scientific rigor.
Strategic Approach to Synthesis: A Rationale for the Chosen Pathway
Several synthetic strategies can be envisioned for the preparation of this compound. After careful consideration of factors such as starting material availability, scalability, and stereochemical control, we have chosen to focus on a route commencing with a Michael addition to form a γ-nitro ester, followed by a reductive cyclization. This approach is advantageous due to its reliability and the convergent nature of the key bond-forming steps.
The chosen synthetic pathway is outlined below:
Caption: General overview of the selected synthetic route to this compound.
Part 1: Synthesis of this compound
This section provides a detailed experimental protocol for the synthesis of this compound, including the underlying chemical principles and critical safety considerations.
Step 1: Michael Addition for the Formation of Ethyl 3-(nitromethyl)hexanoate
The synthesis commences with a 1,4-conjugate addition, or Michael addition, of nitromethane to ethyl hex-2-enoate. The acidity of the α-protons of nitromethane (pKa ≈ 10.2) allows for the formation of a stabilized nitronate anion in the presence of a suitable base. This nucleophile then attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of the desired γ-nitro ester.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (150 mL).
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol at 0 °C (ice bath).
-
Nucleophile Formation: Add nitromethane (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the nitronate anion.
-
Michael Addition: Add ethyl hex-2-enoate (1.0 equivalent) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude ethyl 3-(nitromethyl)hexanoate. This intermediate is often of sufficient purity for the subsequent step, but can be further purified by flash column chromatography on silica gel if necessary.
Step 2: Reductive Cyclization to Yield this compound
The pivotal step in this synthesis is the reductive cyclization of the γ-nitro ester. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion. In this process, the nitro group is reduced to an amine, which then undergoes spontaneous intramolecular cyclization with the ester functionality to form the stable five-membered lactam ring.
Experimental Protocol:
-
Catalyst Preparation: In a high-pressure hydrogenation vessel, suspend 10% Palladium on carbon (Pd/C) (5 mol%) in methanol (100 mL).
-
Substrate Addition: Add the crude ethyl 3-(nitromethyl)hexanoate (1.0 equivalent) dissolved in methanol (50 mL) to the vessel.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas three times before introducing hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).
-
Purification: Concentrate the combined filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product as a colorless oil or a low-melting solid.
Caption: A streamlined workflow for the synthesis of this compound.
Safety Considerations:
-
Sodium Ethoxide: A strong base and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nitromethane: Flammable and toxic. Use in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[3] This procedure must be conducted in a properly functioning fume hood, away from ignition sources, and with appropriate pressure-rated equipment. The palladium on carbon catalyst can be pyrophoric upon exposure to air, especially after the reaction.[4][5] The filter cake should be kept wet with water and disposed of according to institutional safety protocols.[4]
Part 2: Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected outcomes from key analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol [6] |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | ~263.4 °C (Predicted)[1] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5-7.5 | br s | 1H | NH |
| ~ 3.4-3.5 | m | 1H | CH ₂-NH |
| ~ 3.0-3.1 | m | 1H | CH ₂-NH |
| ~ 2.4-2.5 | m | 1H | CH -CH₂-propyl |
| ~ 2.2-2.3 | dd | 1H | CH ₂-C=O |
| ~ 1.9-2.0 | dd | 1H | CH ₂-C=O |
| ~ 1.2-1.4 | m | 4H | -CH₂-CH ₂-CH₃ |
| ~ 0.9 | t | 3H | -CH₂-CH ₃ |
Note: The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent. The diastereotopic protons of the CH₂ groups in the ring will likely appear as complex multiplets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 177-179 | C =O |
| ~ 45-47 | C H₂-NH |
| ~ 38-40 | C H-CH₂-propyl |
| ~ 35-37 | C H₂-C=O |
| ~ 30-32 | -C H₂-CH₂-CH₃ |
| ~ 20-22 | -CH₂-C H₂-CH₃ |
| ~ 13-15 | -CH₂-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200-3400 | Strong, broad | N-H stretch |
| ~ 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |
| ~ 1680-1700 | Strong | C=O stretch (amide) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 127 | Molecular ion [M]⁺ |
| 84 | Loss of propyl radical (•CH₂CH₂CH₃) |
| 56 | Further fragmentation |
digraph "Characterization_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
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A [label="Pure this compound"];
B [label="¹H NMR Spectroscopy"];
C [label="¹³C NMR Spectroscopy"];
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E [label="Mass Spectrometry"];
F [label="Structural Confirmation\n&\nPurity Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
A -> B;
A -> C;
A -> D;
A -> E;
{B, C, D, E} -> F;
}
Caption: A comprehensive workflow for the analytical characterization of this compound.
Conclusion
This technical guide has detailed a reliable and well-established method for the synthesis of this compound, a vital intermediate in pharmaceutical research. By following the outlined procedures for synthesis and purification, and by employing the described analytical techniques for characterization, researchers can confidently produce and validate this important chemical entity. The provided insights into the rationale behind the chosen methods and the necessary safety precautions are intended to empower scientists in their pursuit of novel therapeutic agents.
Guidechem. (R)-4-Propylpyrrolidin-2-one 930123-37-8 wiki. --INVALID-LINK--2. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. --INVALID-LINK--3. Hydrogenation Reaction Safety In The Chemical Industry. (2025-10-11). --INVALID-LINK--4. PubChem. This compound. --INVALID-LINK--5. Advanced ChemBlocks. (4R)-4-propylpyrrolidin-2-one. --INVALID-LINK--6. Hydrogenation SOP. --INVALID-LINK--7. Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. --INVALID-LINK--8. European Patent Office. (2019-11-11). A PROCESS FOR PREPARING BRIVARACETAM. --INVALID-LINK--9. Ansari, M. A., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Molecules, 27(3), 859. --INVALID-LINK--10. ChemicalBook. (R)-4-Propylpyrrolidin-2-one | 930123-37-8. --INVALID-LINK--11. Google Patents. (2023). US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam. --INVALID-LINK--
References
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- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. (r)-4-Propylpyrrolidin-2-one | C7H13NO | CID 16059240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4R)-4-propylpyrrolidin-2-one 97% | CAS: 930123-37-8 | AChemBlock [achemblock.com]
- 6. This compound | C7H13NO | CID 14178100 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Formation of 4-propylpyrrolidin-2-one: A Mechanistic and Methodological Exploration
Introduction: The Significance of the γ-Lactam Core
The pyrrolidin-2-one, or γ-lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous physiologically active compounds. Its prevalence stems from its ability to mimic a peptide bond, granting it favorable pharmacokinetic properties. Within this class, 4-propylpyrrolidin-2-one has emerged as a critical building block, most notably as a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[1][2][3] The n-propyl substituent at the 4-position enhances the lipophilicity of the final drug molecule, which is believed to contribute to its rapid penetration of the blood-brain barrier and potent pharmacological activity.[4] This guide provides an in-depth technical exploration of the core mechanisms governing the formation of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Strategic Approaches to the Pyrrolidin-2-one Ring System
The synthesis of this compound can be broadly categorized into two highly effective and industrially relevant strategies: the construction of the carbon-nitrogen backbone followed by cyclization, and the direct formation of the heterocyclic ring through reductive amination. Each approach offers distinct advantages and presents unique mechanistic considerations.
The Michael Addition-Reductive Cyclization Pathway
A robust and frequently employed method for the synthesis of 4-substituted pyrrolidin-2-ones involves a two-stage process: a Michael addition to establish the γ-nitro ester intermediate, followed by a reductive cyclization.[1][3][5] This pathway is particularly valuable for its reliability and the commercial availability of the starting materials.
Mechanism:
The reaction commences with the conjugate addition of a nucleophile, typically nitromethane, to an α,β-unsaturated ester, such as (E)-ethyl hex-2-enoate. This Michael addition is base-catalyzed, with a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being a common choice to deprotonate the nitromethane, forming a resonance-stabilized nitronate anion. The choice of a non-nucleophilic base is critical to prevent competing reactions with the ester functionality. The nitronate anion then attacks the β-carbon of the unsaturated ester, leading to the formation of a γ-nitro ester intermediate.[5]
The subsequent and final step is the reductive cyclization of the γ-nitro ester. This is typically achieved through catalytic hydrogenation. A variety of catalysts can be employed, with Raney Nickel being a prevalent choice due to its high activity and cost-effectiveness.[5] The hydrogenation selectively reduces the nitro group to a primary amine. This newly formed amine then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester. This intramolecular aminolysis results in the expulsion of the alkoxy group (e.g., ethoxide) and the formation of the thermodynamically stable five-membered lactam ring.
Diagram 1: Michael Addition-Reductive Cyclization Pathway.
The Reductive Amination of γ-Keto Esters: A Direct Approach
Reductive amination offers a more convergent and atom-economical route to this compound. This strategy typically starts from a γ-keto ester, such as ethyl 4-oxohexanoate (a derivative of levulinic acid). The process involves the in-situ formation of an imine or enamine, followed by reduction and spontaneous cyclization.
Mechanism:
The reaction is initiated by the condensation of the ketone carbonyl group with an ammonia source (e.g., ammonia or ammonium salts) to form an imine or, more likely in the presence of the adjacent ester, an enamine tautomer. This step is often acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate. The resulting C=N double bond is then reduced. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon, platinum oxide) or with chemical reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride. The choice of reducing agent is crucial; it must be selective for the imine/enamine over the ester carbonyl.
Following the reduction, a γ-amino ester is formed. The primary amine of this intermediate readily undergoes intramolecular cyclization with the ester group, in a similar fashion to the final step of the Michael addition pathway, to yield the this compound. Kinetic studies have suggested that the initial formation of the imine intermediate is often the rate-determining step of the overall process.
Diagram 2: Reductive Amination Pathway.
Chiral Synthesis via Hofmann Rearrangement
For applications requiring enantiomerically pure (R)-4-propylpyrrolidin-2-one, such as in the synthesis of Brivaracetam, more elaborate stereoselective methods are employed. One such pathway involves a Hofmann rearrangement.[1][2][3]
Mechanism:
This multi-step synthesis begins with a chiral precursor, often derived from a resolved starting material. A key step is the Hofmann rearrangement of a primary amide to a primary amine with one fewer carbon atom. This is typically achieved by treating the amide with a halogen (e.g., bromine or chlorine) in the presence of a strong base (e.g., sodium hydroxide). The reaction proceeds through the formation of an N-haloamide, which then rearranges to an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the primary amine. In a "one-pot" variation of this process, the amine is not isolated but is generated in situ and undergoes thermal cyclization to afford the desired (R)-4-propylpyrrolidin-2-one in high enantiomeric purity.[2][3]
Experimental Protocol: Synthesis of Racemic this compound via Michael Addition-Reductive Cyclization
This protocol is a representative procedure based on methods described in the literature.[1][5]
Diagram 3: Experimental Workflow for this compound Synthesis.
Materials and Equipment:
-
(E)-Ethyl hex-2-enoate
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas
-
Methanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Hydrogenation apparatus
-
Rotary evaporator
-
Vacuum distillation setup or column chromatography equipment
Procedure:
Stage 1: Synthesis of Ethyl 3-(nitromethyl)hexanoate (Michael Adduct)
-
To a stirred solution of (E)-ethyl hex-2-enoate (1.0 eq) in a suitable solvent, add nitromethane (1.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly add DBU (0.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Quench the reaction by adding a dilute acid solution (e.g., 1M HCl) until the mixture is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-nitro ester. This intermediate can often be used in the next step without further purification.
Stage 2: Reductive Cyclization to this compound
-
In a hydrogenation vessel, dissolve the crude ethyl 3-(nitromethyl)hexanoate (1.0 eq) in methanol.
-
Carefully add Raney Nickel (approx. 10-20 wt% of the nitro ester) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. Once the uptake ceases, the reaction is complete (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and carefully vent the hydrogen pressure.
-
Filter the mixture through a pad of celite to remove the Raney-Ni catalyst. Caution: Raney-Ni is pyrophoric and should be kept wet with solvent at all times and disposed of properly.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Stage 3: Purification
-
The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[6]
Field-Proven Insights and Process Considerations
-
Side Reactions: In the reductive amination pathway, a potential side reaction is the reduction of the ester carbonyl, leading to the formation of a diol. This can be minimized by the choice of a selective reducing agent and careful control of reaction conditions. During the Michael addition, polymerization of the α,β-unsaturated ester can occur if the reaction temperature is not adequately controlled.
-
Catalyst Selection: The choice of catalyst for the reduction step is critical. While Raney-Ni is effective, other catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can also be used. The optimal catalyst may vary depending on the specific substrate and desired reaction conditions.
-
Purification Challenges: this compound is a relatively polar and water-soluble compound. Therefore, during aqueous workups, significant product loss can occur if extractions are not performed thoroughly.[6] Purification by distillation requires a good vacuum to achieve a reasonable boiling point and avoid thermal decomposition.
-
Stereochemical Control: For the synthesis of enantiomerically pure (R)-4-propylpyrrolidin-2-one, the racemic product from the described protocol must be resolved, for example, by chiral chromatography.[1][5] Alternatively, an asymmetric synthesis, such as the Hofmann rearrangement of a chiral precursor, must be employed from the outset.
Quantitative Data Summary
| Synthesis Stage | Key Reagents | Typical Yield | Purity | Analytical Method |
| Michael Addition | (E)-Ethyl hex-2-enoate, Nitromethane, DBU | >90% (crude) | >95% | GC, NMR |
| Reductive Cyclization | γ-Nitro ester, H₂, Raney-Ni | 80-90% | >98% | GC, NMR |
| Purification | Crude this compound | 60-75% (overall) | >99% | GC, HPLC, NMR |
Conclusion
The formation of this compound is a well-established process in synthetic organic chemistry, driven by its importance as a pharmaceutical intermediate. The primary synthetic routes, namely the Michael addition-reductive cyclization and the direct reductive amination of γ-keto esters, are both highly effective and mechanistically well-understood. The choice of a particular route is often dictated by factors such as the availability of starting materials, cost, and the desired stereochemistry of the final product. A thorough understanding of the underlying mechanisms, as detailed in this guide, is paramount for optimizing reaction conditions, minimizing side reactions, and achieving high yields of this valuable γ-lactam.
References
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- 3. US10781170B1 - Process for preparing Brivaracetam - Google Patents [patents.google.com]
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- 6. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to the Biological Activity Screening of 4-Propylpyrrolidin-2-one Derivatives
Abstract
The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents. This technical guide presents a comprehensive, field-proven strategy for the systematic biological activity screening of novel 4-propylpyrrolidin-2-one derivatives. From the perspective of a Senior Application Scientist, this document provides not just the "how" but the critical "why" behind experimental choices, establishing a robust, self-validating workflow for hit identification and confirmation. We will detail a strategic screening cascade, encompassing primary high-throughput assays for anticancer and antimicrobial potential, secondary dose-response validation, and preliminary mechanism-of-action studies. This guide is designed for researchers, scientists, and drug development professionals, providing detailed protocols, data interpretation frameworks, and the logical underpinnings necessary to efficiently navigate the early stages of drug discovery.
The Pyrrolidin-2-one Scaffold: A Privileged Core for Drug Discovery
The five-membered lactam ring of pyrrolidin-2-one is a cornerstone of numerous biologically active compounds.[1] Its prevalence stems from its favorable physicochemical properties and its ability to serve as a versatile synthetic template. The therapeutic landscape is populated with prominent examples derived from this core:
-
Nootropic Agents: Piracetam, the first-of-its-kind "nootropic" drug, features the 2-oxo-pyrrolidine acetamide structure and is recognized for enhancing cognitive functions like learning and memory.[2][3][4]
-
Anticonvulsant Drugs: Levetiracetam, a highly successful antiepileptic drug, exerts its effect through a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[5][6][7] This highlights that even subtle modifications to the pyrrolidinone scaffold can unlock novel mechanisms of action.
The introduction of an alkyl substituent at the 4-position, as in our core structure of this compound, offers a key vector for chemical modification. By derivatizing this core, a chemical library can be generated to probe a wide range of biological targets. The inherent bioactivity of the parent scaffold provides a strong rationale for exploring these derivatives for novel therapeutic applications, particularly in oncology and infectious diseases, where pyrrolidinone-containing compounds have shown significant promise.[1][8][9]
Designing a Strategic Screening Cascade
A successful screening campaign is not a random collection of assays but a logical, tiered progression designed to efficiently identify and validate promising compounds.[10] This "screening cascade" approach minimizes resource expenditure by using broad, high-throughput assays initially to cast a wide net, followed by more complex, lower-throughput assays to confirm and characterize the initial "hits."[11]
Our proposed cascade for this compound derivatives is designed to be robust, reproducible, and informative.
Caption: A strategic workflow for screening this compound derivatives.
Phase 1: Primary Screening - Casting a Wide Net
The objective of primary screening is to rapidly and cost-effectively evaluate the entire compound library to identify initial "hits."[12] We utilize miniaturized, automated assays to maximize throughput.[11] For this campaign, we will run two parallel primary screens.
Anticancer Activity: Cell Viability Screening
The rationale for screening for anticancer activity is supported by numerous studies demonstrating the cytotoxic potential of various pyrrolidinone derivatives.[1][13][14]
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. Causality: The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells.[15][16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living cells, making it an excellent proxy for cell viability.[18] Its simplicity and scalability make it ideal for high-throughput screening.[16]
Protocol: See Section 5.1 for the detailed MTT Assay Protocol. Execution: A panel of three diverse human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) will be treated with a single, fixed concentration (e.g., 10 µM) of each derivative for 72 hours.[19] A compound is flagged as a "hit" if it reduces cell viability by more than 50% in at least one cell line.
Antimicrobial Activity: Growth Inhibition Screening
The pyrrolidinone nucleus is present in compounds with known antimicrobial and antifungal properties, providing a strong basis for this screening arm.[8][20][21]
Assay: Broth Microdilution Assay. Causality: This method directly assesses a compound's ability to inhibit microbial growth in a liquid medium.[22] It is the most common method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent and is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI).[22][23][24]
Protocol: See Section 5.2 for the detailed Broth Microdilution Protocol. Execution: A panel of bacteria, including at least one Gram-positive (e.g., Staphylococcus aureus) and one Gram-negative (Escherichia coli) species, will be exposed to a single, high concentration (e.g., 32 µg/mL) of each derivative. A "hit" is defined as a compound that causes complete inhibition of visible bacterial growth.[25]
Phase 2 & 3: Hit-to-Lead Development
Hit Confirmation and Dose-Response Analysis
A single-point concentration screen is prone to false positives. Therefore, all hits from the primary screen must be subjected to secondary screening to confirm their activity and determine their potency.
-
Anticancer Hits: Compounds are tested over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) is calculated, providing a quantitative measure of potency.
-
Antimicrobial Hits: A full broth microdilution assay with serial dilutions is performed to determine the precise Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits visible growth.[26][27]
Data Presentation and Prioritization
Quantitative data from the dose-response analyses should be tabulated for clear comparison. Hits are prioritized based on potency (low IC50 or MIC) and, if available, selectivity (e.g., greater potency against cancer cells than normal cells).
Table 1: Sample Data Summary for Prioritized Hits
| Compound ID | Target Cell/Organism | Primary Screen (% Inhibition) | IC50 (µM) / MIC (µg/mL) |
|---|---|---|---|
| PPD-001 | A549 (Lung Cancer) | 78% @ 10 µM | 2.5 µM |
| PPD-001 | MCF-7 (Breast Cancer) | 65% @ 10 µM | 8.1 µM |
| PPD-001 | S. aureus | 100% @ 32 µg/mL | 16 µg/mL |
| PPD-007 | A549 (Lung Cancer) | 85% @ 10 µM | 1.2 µM |
| PPD-007 | E. coli | 20% @ 32 µg/mL | > 64 µg/mL |
Preliminary Mechanism of Action (MoA) Studies
For the most promising anticancer hits, initial MoA studies are crucial to guide further development. A key mechanism by which cytotoxic drugs kill cancer cells is the activation of apoptosis, or programmed cell death.[28][29][30]
Assay: Caspase-Glo® 3/7 Assay. Causality: Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[31] Their activation is a hallmark of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate (containing the DEVD tetrapeptide sequence) that is cleaved by active caspase-3 or -7.[32] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase activity.[33][34] An increase in luminescence in treated cells compared to untreated controls indicates apoptosis induction.
Caption: Simplified intrinsic apoptosis pathway targeted by the Caspase-Glo 3/7 assay.
Detailed Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.[15][17][18]
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[19]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[15]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[19] Mix thoroughly on an orbital shaker for 15 minutes.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]
Protocol: Broth Microdilution MIC Assay
This protocol follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[23][35][36]
-
Compound Preparation: In a 96-well round-bottom plate, prepare two-fold serial dilutions of each test compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.[26]
-
Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[26]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This halves the compound concentration in each well, which must be accounted for.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[22]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[25] This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
This is a simplified "add-mix-measure" protocol based on the manufacturer's instructions.[32][34][37]
-
Cell Treatment: Seed and treat cells with the test compounds (at concentrations around their IC50 values) in a white-walled 96-well plate as described in the MTT protocol (Steps 1-3).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[33]
-
Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at low speed for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. An increase in relative luminescence units (RLU) compared to the vehicle control indicates apoptosis induction.
Conclusion and Future Directions
This guide outlines a logical and experimentally sound cascade for the initial biological evaluation of this compound derivatives. By employing a tiered approach that moves from high-throughput primary screening to more detailed secondary and mechanistic assays, researchers can efficiently identify and prioritize compounds with genuine therapeutic potential.
A derivative demonstrating high potency (low micromolar IC50), selectivity for cancer cells, and a clear pro-apoptotic mechanism would be considered a strong lead candidate. Subsequent steps would involve further mechanism of action studies (e.g., cell cycle analysis, western blotting for apoptotic proteins), structure-activity relationship (SAR) analysis to optimize potency, and eventual progression into preclinical in vivo models. This systematic approach ensures that resources are focused on the most promising molecules, accelerating the path from chemical library to potential clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. air.unimi.it [air.unimi.it]
- 21. researchgate.net [researchgate.net]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 24. iacld.com [iacld.com]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. bio.libretexts.org [bio.libretexts.org]
- 28. Apoptosis pathways in cancer and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. actaorthop.org [actaorthop.org]
- 30. Targeting apoptosis pathways in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Frontiers | Targeting Apoptosis Signaling Pathways for Anticancer Therapy [frontiersin.org]
- 32. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 33. Caspase 3/7 Activity [protocols.io]
- 34. promega.com [promega.com]
- 35. goums.ac.ir [goums.ac.ir]
- 36. darvashco.com [darvashco.com]
- 37. tripod.nih.gov [tripod.nih.gov]
In Silico Modeling of 4-propylpyrrolidin-2-one Interactions
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents. 4-propylpyrrolidin-2-one, a specific derivative, presents a compelling case for detailed molecular interaction studies. This guide provides a comprehensive, technically-grounded framework for the in silico investigation of this molecule. We move beyond a simple recitation of steps to explain the causal logic behind each phase of the computational workflow, from initial system preparation to the dynamic analysis of protein-ligand stability. This document details field-proven protocols for molecular docking and molecular dynamics (MD) simulations, offering a self-validating system to predict and analyze the binding behavior of this compound with high-value biological targets.
Strategic Imperative: Why Model this compound?
Computational, or in silico, modeling has become an indispensable pillar in drug discovery, enabling the rapid and cost-effective evaluation of small molecules.[1][2][3][4] For a molecule like this compound, which is structurally related to active pharmaceutical ingredients such as Brivaracetam, in silico methods allow us to:
-
Identify Potential Biological Targets: Predict which proteins the molecule is likely to interact with.
-
Elucidate Binding Mechanisms: Understand the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding.
-
Assess Binding Affinity and Stability: Quantify the strength and durability of the ligand-protein complex.
-
Guide Rational Drug Design: Use interaction data to inform the design of more potent and selective derivatives.
This guide establishes a robust workflow that integrates multiple computational techniques to build a comprehensive molecular interaction profile.
Foundational Workflow: System Preparation
The accuracy of any in silico model is fundamentally dependent on the meticulous preparation of the ligand and its biological target. Garbage in, garbage out is the immutable law of computational science.
Ligand Preparation
The starting point is the 2D structure of this compound, which must be converted into a chemically correct, low-energy 3D conformation.
Protocol: 3D Ligand Generation
-
Obtain 2D Structure: Source the 2D structure from a reliable chemical database such as PubChem (CID 14178100).[5]
-
Generate 3D Coordinates: Utilize a chemistry-aware software tool (e.g., Schrödinger's LigPrep, open-source RDKit) to convert the 2D representation into a 3D structure.
-
Explore Tautomeric and Protonation States: The software should generate plausible ionization and tautomeric states at a defined physiological pH (e.g., 7.4 ± 1.0). This step is critical as the charge state of a molecule dramatically influences its interactions.
-
Energy Minimization: Each generated conformer is subjected to energy minimization using a suitable force field (e.g., OPLS4, MMFF94) to relieve steric strain and identify a low-energy, computationally stable structure.
Target Identification and Receptor Preparation
Given that this compound is a structural fragment of the antiepileptic drug Brivaracetam, a logical and high-value biological target is the Synaptic Vesicle Glycoprotein 2A (SV2A) , the known target of Brivaracetam.[6] We will proceed using a high-resolution crystal structure of SV2A from the Protein Data Bank (PDB).
Protocol: Receptor Structure Preparation
-
Download PDB Structure: Obtain the crystal structure of human SV2A (e.g., PDB ID: 6XKL) from the RCSB PDB.
-
Initial Cleaning: Remove all non-essential components from the PDB file, such as crystallization aids, duplicate protein chains, and most water molecules. Retain only waters that are observed to mediate ligand-protein interactions, if any.
-
Structural Refinement:
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms; these must be added computationally.
-
Assign Bond Orders: Correctly assign single, double, and aromatic bond orders.
-
Fill Missing Residues/Loops: Use tools like Prime (Schrödinger) or MODELLER to build any missing protein side chains or backbone loops.
-
-
Protonation and Optimization: Use a dedicated tool (e.g., PROPKA, H++) to predict the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at the target pH.
-
Constrained Minimization: Perform a final, restrained energy minimization of the protein structure. This step relaxes local steric clashes while ensuring the global backbone architecture remains unchanged from the experimentally determined state.
Core Methodology I: Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand within a protein's binding site. It is a powerful method for generating hypotheses about key binding interactions.
Causality: We perform docking to rapidly sample a vast conformational space and identify the most plausible binding modes based on a scoring function that approximates binding free energy.
Protocol: Predicting the Binding Pose with Glide
-
Binding Site Definition: A receptor grid is generated to define the energetic landscape of the binding pocket. This grid is centered on the known binding site of the co-crystallized ligand in the PDB structure. The dimensions of the grid must be large enough to accommodate the ligand (this compound).
-
Ligand Docking:
-
Precision Level: Select a docking precision. Standard Precision (SP) is faster and suitable for screening large libraries, while Extra Precision (XP) is more computationally intensive but provides a more accurate assessment of the binding pose.[7]
-
Execution: The prepared ligand is docked into the receptor grid. The algorithm systematically samples ligand poses and scores them.
-
-
Pose Analysis: The results are ranked by a docking score (e.g., GlideScore). The top-ranked poses are visually inspected to analyze the specific interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts—formed with the protein's active site residues.
Diagram: Molecular Docking Workflow
Caption: Workflow for predicting ligand binding mode via molecular docking.
Core Methodology II: Molecular Dynamics (MD) Simulation
While docking provides a valuable static snapshot, biological systems are dynamic. MD simulation offers a view of the atomic-level movements of the protein-ligand complex over time, providing crucial insights into the stability of the predicted binding pose.[8][9]
Causality: We run MD simulations to validate the docking pose. If a predicted pose is unstable and the ligand dissociates or shifts significantly during the simulation, the docking result is likely a false positive. A stable trajectory, however, increases confidence in the predicted binding mode.
Protocol: Assessing Binding Stability with Desmond
-
System Building:
-
The highest-scoring docked pose of the SV2A/4-propylpyrrolidin-2-one complex is selected as the starting point.
-
The complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.
-
-
System Equilibration: The system undergoes a series of minimization and constrained simulation steps. This multi-stage relaxation process gradually heats the system to the target temperature (e.g., 310 K) and adjusts the pressure, allowing the water and ions to equilibrate around the fixed protein-ligand complex.
-
Production MD: The constraints are removed, and the simulation is run for a significant period (e.g., 100-500 nanoseconds). The trajectory (atomic coordinates over time) is saved at regular intervals for analysis.
Diagram: Molecular Dynamics Workflow
Caption: Workflow for evaluating the dynamic stability of a protein-ligand complex.
Data Synthesis and Interpretation
-
Docking Score: Provides an initial estimate of binding affinity.
-
Interaction Analysis (Docking): Identifies the key residues and interaction types (e.g., hydrogen bond with ASN552, hydrophobic packing with TRP670).
-
Root Mean Square Deviation (RMSD): Calculated from the MD trajectory. A low and stable RMSD for the ligand's heavy atoms indicates it remains securely in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Reveals which parts of the protein are flexible or rigid upon ligand binding.
-
Interaction Persistence (MD): The MD trajectory is analyzed to determine the percentage of simulation time that key interactions (identified in docking) are maintained. Persistent interactions are critical for stable binding.
-
Binding Free Energy Calculation: Methods like MM/GBSA or MM/PBSA can be applied to the MD trajectory to provide a more rigorous estimate of the binding free energy (ΔG), offering a more quantitative measure of affinity than the docking score alone.[10]
Table 1: Hypothetical Data Summary for this compound with SV2A
| Parameter | Result | Interpretation & Causality |
| Docking Score (Glide XP) | -7.5 kcal/mol | Indicates a favorable predicted binding affinity. |
| Key Interactions | H-bond with ASN552; Hydrophobic interactions with TRP670, ILE556 | The polar lactam group engages a key polar residue, while the propyl tail sits in a hydrophobic pocket, providing specificity. |
| Ligand RMSD (100 ns MD) | 1.5 ± 0.3 Å | The ligand remains stable in the binding pose throughout the simulation, validating the docking result. |
| Interaction Persistence | H-bond (ASN552): 85% | The primary anchoring hydrogen bond is highly stable and critical for binding. |
| Binding Free Energy (MM/GBSA) | -45.2 kcal/mol | A strong, favorable binding free energy, corroborating the docking score and stable MD trajectory. |
Conclusion: From Prediction to Validation
This in-depth guide outlines a robust, multi-step in silico workflow for characterizing the molecular interactions of this compound. By integrating molecular docking to generate a binding hypothesis and molecular dynamics to test its stability, we create a self-validating computational model.[11] The insights derived—from key anchoring residues to the dynamic stability of the complex—provide a strong foundation for understanding the molecule's potential biological function.
Crucially, these computational predictions are not an end in themselves. They are powerful hypotheses that must be validated through empirical methods. The next logical steps would involve synthesizing the compound and performing in vitro binding assays (e.g., surface plasmon resonance) and, ultimately, co-crystallography to experimentally confirm the predicted binding mode.
References
- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]
- 5. This compound | C7H13NO | CID 14178100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S)-2-((4R)-2-oxo-4-n-propyl-1-pyrrolidinyl)butanamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. ovid.com [ovid.com]
- 8. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility of 4-Propylpyrrolidin-2-one in Organic Solvents
Abstract
Introduction to 4-Propylpyrrolidin-2-one and its Significance
This compound is a chiral heterocyclic compound belonging to the lactam class of organic molecules.[1][2] Its structure consists of a five-membered pyrrolidinone ring substituted with a propyl group at the 4-position. This compound has garnered significant attention in the pharmaceutical industry as a crucial building block in the stereoselective synthesis of Brivaracetam, a second-generation racetam derivative used in the treatment of epilepsy.[3][4][5] The efficiency of the synthetic route to Brivaracetam is highly dependent on the judicious selection of solvents, which in turn is governed by the solubility of its intermediates, including this compound. A thorough understanding of its solubility profile is therefore paramount for process optimization, yield maximization, and ensuring the purity of the final active pharmaceutical ingredient (API).
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[6][7] The molecular structure of this compound provides clear indicators of its expected solubility behavior.
Molecular Structure and Polarity
This compound possesses both polar and non-polar regions, rendering it an amphiphilic molecule.
-
Polar Region: The lactam (cyclic amide) functional group contains a highly polar carbonyl group (C=O) and a nitrogen atom with a lone pair of electrons. This region is capable of forming strong dipole-dipole interactions and acting as a hydrogen bond acceptor. The N-H bond also allows it to function as a hydrogen bond donor.[6][7]
-
Non-polar Region: The propyl group (CH2CH2CH3) and the aliphatic backbone of the pyrrolidinone ring are non-polar. This hydrocarbon portion of the molecule will interact favorably with non-polar solvents through London dispersion forces.
The balance between the polar lactam head and the non-polar alkyl tail will determine its solubility in solvents of varying polarities. The computed XLogP3-AA value of 0.9 from PubChem suggests a moderate degree of lipophilicity, indicating that it will likely be soluble in a range of organic solvents.[1]
Intermolecular Forces and Solvent Interactions
The solubility of this compound in a given organic solvent is a function of the following intermolecular interactions:
-
Hydrogen Bonding: The ability of the lactam N-H group to act as a hydrogen bond donor and the carbonyl oxygen to act as a hydrogen bond acceptor is a dominant factor in its solubility in protic solvents like alcohols (e.g., methanol, ethanol) and in aprotic solvents that can accept hydrogen bonds.[6][7]
-
Dipole-Dipole Interactions: The permanent dipole moment of the lactam group will lead to strong attractive forces with other polar solvent molecules, such as ketones (e.g., acetone), esters (e.g., ethyl acetate), and polar aprotic solvents (e.g., N,N-dimethylformamide, dimethyl sulfoxide).
-
London Dispersion Forces: These forces are present in all molecules and will be the primary mode of interaction between the non-polar propyl chain and non-polar solvents like hydrocarbons (e.g., hexane, toluene).
Expected Solubility Profile of this compound
Based on the theoretical principles outlined above and drawing parallels with the solubility of the parent compound, 2-pyrrolidinone, a predicted solubility profile for this compound can be established.[8] It is important to note that the presence of the propyl group will likely enhance its solubility in less polar solvents compared to 2-pyrrolidinone.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methylpyrrolidone (NMP) | High / Miscible | Strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds. These solvents are often used in the synthesis of Brivaracetam, suggesting good solubility of the intermediate.[3][9][10] |
| Alcohols | Methanol, Ethanol, Isopropanol | High / Miscible | Strong hydrogen bonding capabilities of both the solute and the solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High / Miscible | Strong dipole-dipole interactions. |
| Esters | Ethyl Acetate, Butyl Acetate | Soluble to Highly Soluble | Moderate polarity and dipole-dipole interactions. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | Dipole-dipole interactions and the ability to dissolve both polar and non-polar moieties. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderately Soluble | London dispersion forces between the propyl group and the aromatic ring. Toluene is mentioned as a solvent in related synthetic procedures.[9] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The polarity of the lactam group will likely limit its solubility in highly non-polar solvents. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system for determining the equilibrium solubility of this compound in various organic solvents at a specified temperature.
Materials and Equipment
-
High-purity this compound (>98%)
-
Analytical grade organic solvents
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
Validated analytical method for quantification (e.g., GC-FID, HPLC-UV)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a precisely weighed amount of this compound that is in excess of its expected solubility.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the minimum time required to reach equilibrium.
-
After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to allow the excess solid to sediment.
-
-
Sampling and Sample Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe that has been thermally equilibrated to the temperature of the experiment.
-
Immediately pass the solution through a syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Accurately weigh the filtered solution to determine its mass.
-
Dilute the filtered solution gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated and calibrated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis and Reporting:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the statistical validity of the results.
-
Practical Applications in Drug Development
An accurate understanding of the solubility of this compound is crucial for several stages of drug development:
-
Reaction Solvent Selection: Choosing a solvent in which the reactants are soluble but the product may be less soluble can facilitate product isolation and purification. The use of solvents like DMF and NMP in the synthesis of Brivaracetam suggests that this compound is highly soluble in these media, which is advantageous for reaction kinetics.[3][9]
-
Crystallization and Purification: The selection of an appropriate solvent system is critical for the purification of this compound by crystallization. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal.
-
Formulation Development: For any potential direct application of this compound or its derivatives, solubility data is essential for developing stable and bioavailable formulations.
Conclusion
While a comprehensive public database on the solubility of this compound in organic solvents is currently lacking, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. The amphiphilic nature of the molecule, with its polar lactam ring and non-polar propyl chain, suggests a broad solubility profile across a range of organic solvents, particularly in polar aprotic and protic solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. This foundational knowledge is indispensable for scientists and researchers working on the synthesis and development of Brivaracetam and other pharmaceuticals derived from this important intermediate.
References
- 1. This compound | C7H13NO | CID 14178100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN111196777A - Synthetic preparation of brivaracetam - Google Patents [patents.google.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. US10221134B2 - Processes to produce brivaracetam - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
An In-Depth Technical Guide to the Thermal Stability of 4-Propylpyrrolidin-2-one
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 4-propylpyrrolidin-2-one, a key intermediate in the synthesis of various pharmaceuticals, including the anti-epileptic drug Brivaracetam.[1] In the absence of direct, publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogs, such as N-methylpyrrolidone (NMP) and 2-pyrrolidinone, and relevant pharmaceutical compounds. It outlines the principal analytical techniques for assessing thermal stability, predicts the thermal behavior of this compound, and proposes potential degradation pathways. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of the thermal properties of this important synthetic building block.
Introduction: The Significance of this compound in Pharmaceutical Synthesis
This compound is a substituted γ-lactam that serves as a crucial chiral precursor in the synthesis of a new generation of anticonvulsant drugs. Its stereospecific incorporation into the final active pharmaceutical ingredient (API) is critical for the drug's efficacy and safety. The thermal stability of such intermediates is a paramount concern during synthesis, purification, and storage. Uncontrolled degradation can lead to impurity formation, reduced yield, and potential safety hazards. Therefore, a robust understanding of the thermal behavior of this compound is essential for process optimization, risk assessment, and ensuring the quality of the final drug product.
Core Principles and Methodologies for Thermal Stability Assessment
The evaluation of a compound's thermal stability involves subjecting it to a controlled temperature program and monitoring for physical and chemical changes. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).[2][3]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It provides quantitative information about thermal events involving mass loss, such as decomposition, dehydration, or desolvation. A typical TGA curve plots mass percentage against temperature. The onset temperature of mass loss is a key indicator of the initiation of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal. For a comprehensive analysis, TGA can be coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the chemical nature of the evolved gases during decomposition.[5]
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[6] DSC can detect both endothermic and exothermic processes. For thermal stability assessment, DSC is invaluable for determining melting points, phase transitions, and the enthalpy of decomposition. An exothermic event following a melting endotherm is a strong indication of thermal decomposition.
Experimental Workflow: A Self-Validating System
A robust thermal stability study integrates both TGA and DSC, often complemented by further analytical techniques to identify degradation products. This multi-faceted approach provides a self-validating system for understanding the complete thermal profile of a compound.
Figure 1: Integrated workflow for thermal stability assessment.
Predicted Thermal Behavior of this compound: An Evidence-Based Approach
Insights from N-Methyl-2-pyrrolidone (NMP) and 2-Pyrrolidinone
N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent, shares the same γ-lactam core. Studies have shown that NMP is thermally stable, with a decomposition temperature of around 350°C in the absence of water and air.[7] However, in the presence of oxygen and water, decomposition can begin at much lower temperatures, between 120-200°C.[7] The primary decomposition products are reported to be toxic fumes, including carbon monoxide and nitrogen oxides.[8][9] The parent compound, 2-pyrrolidinone, has a boiling point of 245°C, suggesting a degree of thermal stability.[10] The presence of the n-propyl group in this compound is not expected to dramatically decrease the intrinsic stability of the lactam ring.
Stability Data from Brivaracetam
Brivaracetam, which contains the this compound moiety, has been subjected to forced degradation studies as per ICH guidelines. These studies indicate that the drug substance is relatively stable under thermal stress, showing no significant degradation after being exposed to 60°C for 10 days.[11] However, it is susceptible to degradation under acidic, basic, and oxidative conditions.[11][12][13] The melting point of Brivaracetam has been reported as 77.38°C.[14] This suggests that while the molecule can withstand moderate temperatures, the lactam ring can be opened under harsh chemical conditions.
| Compound | Structure | Relevant Thermal Data | Source |
| N-Methyl-2-pyrrolidone (NMP) | N-methylated γ-lactam | Stable up to ~350°C (anhydrous, inert atm).[7] Decomposes at 120-200°C in presence of air and water.[7] | [7] |
| Poly(vinylpyrrolidone) (PVP) | Polymer with pyrrolidinone side chains | Degradation starts around 250°C, with 50% degradation at 420°C.[4] | [4] |
| Brivaracetam | Contains this compound | Thermally stable at 60°C for 10 days.[11] Melting point: 77.38°C.[14] | [11][14] |
Table 1: Summary of Thermal Stability Data for Related Compounds
Based on this comparative analysis, it is predicted that this compound will exhibit good thermal stability, likely up to temperatures exceeding 200°C under an inert atmosphere. The onset of decomposition will be significantly influenced by the presence of oxygen and moisture.
Proposed Thermal Degradation Pathways
The thermal degradation of lactams can proceed through several pathways, primarily involving the cleavage of the amide bond within the ring. For this compound, two principal degradation initiation steps are plausible:
-
Hydrolysis: In the presence of water, particularly at elevated temperatures, the lactam ring can undergo hydrolysis to form the corresponding γ-amino acid, 4-aminoheptanoic acid.
-
Decarbonylation and Ring Opening: At higher temperatures, thermal cleavage of the C-N and C-C bonds within the ring can occur. This could lead to the elimination of carbon monoxide and the formation of various unsaturated and fragmented nitrogen-containing compounds. The decomposition of NMP is known to produce carbon monoxide and nitrogen oxides, supporting this hypothesis.[8][9]
Figure 2: Proposed initial degradation pathways for this compound.
Conclusion and Recommendations
This technical guide provides a predictive overview of the thermal stability of this compound based on a comprehensive analysis of related compounds. It is anticipated that this compound possesses good thermal stability, but its degradation is likely accelerated by the presence of water and oxygen.
For professionals handling this compound, the following recommendations are crucial:
-
Experimental Verification: It is strongly recommended to perform TGA and DSC analysis on this compound to determine its precise decomposition temperature and thermal profile.
-
Atmosphere Control: During synthesis and storage, particularly at elevated temperatures, the use of an inert atmosphere (e.g., nitrogen or argon) is advised to minimize oxidative degradation.
-
Moisture Control: Given the susceptibility of the lactam ring to hydrolysis, maintaining anhydrous conditions is critical for preserving the integrity of the compound.
-
Impurity Profiling: In cases where thermal stress is unavoidable, analytical methods such as HPLC-MS should be employed to identify and quantify any degradation products to ensure the quality of the material for its intended use in pharmaceutical synthesis.
By adhering to these principles, researchers and manufacturers can ensure the stable and safe handling of this compound, thereby safeguarding the integrity of the final pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]
- 3. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. What is N-methyl-2-pyrrolidone used for?_Chemicalbook [chemicalbook.com]
- 8. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 10. 2-吡咯烷酮 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. ijpsr.com [ijpsr.com]
- 12. benchchem.com [benchchem.com]
- 13. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 14. impactfactor.org [impactfactor.org]
Quantum chemical calculations for pyrrolidinone derivatives
An In-Depth Technical Guide: Quantum Chemical Calculations for Pyrrolidinone Derivatives in Modern Drug Discovery
Executive Summary
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, the empirical process of synthesizing and testing derivatives is both time-consuming and resource-intensive. This guide provides a comprehensive technical overview of how quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), can be leveraged to accelerate the discovery pipeline for pyrrolidinone-based therapeutics. By providing profound insights into molecular structure, stability, and electronic properties, these in silico techniques enable a rational, prediction-driven approach to drug design. This document details the foundational theory, presents a validated computational workflow, explores key applications such as QSAR and spectroscopic analysis, and offers field-proven best practices for obtaining reliable and actionable results.
Chapter 1: The Significance of Pyrrolidinone Derivatives and the Role of In Silico Chemistry
The pyrrolidinone ring, a five-membered lactam, is a privileged structure in pharmacology, appearing in drugs with diverse activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its unique structural and electronic features, such as its hydrogen bonding capabilities and conformational flexibility, allow it to interact with a wide range of biological targets.[1]
The very conformational flexibility that makes the pyrrolidinone ring so versatile also presents a significant challenge for drug designers.[1][4] The biological activity of a derivative is often dictated by a specific three-dimensional conformation, or "pucker," of the ring.[1][4] Synthesizing and characterizing the precise geometry and electronic properties of each new derivative experimentally is a major bottleneck in the development process.
This is where quantum chemical calculations offer a transformative advantage. By solving approximations of the Schrödinger equation for a given molecule, these computational methods can accurately predict a wealth of information before a compound is ever synthesized.[5] This includes:
-
Stable 3D Structures: Identifying the most energetically favorable conformations.[6][7]
-
Electronic Properties: Calculating the distribution of electrons, which governs reactivity and intermolecular interactions.[8][9]
-
Spectroscopic Data: Predicting NMR, IR, and other spectra to aid in the structural confirmation of synthesized compounds.[10][11]
-
Reactivity Descriptors: Understanding where a molecule is likely to react or interact with a biological target.[12]
By integrating these computational insights, researchers can prioritize the synthesis of the most promising candidates, reducing costs and accelerating the journey from concept to clinic.[5][6][13]
Chapter 2: Foundational Concepts in Quantum Chemical Calculations
While the underlying theory is complex, a conceptual understanding of a few key components is essential for effectively applying QC methods.
Density Functional Theory (DFT): The Computational Workhorse For molecules the size of typical drug candidates, solving the Schrödinger equation exactly is computationally impossible. Density Functional Theory (DFT) provides a pragmatic and powerful alternative. Instead of dealing with the complex wavefunction of all electrons, DFT uses the much simpler electron density to calculate the system's energy. This approach has proven to be a robust compromise between accuracy and computational cost, making it the most widely used method for studying organic molecules.[7][14]
Basis Sets: The Building Blocks of Molecular Orbitals In practice, the molecular orbitals are constructed from a set of mathematical functions known as a basis set.[15][16] The choice of basis set is a critical decision that directly impacts the accuracy and cost of a calculation.[15] They are typically composed of Gaussian-type orbitals.[16]
-
Pople Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used for organic molecules and offer a good balance of speed and accuracy. The notation indicates how many functions are used for core and valence electrons. Symbols like (d,p) or * add "polarization" functions, which allow orbitals to change shape and are crucial for describing chemical bonds accurately. The + symbol adds "diffuse" functions, which are important for describing systems with spread-out electron density, like anions.[16][17]
-
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are generally more accurate but also more computationally expensive. They are designed to systematically converge towards the true energy as the basis set size increases. The "aug-" prefix indicates the inclusion of diffuse functions.
Modeling the Solvent: The Role of the Environment Most biological processes occur in an aqueous environment. Failing to account for the solvent can lead to significant errors.
-
Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a defined dielectric constant.[18][19] This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.[18][20] The SMD model is a popular choice, applicable to a wide range of solvents.[18]
-
Explicit Solvation Models: These involve surrounding the molecule of interest with a number of individual solvent molecules. While more realistic, this approach is significantly more computationally demanding and is typically used in molecular dynamics simulations rather than standard QC calculations.[20]
Chapter 3: The Computational Workflow: A Step-by-Step Protocol
This section outlines a validated, self-correcting workflow for performing quantum chemical calculations on pyrrolidinone derivatives.
}
Protocol 1: Standard Computational Analysis of a Pyrrolidinone Derivative
-
Structure Preparation:
-
Begin with a 2D chemical drawing of the pyrrolidinone derivative.
-
Use a molecular editor (e.g., Avogadro, ChemDraw) to convert the 2D sketch into an initial 3D structure. Save the coordinates in a standard format like .xyz or .mol.
-
-
Conformational Analysis:
-
Causality: Pyrrolidinone rings are not flat.[4] Different ring puckers and side-chain orientations (conformers) can have vastly different energies and biological activities. Starting an optimization from a single, arbitrary conformer may lead to a high-energy, irrelevant structure.
-
Method: Perform a thorough conformational search. Tools like CREST or the conformer search modules in computational chemistry suites are excellent for this.[6] This step generates a set of low-energy candidate structures.
-
-
Geometry Optimization:
-
Objective: To find the most stable 3D arrangement of atoms (the structure at the minimum on the potential energy surface).
-
Method: Take the lowest-energy conformer(s) from the previous step as starting points. Perform a geometry optimization using a reliable DFT method. A common and robust choice for initial studies is the B3LYP functional with a 6-31G(d) basis set .[8][9] Include an implicit solvent model like SMD (water) if the molecule's biological activity is of interest.[18]
-
-
Validation via Frequency Calculation:
-
Causality (Self-Validation): An optimization algorithm might converge on a "saddle point" (a transition state) rather than a true energy minimum. A frequency calculation is a mathematical check to validate the nature of the stationary point.
-
Method: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d) with SMD) used for the optimization.
-
Interpretation:
-
All positive (real) frequencies: The structure is a true local minimum. Proceed to the next step.
-
One imaginary frequency: The structure is a transition state. The visualization of this imaginary frequency shows the motion required to move "downhill" towards the true minimum. Adjust the geometry along this mode and re-run the optimization (Step 3).
-
-
-
Single-Point Energy and Property Calculation:
-
Objective: To obtain more accurate electronic properties for the validated, stable geometry.
-
Method: Using the optimized geometry, perform a "single-point" energy calculation (i.e., no further geometry changes) with a larger, more accurate basis set, such as 6-311+G(d,p) .[21] This approach, often denoted as B3LYP/6-311+G(d,p)//B3LYP/6-31G(d), provides higher-quality data without the high cost of optimizing with the larger basis set.[17]
-
Calculated Properties: Request properties like molecular orbitals (HOMO, LUMO), Mulliken or NBO charges, electrostatic potential maps, and NMR chemical shifts.
-
-
Analysis and Visualization:
-
Extract energies, orbital information, and other data from the output files.
-
Use visualization software (e.g., VMD, GaussView, Avogadro) to view the 3D structure, plot molecular orbitals, and map the electrostatic potential onto the electron density surface.
-
Chapter 4: Applications in Drug Discovery
Quantum chemical descriptors provide quantitative metrics that can be directly correlated with the biological activity and suitability of pyrrolidinone derivatives as drug candidates.
}
Case Study 1: Informing QSAR Models Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the structural or physicochemical properties of molecules with their biological activity.[22][23] DFT calculations provide high-quality, physically meaningful descriptors for these models.[24]
-
Electrostatic and Steric Fields: Properties like the molecular electrostatic potential (ESP) are used in 3D-QSAR methods like CoMFA and CoMSIA to understand how charge distribution affects binding.[23]
-
Electronic Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low HOMO-LUMO energy gap suggests high reactivity.[12][25] These values can be used as descriptors to predict a compound's activity or toxicity.[8][22]
Case Study 2: Enhancing Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[26][27] The quality of the input ligand structure is paramount.
-
Accurate Geometries: Using a QM-optimized geometry ensures that the docking program starts with a physically realistic and low-energy conformation of the pyrrolidinone derivative.
-
Realistic Partial Charges: The partial atomic charges calculated by quantum chemistry (e.g., from an ESP analysis) are more accurate than those from generic force fields. This leads to a more precise evaluation of the electrostatic interactions (like hydrogen bonds) between the ligand and the protein's active site, which is often critical for determining binding affinity.[28]
Case Study 3: Predicting Spectroscopic Properties Confirming the structure of a newly synthesized compound is essential. QC calculations can predict NMR spectra with remarkable accuracy, serving as a powerful complementary tool to experimental analysis.[11][29]
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts.[21]
-
Application: By comparing the calculated ¹H and ¹³C NMR shifts of a proposed structure with the experimental spectrum, researchers can gain high confidence in their structural assignment. This is particularly useful for resolving ambiguities in complex stereoisomers of substituted pyrrolidinones.
Chapter 5: Best Practices and Method Selection
The "best" computational method is always a trade-off between desired accuracy and available computational resources.
Table 1: Guide to Selecting DFT Functionals and Basis Sets
| Goal | Recommended Functional | Recommended Basis Set | Rationale |
| Initial Screening & Geometry Optimization | B3LYP, ωB97X-D | 6-31G(d) or 6-31G(d,p) | Provides a robust and computationally efficient balance for structural determination. The ωB97X-D functional includes corrections for dispersion forces, which can be important for non-covalent interactions. |
| High-Accuracy Final Energies | M06-2X, ωB97X-D | 6-311+G(d,p), aug-cc-pVDZ | Larger basis sets provide a more flexible description of electron distribution, leading to more accurate energies. The + or aug- prefix is vital if studying anionic species or weak interactions.[16] |
| NMR Chemical Shift Prediction | mPW1PW91, B3LYP | 6-311+G(2d,p) | Specific functionals and larger basis sets are often parameterized and tested for providing better agreement with experimental NMR data.[21] |
| Studying Non-Covalent Interactions | M06-2X, B3LYP-D3, ωB97X-D | 6-311+G(d,p) or larger | These functionals are specifically designed or corrected to accurately model dispersion forces (van der Waals interactions), which are critical for protein-ligand binding. |
Common Pitfalls:
-
Ignoring Conformational Complexity: Always perform a conformational search for flexible molecules like pyrrolidinone derivatives.[30]
-
Forgetting Solvent Effects: Gas-phase calculations can be misleading for biological systems. Use an implicit solvent model as a standard practice.[31][32]
-
Using an Inappropriate Basis Set: Do not use a minimal basis set (e.g., STO-3G) for anything other than a preliminary, qualitative look.[15][16] Do not forget diffuse functions (+ or aug-) when they are chemically necessary.
-
Not Validating Minima: Always run a frequency calculation after an optimization to ensure you have found a true minimum.
Conclusion
Quantum chemical calculations are no longer a niche academic tool but a vital component of the modern drug discovery and materials science toolkit. For research involving pyrrolidinone derivatives, these in silico methods provide unparalleled insight into the structural and electronic properties that govern biological activity. By following a structured, validated workflow, researchers can rationally design more effective and targeted molecules, de-risk their synthetic efforts, and ultimately accelerate the pace of innovation.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantum Chemistry Service in Drug Design - CD ComputaBio [computabio.com]
- 6. thequantuminsider.com [thequantuminsider.com]
- 7. DFT study of the monomers and dimers of 2-pyrrolidone: equilibrium structures, vibrational, orbital, topological, and NBO analysis of hydrogen-bonded interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones - Arabian Journal of Chemistry [arabjchem.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives | Abd El-Kareem | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 13. quantumzeitgeist.com [quantumzeitgeist.com]
- 14. researchgate.net [researchgate.net]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 17. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 18. Solvation Models - NWChem [nwchemgit.github.io]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. ovid.com [ovid.com]
- 27. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. DFT derived solvation models for organic compounds in alkane solvents - Universidad Andrés Bello [researchers.unab.cl]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective synthesis of (R)-4-propylpyrrolidin-2-one
Application Note & Protocol
Enantioselective Synthesis of (R)-4-propylpyrrolidin-2-one: A Comprehensive Guide to Modern Catalytic Strategies
Abstract
(R)-4-propylpyrrolidin-2-one is a critical chiral intermediate in the synthesis of several pharmaceuticals, most notably the antiepileptic drug Brivaracetam.[1][2][3] The stereocenter at the C4 position is crucial for biological activity, demanding highly efficient and stereoselective synthetic methods. This guide provides an in-depth analysis of modern strategies for the enantioselective synthesis of this valuable building block, moving beyond classical resolution to focus on asymmetric catalysis. We present a detailed, field-proven protocol for a nickel-catalyzed asymmetric Michael addition, a robust method for establishing the desired stereocenter with high fidelity. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering both theoretical grounding and practical, actionable protocols.
Introduction: The Significance of a Chiral Lactam
The γ-lactam (pyrrolidin-2-one) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[4][5] For many of these molecules, stereochemistry dictates efficacy and safety. (R)-4-propylpyrrolidin-2-one serves as the cornerstone for Brivaracetam, an analog of Levetiracetam, where the (R)-configuration is essential for its therapeutic effect.[6]
Historically, access to this chiral intermediate often involved the synthesis of a racemic mixture followed by arduous chiral chromatography for resolution, a process that is inherently inefficient as it discards half of the material.[1][6] Consequently, the development of direct enantioselective methods that construct the chiral center catalytically is of paramount importance for sustainable and economically viable drug development.
This guide explores the primary asymmetric strategies and provides a comprehensive protocol for one of the most effective approaches.
Strategic Approaches to Enantioselective Synthesis
Several catalytic methodologies have been developed to produce chiral γ-lactams. For the specific target of (R)-4-propylpyrrolidin-2-one, two strategies have proven particularly effective: Asymmetric Conjugate Addition and Chemo-enzymatic Desymmetrization.
Asymmetric Conjugate (Michael) Addition
This strategy is one of the most powerful C-C bond-forming reactions to create stereocenters. In the context of (R)-4-propylpyrrolidin-2-one, the key transformation involves the addition of a nucleophile (like a malonate) to an α,β-unsaturated nitroalkene, catalyzed by a chiral metal complex. A notable and highly successful example involves the use of a chiral Nickel(II) catalyst.[1][7]
The general workflow for this approach is outlined below:
Caption: General workflow via Asymmetric Michael Addition.
This method, reported by Reznikov et al., utilizes a Ni(II) complex with a chiral diamine ligand to control the facial selectivity of the malonate addition to 1-nitropent-1-ene.[1][7] The resulting nitro adduct is then subjected to hydrogenation, which simultaneously reduces the nitro group to an amine and induces cyclization to form the lactam ring. A final decarboxylation step yields the target molecule with high enantiomeric excess.[7]
Chemo-enzymatic Synthesis
Enzymatic catalysis offers exceptional selectivity under mild conditions. A patented process highlights an asymmetric desymmetrization technique.[1][2] This route begins with a symmetric, prochiral precursor, dimethyl 3-propylpentanedioate. A specific hydrolase enzyme, such as Novozyme's Promea®, selectively hydrolyzes one of the two ester groups to yield a chiral mono-acid.[1][2] This chiral intermediate is then converted to the target lactam through a series of chemical transformations, including amidation and a Hofmann rearrangement, which preserves the stereointegrity established by the enzyme.[2]
Caption: General workflow via Chemo-enzymatic Desymmetrization.
While highly effective, this method's accessibility can be limited by the commercial availability and cost of the specific enzyme required for the key transformation.[1]
Featured Protocol: Ni(II)-Catalyzed Asymmetric Michael Addition
This section provides a detailed, step-by-step protocol for the synthesis of (R)-4-propylpyrrolidin-2-one based on the asymmetric Michael addition strategy. This method is selected for its robustness, high selectivity, and reliance on more readily accessible catalytic components compared to specialized enzymes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Nitropent-1-ene | Reagent | Commercially Available | Precursor, can be synthesized if needed. |
| Diethyl malonate | ≥99% | Standard Supplier | Nucleophile. |
| Nickel(II) bromide (NiBr₂) | Anhydrous | Standard Supplier | Catalyst precursor. |
| (1R,2R)-1,2-Diphenylethane-1,2-diamine | ≥98% | Standard Supplier | Chiral ligand. |
| Sodium hydride (NaH) | 60% dispersion in oil | Standard Supplier | Base. |
| Raney-Nickel (Raney-Ni) | Slurry in water | Standard Supplier | Hydrogenation catalyst. |
| Toluene | Anhydrous | Standard Supplier | Solvent. |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | Solvent. |
| Ethanol (EtOH) | Anhydrous | Standard Supplier | Solvent. |
| Diethyl ether (Et₂O) | ACS Grade | Standard Supplier | Solvent for workup. |
| Hydrochloric acid (HCl) | 1 M aq. | Standard Supplier | For workup. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | Drying agent. |
| Celite® | --- | Standard Supplier | Filtration aid. |
Experimental Procedure
Step 1: In-situ Preparation of the Chiral Ni(II) Catalyst
-
Rationale: The active chiral catalyst is formed by the complexation of the nickel salt with the chiral diamine ligand. This is typically done in-situ just before the main reaction.
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NiBr₂ (0.05 mmol, 1.0 eq) and (1R,2R)-1,2-diphenylethane-1,2-diamine (0.055 mmol, 1.1 eq).
-
Add anhydrous THF (5.0 mL) via syringe.
-
Stir the resulting suspension at room temperature for 1 hour. The formation of the complex is often accompanied by a color change. This suspension is used directly in the next step.
Step 2: Asymmetric Michael Addition
-
Rationale: A base is used to deprotonate diethyl malonate, forming the nucleophilic enolate. The chiral nickel catalyst coordinates the reactants, directing the enolate to attack one specific face of the nitroalkene, thereby establishing the stereocenter.
-
In a separate oven-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion, 2.5 mmol, 50 eq) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C and add diethyl malonate (3.0 mmol, 60 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.
-
Cool the reaction mixture to the desired temperature (optimization may be required, -20 °C to 0 °C is a typical range).
-
Add the pre-formed chiral Ni(II) catalyst suspension from Step 1 to the reaction flask via cannula.
-
Add 1-nitropent-1-ene (2.5 mmol, 50 eq) dropwise over 10 minutes.
-
Stir the reaction at this temperature for 24-48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Michael adduct (diethyl 2-(1-nitrohexan-2-yl)malonate). This product is often used in the next step without further purification.
Step 3: Reductive Cyclization and Hydrolysis
-
Rationale: Catalytic hydrogenation with Raney-Ni reduces the nitro group to a primary amine. This amine then undergoes spontaneous intramolecular cyclization with one of the adjacent ester groups to form the stable γ-lactam ring. The reaction conditions also facilitate the hydrolysis of the remaining ester group.
-
Dissolve the crude Michael adduct from Step 2 in ethanol (25 mL).
-
Carefully add a slurry of Raney-Ni (approx. 1 g, washed with ethanol) to the solution in a hydrogenation vessel.
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi (pressure may require optimization).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the H₂ and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney-Ni catalyst, washing the pad thoroughly with ethanol.
-
Add a solution of sodium hydroxide (NaOH, 5.0 mmol) in water (5 mL) to the filtrate.
-
Stir the mixture at room temperature for 2-4 hours to ensure complete hydrolysis of the ester.
-
Neutralize the solution with 1 M HCl and concentrate under reduced pressure to obtain the crude (4R)-2-oxo-4-propylpyrrolidine-3-carboxylic acid.
Step 4: Decarboxylation
-
Rationale: The final step involves the removal of the carboxylic acid group at the C3 position. This is achieved by heating the intermediate in a suitable solvent, which drives the extrusion of CO₂.[7]
-
Suspend the crude carboxylic acid intermediate from Step 3 in toluene (20 mL).
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, or until CO₂ evolution ceases.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography or vacuum distillation to afford pure (R)-4-propylpyrrolidin-2-one.
Characterization and Data Analysis
The final product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chiral HPLC/GC: Crucial for determining the enantiomeric excess (e.e.). The product should be analyzed on a suitable chiral stationary phase column (e.g., Chiralcel OD-H or similar) with an appropriate mobile phase (e.g., hexane/isopropanol mixture). The retention times of the (R) and (S) enantiomers should be compared to a racemic standard.
| Parameter | Expected Outcome | Source |
| Chemical Yield | 60-75% (over 3 steps) | [1][7] |
| Enantiomeric Excess (e.e.) | >95% | [1][7] |
| Appearance | Colorless to pale yellow oil | General Observation |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The catalyst formation and Michael addition steps are sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under a dry, inert atmosphere. Use of anhydrous solvents is critical.
-
Catalyst Activity: The activity of the Raney-Ni can vary. Use a fresh or highly active batch for the hydrogenation step to ensure complete conversion.
-
Reaction Temperature: The temperature of the Michael addition can significantly impact enantioselectivity. It may be necessary to screen temperatures (e.g., -40 °C to 0 °C) to optimize the e.e. for a specific setup.
-
Purification: The final product is a relatively polar oil. Vacuum distillation can be an effective purification method on a larger scale, while column chromatography is suitable for smaller scales.
Conclusion
The enantioselective synthesis of (R)-4-propylpyrrolidin-2-one is a solved problem with multiple robust solutions available to the modern chemist. While classical resolution and chemo-enzymatic routes are viable, the Nickel-catalyzed asymmetric Michael addition presents a highly efficient, stereoselective, and scalable pathway. The protocol detailed herein provides a reliable method for accessing this critical pharmaceutical intermediate with excellent enantiopurity, paving the way for the efficient synthesis of Brivaracetam and other related therapeutics.
References
- 1. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 2. US11884623B2 - Process for the preparation of (R)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 3. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 4. Enantioselective Synthesis of γ-Lactams by Lewis-Base Catalyzed Sulfenoamidation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Enzymatic synthesis of (R)-4-propylpyrrolidin-2-one using lipase
Application Note & Protocol
Topic: High-Efficiency Enzymatic Synthesis of (R)-4-propylpyrrolidin-2-one, a Brivaracetam Intermediate, via Lipase-Catalyzed Desymmetrization
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-4-propylpyrrolidin-2-one is a critical chiral intermediate in the synthesis of Brivaracetam, an anti-epileptic drug. Traditional chemical methods for obtaining this enantiomerically pure compound often rely on classical resolution or chiral chromatography, which can be inefficient and costly for large-scale production[1][2]. This application note details a robust and highly selective biocatalytic method employing a lipase to achieve the synthesis of the target precursor with high enantiomeric purity. The strategy pivots from a classical kinetic resolution of a racemate to a more elegant and efficient approach: the asymmetric hydrolysis of a prochiral diester. This method leverages the inherent enantioselectivity of lipases to create the desired stereocenter early in the synthesis, providing a greener and more scalable alternative. We provide the scientific principles, detailed experimental protocols, and analytical methodologies for this enzymatic process.
Principle of the Method: Asymmetric Synthesis via Prochiral Desymmetrization
While kinetic resolution is a powerful tool, its maximum theoretical yield for the desired enantiomer is 50%. A superior strategy, when a suitable substrate is available, is the desymmetrization of a prochiral or meso compound. In this case, we utilize the lipase-catalyzed hydrolysis of a prochiral diester, dimethyl 3-propylpentanedioate.
The lipase, a serine hydrolase, selectively catalyzes the hydrolysis of one of the two enantiotopic ester groups of the substrate[3]. The enzyme's chiral active site differentiates between the pro-R and pro-S ester functionalities. This selective hydrolysis results in the formation of a chiral monoacid, (S)-3-(2-methoxy-2-oxoethyl)hexanoic acid, in high yield and high enantiomeric excess (ee). This chiral monoacid is then converted into the target molecule, (R)-4-propylpyrrolidin-2-one, through a series of conventional chemical transformations[1][2].
Mechanism of Lipase Enantioselectivity
Lipases catalyze hydrolysis through a "ping-pong bi-bi" mechanism involving a catalytic triad (typically Ser-His-Asp/Glu) in the active site[3]. The process involves two key steps:
-
Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of the substrate's ester group, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole." Subsequently, an acyl-enzyme intermediate is formed.
-
Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the hydrolyzed product (the carboxylic acid).
The enantioselectivity arises from the steric and electronic interactions between the prochiral substrate and the chiral environment of the enzyme's active site. The enzyme preferentially binds the substrate in an orientation that places one specific ester group in the optimal position for nucleophilic attack by the catalytic serine, while the other ester group is disfavored, leading to a high degree of stereocontrol[3].
Experimental Design & Protocols
Success in biocatalysis hinges on the systematic optimization of reaction parameters. The choice of enzyme, solvent system, pH, and temperature are all critical for achieving high conversion and enantioselectivity.
Materials & Equipment
-
Substrate: Dimethyl 3-propylpentanedioate
-
Enzyme: Novozyme's Promea® Lipase (liquid enzyme, EC 3.1.1.3) or equivalent[1][2]
-
Buffer: 0.2 M Phosphate buffer
-
Base for pH control: 10% Ammonium Hydroxide solution
-
Solvents: Dichloromethane, Isopropyl acetate, n-Hexane
-
Acid for work-up: 5N Hydrochloric Acid
-
Equipment: pH-stat or autotitrator, temperature-controlled reaction vessel, magnetic stirrer, rotary evaporator, liquid-liquid extraction setup, analytical and preparative HPLC with a chiral column.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall process, from the enzymatic desymmetrization to the final target intermediate.
Caption: Workflow for the synthesis of (R)-4-propylpyrrolidin-2-one.
Protocol 1: Preparative Scale Enzymatic Hydrolysis
This protocol is adapted from methodologies described in the patent literature for the synthesis of the key chiral monoacid[1][2].
-
Reaction Setup: To a temperature-controlled reaction vessel, add dimethyl 3-propylpentanedioate (e.g., 10 g, 1 equivalent).
-
Buffering: Add 0.2 M phosphate buffer (pH 7.2) to achieve a suitable substrate concentration (e.g., 100 mL). Begin stirring to create a uniform emulsion.
-
Temperature Control: Adjust the temperature of the reaction mixture to 25 (±5) °C.
-
Enzyme Addition: Add the Promea® lipase liquid enzyme (e.g., 2.5% w/w of the substrate, ~0.25 g).
-
pH Control: Immediately begin automatic titration using a pH-stat, maintaining the pH at 7.2 by the controlled addition of 10% ammonium hydroxide solution. The consumption of base is a direct measure of the reaction progress as acid is produced during hydrolysis.
-
Reaction Monitoring: Monitor the reaction until completion (typically 24 hours), which is indicated by the cessation of base consumption. The progress can also be monitored by taking small aliquots, quenching with acid, extracting with an organic solvent, and analyzing by TLC or HPLC.
-
Enrichment (Optional): Upon completion, extract the reaction mixture with n-hexane to recover the unreacted starting material and any unwanted (R)-isomer of the monoacid, further enhancing the enantiomeric excess of the desired (S)-monoacid in the aqueous phase[2].
-
Product Isolation: Adjust the pH of the aqueous layer to ~2.0 using 5N HCl. This protonates the carboxylate, making it extractable.
-
Extraction: Extract the acidified aqueous phase with a suitable organic solvent, such as isopropyl acetate or dichloromethane (e.g., 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the crude (S)-3-(2-methoxy-2-oxoethyl)hexanoic acid.
Subsequent Chemical Conversion
The isolated chiral monoacid is then converted to (R)-4-propylpyrrolidin-2-one via established chemical procedures, which broadly involve amidation, ester hydrolysis, Hofmann rearrangement, and subsequent cyclization[1][2]. These steps are beyond the scope of this biocatalysis application note but are detailed in the cited patent literature.
Analytical Methods & Data
Accurate analysis of conversion and enantiomeric excess is crucial for validating the success of the enzymatic reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination[4][5].
Chiral HPLC Method for Enantiomeric Excess (ee) Determination
-
Objective: To separate and quantify the enantiomers of the resulting monoacid or a suitable derivative.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Examples include columns like Chiralpak® or Chiralcel®.
-
Mobile Phase: A mixture of hexane/isopropanol with a small amount of an acidic modifier (like trifluoroacetic acid) is a common starting point for normal-phase chiral separations. The exact ratio must be optimized for baseline separation[6][7].
-
Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm for the carboxyl/ester chromophore).
-
Sample Preparation: The crude product is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected. A racemic standard must be run to identify the retention times of both enantiomers.
-
Calculation of ee%:
-
ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100
-
Expected Results
The described enzymatic process is capable of producing the chiral monoacid intermediate with high purity and stereoselectivity.
| Parameter | Expected Value | Reference |
| Chemical Yield | >95% | [2] |
| Chemical Purity (HPLC) | >99% | [2] |
| Enantiomeric Excess (ee) | 83-88% (can be >99% after workup) | [2] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | - Inactive enzyme- Suboptimal pH or temperature- Poor substrate solubility/emulsion | - Use a fresh batch of enzyme- Calibrate pH probe and temperature controller- Increase stirring speed or add a co-solvent (if compatible with the enzyme) |
| Low Enantioselectivity (ee) | - Incorrect enzyme choice- Reaction run for too long (potential for reverse reaction or hydrolysis of the other ester)- Suboptimal temperature | - Screen different lipases- Stop the reaction at ~95-98% conversion- Optimize temperature; lower temperatures sometimes increase selectivity |
| Difficulty in Product Isolation | - Incomplete acidification- Emulsion formation during extraction | - Ensure pH is definitively ≤ 2.0 before extraction- Add brine during extraction to break emulsions; centrifuge if necessary |
References
- 1. US11884623B2 - Process for the preparation of (R)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 2. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Chiral Auxiliary-Mediated Synthesis of (R)-4-Propylpyrrolidin-2-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the enantioselective synthesis of (R)-4-propylpyrrolidin-2-one, a valuable chiral building block and a key intermediate in the manufacture of the antiepileptic drug Brivaracetam.[1] The described methodology employs an Evans oxazolidinone-based chiral auxiliary to control the stereochemistry of the critical carbon-nitrogen bond-forming step.[2][3] This guide offers a comprehensive overview of the synthetic strategy, a mechanistic rationale for stereocontrol, detailed step-by-step protocols, and critical insights into experimental best practices. The protocols are designed to be self-validating, providing researchers with a reliable and reproducible method for accessing the target molecule in high enantiomeric purity.
Introduction and Synthetic Rationale
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the biological activity of a drug molecule is often confined to a single enantiomer.[4] Chiral pyrrolidinone scaffolds are prevalent in a wide array of biologically active compounds and natural products.[5][6] (R)-4-propylpyrrolidin-2-one is of particular interest due to its role as a precursor to Brivaracetam, necessitating robust and scalable methods for its asymmetric synthesis.[1]
Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a powerful and reliable method for establishing stereocenters.[2][7] A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs a diastereoselective reaction, and is subsequently removed to yield an enantiomerically enriched product.[4] This guide focuses on the use of an Evans-type oxazolidinone auxiliary, a well-established tool renowned for its high levels of stereocontrol in reactions such as alkylations and conjugate additions.[3][8]
The synthetic strategy outlined herein involves three key stages:
-
Substrate Preparation: Acylation of the chiral auxiliary with a suitable substrate to set the stage for the stereodetermining reaction.
-
Diastereoselective Michael Addition: A conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system, where the chiral auxiliary dictates the facial selectivity of the attack.
-
Transformation and Cyclization: Cleavage of the auxiliary, chemical modification, and final intramolecular cyclization to yield the target lactam.
This approach provides a logical and efficient pathway to the desired product, leveraging well-understood and high-yielding chemical transformations.
Overall Synthetic Workflow
The multi-step synthesis is designed to build the chiral center and the heterocyclic ring system in a controlled sequence. The workflow begins with the commercially available (R)-4-benzyl-2-oxazolidinone.
Figure 1: Overall workflow for the synthesis of (R)-4-propylpyrrolidin-2-one.
Mechanism of Stereocontrol: The Michael Addition
The key to the entire synthesis is the highly diastereoselective conjugate addition of benzylamine to the N-crotonyl oxazolidinone. The stereochemical outcome is dictated by the conformation of the acylated auxiliary.
Causality behind Stereoselectivity:
-
Chelation and Conformation: The N-acyl oxazolidinone adopts a rigid conformation where the two carbonyl groups are oriented anti-parallel to minimize dipole-dipole repulsion. This conformation is further stabilized if a Lewis acid is present, which can chelate the two carbonyl oxygens.
-
Facial Shielding: The bulky benzyl group at the C4 position of the oxazolidinone effectively blocks the si-face of the α,β-unsaturated system.
-
Directed Attack: Consequently, the incoming nucleophile (benzylamine) is forced to attack from the less sterically hindered re-face, leading to the formation of a single diastereomer.
References
- 1. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Note & Protocol: Stereoselective Synthesis of Brivaracetam from (4R)-4-Propylpyrrolidin-2-one
Abstract
This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of the antiepileptic drug Brivaracetam, specifically the (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide diastereomer. The synthesis commences from the key chiral intermediate, (4R)-4-propylpyrrolidin-2-one. This application note is intended for researchers, chemists, and professionals in drug development and process chemistry. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical parameters that govern the reaction's success, stereochemical outcome, and overall yield.
Introduction & Scientific Rationale
Brivaracetam (BRV), marketed as Briviact®, is a second-generation racetam derivative approved for the treatment of partial-onset seizures.[1] It exhibits high binding affinity for the synaptic vesicle protein 2A (SV2A), a key target in the modulation of neurotransmission.[2] The therapeutic efficacy of Brivaracetam is highly dependent on its stereochemistry; the active pharmaceutical ingredient (API) is the single (2S, 4R) stereoisomer.[3] Consequently, stereocontrol is the paramount challenge in its synthesis.
The synthetic strategy detailed herein builds the Brivaracetam molecule by coupling the two required chiral fragments: the (4R)-pyrrolidinone core and the (2S)-butanamide side chain. This is achieved via a nucleophilic substitution reaction, a cornerstone of organic synthesis.
The chosen pathway starts with the enantiomerically pure lactam, (4R)-4-propylpyrrolidin-2-one. The protocol proceeds in two primary stages:
-
N-Alkylation: The nitrogen atom of the (4R)-4-propylpyrrolidin-2-one is deprotonated to form a nucleophilic amide anion. This anion then attacks an electrophilic four-carbon synthon, methyl 2-bromobutanoate, via an SN2 reaction to form the C-N bond.
-
Amidation: The ester intermediate is subsequently converted to the primary amide, yielding Brivaracetam.
A critical consideration in this pathway is the stereochemistry of the electrophile. Using racemic methyl 2-bromobutanoate will result in a diastereomeric mixture of (2S, 4R) and (2R, 4R) products, which must be separated.[4] This protocol addresses the synthesis using a racemic electrophile followed by diastereomeric separation, a common route disclosed in foundational patents.[4][5]
Overall Synthetic Scheme
The reaction proceeds as follows: the chiral lactam 1 is alkylated with racemic methyl 2-bromobutanoate 2 to produce a diastereomeric mixture of esters 3a and 3b . This mixture is then subjected to amidation to yield the diastereomeric amide mixture, including the target Brivaracetam 4a . The final step is the purification of the desired diastereomer.
Figure 1: Overall reaction scheme for the synthesis of Brivaracetam.
Materials and Reagents
Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.
| Reagent | Formula | MW ( g/mol ) | Supplier (Example) | Notes |
| (4R)-4-propylpyrrolidin-2-one | C₇H₁₃NO | 127.18 | Sigma-Aldrich | Key chiral starting material. Purity >98%. |
| Sodium Hydride (NaH), 60% dispersion | NaH | 24.00 | Acros Organics | Highly reactive. Handle under inert atmosphere. |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | J.T. Baker | Required for the alkylation step. Use a freshly opened bottle or dry it. |
| Methyl 2-bromobutanoate (racemic) | C₅H₉BrO₂ | 181.03 | TCI Chemicals | Electrophile. Store under nitrogen. |
| Ammonium Hydroxide (aq. NH₄OH), 28-30% | NH₄OH | 35.04 | Fisher Scientific | Used for amidation. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | Extraction solvent. |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | LabChem | For reaction quenching and work-up. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | For washing organic layers. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | EMD Millipore | Drying agent. |
| n-Heptane / Ethanol | - | - | - | Mobile phase for chiral HPLC separation.[4] |
Detailed Experimental Protocol
Safety Precaution: This synthesis involves hazardous materials including sodium hydride, which is highly flammable and reacts violently with water, and corrosive ammonium hydroxide. All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.
Part 1: N-Alkylation to Synthesize Methyl 2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoate (Diastereomeric Mixture)
This step involves the deprotonation of the lactam followed by an SN2 reaction. Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for deprotonating the N-H of the pyrrolidinone ring without competing in the subsequent alkylation. Anhydrous THF is used as the solvent to prevent quenching the highly reactive sodium hydride and the resulting amide anion.
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.
-
Reagent Addition: Suspend sodium hydride (1.13 g, 28.3 mmol, 1.2 eq) in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Lactam Addition: In a separate flask, dissolve (4R)-4-propylpyrrolidin-2-one (3.0 g, 23.6 mmol, 1.0 eq) in anhydrous THF (20 mL). Transfer this solution slowly via syringe to the NaH suspension over 15-20 minutes, keeping the internal temperature below 5 °C.
-
Observation: Hydrogen gas will evolve. Ensure proper venting.
-
-
Anion Formation: Stir the resulting mixture at 0 °C for 1 hour to ensure complete deprotonation and formation of the sodium salt of the lactam.
-
Alkylation: Slowly add racemic methyl 2-bromobutanoate (4.70 g, 25.9 mmol, 1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting lactam is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL) at 0 °C.
-
Causality: This step neutralizes any remaining base and destroys unreacted NaH.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, a diastereomeric mixture of methyl esters, typically as a viscous oil.[2][4]
Part 2: Amidation to Brivaracetam (Diastereomeric Mixture)
The ester is converted to the primary amide using aqueous ammonia. This is a standard nucleophilic acyl substitution reaction.
-
Setup: Place the crude ester mixture from Part 1 into a pressure-resistant flask or a sealed reactor equipped with a magnetic stirrer.
-
Amidation: Add concentrated aqueous ammonium hydroxide (approx. 50 mL, 28% w/w) to the crude ester.[4]
-
Reaction: Seal the vessel and stir the mixture vigorously at room temperature for 24-48 hours. The reaction may be gently heated (e.g., to 40 °C) to increase the rate, but this should be monitored carefully.
-
Work-up: After the reaction is complete (as monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove excess ammonia and water.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent to yield the crude product: a mixture of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (Brivaracetam) and its (2R, 4R) diastereomer.
Part 3: Purification by Chiral Chromatography
The separation of diastereomers is a critical final step to isolate the therapeutically active isomer.[6] Many reported syntheses rely on chiral preparative HPLC for this separation.[4][7]
-
System: Utilize a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., CHIRALPAK® AD).
-
Mobile Phase: A common mobile phase for this separation is a mixture of n-heptane and ethanol (e.g., 45:55 v/v).[7] The exact ratio may require optimization.
-
Separation: Dissolve the crude amide mixture in a minimal amount of the mobile phase and inject it onto the column. Collect the fractions corresponding to the two separated diastereomers.
-
Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm the purity and identity of each isomer. The desired (2S, 4R) isomer (Brivaracetam) is typically the second to elute.[8]
-
Final Product: Combine the pure fractions of Brivaracetam and remove the solvent under reduced pressure. The final product may be recrystallized from a suitable solvent like isopropyl acetate to yield a pure white solid.[9]
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow diagram.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Chiral HPLC: To determine enantiomeric and diastereomeric purity (>99.5%).[8]
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To compare with literature values.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11400074B1 - Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]
- 6. US10221134B2 - Processes to produce brivaracetam - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. rjptonline.org [rjptonline.org]
- 9. WO2016191435A1 - Processes to produce brivaracetam - Google Patents [patents.google.com]
Application Note AP-04P2: A Systematic Approach to the Recrystallization of 4-Propylpyrrolidin-2-one
Abstract
4-Propylpyrrolidin-2-one is a heterocyclic compound featuring a lactam functional group, a core structure in many biologically active molecules. Achieving high purity of this compound is critical for its application in research, process chemistry, and drug development. This application note presents a detailed guide for the purification of this compound using crystallization techniques. In the absence of a standardized public protocol, this document provides a first-principles approach, beginning with a systematic solvent screening method to identify ideal single-solvent or multi-solvent systems. Subsequently, detailed, step-by-step protocols for both single-solvent and multi-solvent recrystallization are provided, using insights from analogous compounds.[1] This guide is designed to equip researchers with the foundational principles and practical methodologies to develop a robust and reproducible purification process.
Introduction: The Principle of Recrystallization
Recrystallization is a premier technique for the purification of solid organic compounds. The fundamental principle is based on the differential solubility of a compound in a given solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at or near the solvent's boiling point.[3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Molecules of the same type have a strong affinity for each other and will preferentially incorporate into the growing crystal, excluding dissimilar impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[4]
The molecular structure of this compound (Figure 1) dictates its solubility behavior. It possesses a polar lactam ring, which includes a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), imparting polar characteristics.[5][6] It also contains a non-polar C3 alkyl chain, which contributes hydrophobic character. This amphiphilic nature suggests that moderately polar solvents are excellent starting points for developing a recrystallization protocol.
Figure 1: Structure of this compound
A diagram showing the chemical structure of this compound.
Part 1: Systematic Solvent Screening Protocol
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization procedure.[7] A systematic screening process saves time and material.
Objective: To identify a solvent or solvent pair that meets the following criteria:
-
Single Solvent: The compound is poorly soluble at room temperature but highly soluble when hot.
-
Multi-Solvent: The compound is highly soluble in one solvent (the "solvent") and poorly soluble in another miscible solvent (the "anti-solvent").[8]
Materials:
-
Crude this compound
-
Small test tubes (10 x 75 mm)
-
Graduated pipettes or syringes
-
Heating source (hot plate or sand bath)
-
Candidate solvents (see Table 1)
Procedure:
-
Place approximately 50 mg of the crude solid into several separate test tubes.
-
Add a candidate solvent dropwise (e.g., 0.5 mL) to a test tube at room temperature. Agitate the tube.
-
Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a multi-solvent system.
-
Observation 2: If the solid does not dissolve, gently heat the mixture to the solvent's boiling point.
-
If the solid does not dissolve after heating, add more solvent in 0.2 mL increments, heating after each addition, until the solid dissolves (up to a maximum of ~3 mL).
-
Observation 3: If the solid dissolves in the hot solvent, it is a good candidate for a single-solvent system.
-
Observation 4: If the solid remains insoluble even in a large volume of hot solvent, it is unsuitable.
-
For tubes where the solid dissolved upon heating (Observation 3), allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observation 5: The formation of a significant amount of crystalline precipitate upon cooling confirms a suitable single-solvent system. If no crystals form, the compound is too soluble, or the solution is too dilute.
Table 1: Candidate Solvents for Screening, Ordered by Decreasing Polarity
| Solvent | Boiling Point (°C) | Polarity Index | Potential Role & Rationale |
|---|---|---|---|
| Water | 100 | 10.2 | Possible anti-solvent due to high polarity. The propyl group may limit solubility. |
| Methanol | 65 | 5.1 | Good candidate for dissolving polar lactams. |
| Ethanol | 78 | 4.3 | High probability of success. Often used for recrystallizing pyrrolidinone derivatives.[1] |
| Acetone | 56 | 4.3 | Good solvent, but its low boiling point may reduce the solubility differential. |
| Ethyl Acetate | 77 | 4.4 | Excellent mid-polarity solvent. Good candidate for either single or multi-solvent systems. |
| Dichloromethane | 40 | 3.1 | May be too good a solvent. Low boiling point is a drawback. |
| Toluene | 111 | 2.4 | May be too non-polar, but could serve as an anti-solvent if the compound is dissolved in a polar solvent. |
| Hexane | 69 | 0.1 | Likely a poor solvent; excellent candidate for use as an anti-solvent. |
Part 2: Detailed Recrystallization Protocols
Protocol A: Single-Solvent Recrystallization (Example: Ethanol)
This protocol is recommended if solvent screening identifies a suitable single solvent, such as ethanol.[1]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (2-3, appropriately sized)
-
Hot plate with stirring capability
-
Buchner funnel, filter flask, and filter paper
-
Ice-water bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of ethanol required to create a slurry. Heat the mixture to a gentle boil while stirring. Add more hot ethanol dropwise until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing crystal yield.[9]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol. Causality: Using ice-cold solvent removes the impurity-laden mother liquor without significantly re-dissolving the purified product crystals.
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Protocol B: Multi-Solvent Recrystallization (Example: Ethyl Acetate / Hexane)
This method is ideal when no single solvent is suitable, but a solvent/anti-solvent pair is identified.[10]
Materials:
-
Crude this compound
-
Solvent (e.g., Ethyl Acetate)
-
Anti-solvent (e.g., Hexane)
-
All other equipment from Protocol A
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate (the "good" solvent).
-
Induce Saturation: While keeping the solution hot, add the anti-solvent, hexane (the "poor" solvent), dropwise until a persistent cloudiness (turbidity) is observed.[8] This indicates the solution is saturated.
-
Re-homogenize: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, and Drying: Follow steps 3-6 from Protocol A. The washing solvent should be a mixture of the two solvents in a ratio that favors the anti-solvent (e.g., 90% hexane, 10% ethyl acetate), chilled in an ice bath.
Visualization of Workflows
Recrystallization Workflow Diagram
A flowchart illustrating the decision-making process and steps for purification.
Principle of Multi-Solvent Recrystallization
A diagram showing how adding an anti-solvent reduces solubility to induce crystallization.
References
- 1. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 2. Recrystallization [wiredchemist.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. Home Page [chem.ualberta.ca]
- 5. Page loading... [guidechem.com]
- 6. This compound | C7H13NO | CID 14178100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. brainly.com [brainly.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Scalable, Asymmetric Synthesis of (R)-4-propylpyrrolidin-2-one for Pharmaceutical Production
Introduction: The Significance of (R)-4-propylpyrrolidin-2-one in Modern Therapeutics
(R)-4-propylpyrrolidin-2-one is a critical chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand used in the treatment of epilepsy.[1][2] The stereochemistry at the C4 position of the pyrrolidinone ring is crucial for the pharmacological activity of the final drug product.[1] Consequently, the development of a robust, scalable, and stereoselective synthesis for this intermediate is of paramount importance for the pharmaceutical industry.
Historically, the production of (R)-4-propylpyrrolidin-2-one has been approached through various synthetic strategies, including the resolution of racemic mixtures via chiral chromatography.[3][4][5][6] While effective at the laboratory scale, chromatographic resolutions are often economically and logistically challenging for large-scale manufacturing.[2][7][8] This has driven the development of more efficient asymmetric synthetic methods, such as those employing chiral auxiliaries, metal-catalyzed asymmetric reactions, and enzymatic resolutions.[5][6][9]
This application note details a scalable and efficient synthesis of (R)-4-propylpyrrolidin-2-one with high enantiomeric purity, suitable for pharmaceutical manufacturing. The presented protocol focuses on an enzymatic desymmetrization approach, which offers high selectivity, mild reaction conditions, and a favorable environmental profile, thereby addressing many of the challenges associated with traditional synthetic routes.[5][6]
Strategic Approach: Rationale for an Enzymatic Desymmetrization Route
The selection of a synthetic route for an API intermediate on a manufacturing scale is a multi-faceted decision, balancing factors such as cost, efficiency, safety, and regulatory compliance.[7][10][11] For the synthesis of (R)-4-propylpyrrolidin-2-one, an enzymatic approach presents several key advantages over other methods:
-
High Enantioselectivity: Enzymes can exhibit exquisite stereoselectivity, often yielding products with very high enantiomeric excess (>99% ee), which is critical for pharmaceutical applications.[5][6]
-
Mild Reaction Conditions: Biocatalytic transformations typically occur under mild conditions (e.g., near-neutral pH and ambient temperature), reducing the need for specialized equipment and minimizing energy consumption.
-
Environmental Sustainability: Enzymatic processes often utilize water as a solvent and avoid the use of hazardous reagents, contributing to a greener manufacturing process.
-
Scalability: Modern advances in enzyme immobilization and fermentation technology have made enzymatic processes highly scalable and cost-effective for industrial applications.
The chosen strategy, based on a novel patented process, involves the enzymatic desymmetrization of a prochiral diester, followed by a series of chemical transformations to yield the target molecule.[5][6] This route avoids the need for chiral chromatography for the separation of enantiomers, a significant bottleneck in other synthetic approaches.[8][12]
Overall Synthetic Pathway
The following diagram illustrates the key transformations in the scalable synthesis of (R)-4-propylpyrrolidin-2-one.
Caption: Synthetic scheme for (R)-4-propylpyrrolidin-2-one.
Detailed Protocols and Methodologies
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Dimethyl 3-propylpentanedioate | ≥98% | Commercially Available | Starting material |
| Novozyme's Promea® or similar lipase | Industrial | Commercially Available | Biocatalyst |
| Phosphate buffer (pH 7.0) | USP | In-house preparation | |
| Toluene | ACS Reagent Grade | Commercially Available | Solvent for extraction |
| Ammonia solution (25-30%) | ACS Reagent Grade | Commercially Available | Reagent for amidation |
| Methanol | ACS Reagent Grade | Commercially Available | Solvent |
| Trichloroisocyanuric acid (TCCA) | ≥95% | Commercially Available | Reagent for Hofmann rearrangement |
| Sodium hydroxide | USP | Commercially Available | Base |
| Hydrochloric acid | ACS Reagent Grade | Commercially Available | For pH adjustment |
| Dichloromethane | ACS Reagent Grade | Commercially Available | Solvent for extraction |
| Anhydrous sodium sulfate | ACS Reagent Grade | Commercially Available | Drying agent |
Equipment:
-
Jacketed glass reactor (appropriate scale, e.g., 50 L) with overhead stirring, temperature control, and pH probe.
-
Separatory funnels or liquid-liquid extraction setup.
-
Rotary evaporator.
-
Vacuum filtration apparatus.
-
Standard laboratory glassware.
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column for enantiomeric excess determination.
Step-by-Step Synthesis Protocol
Step 1: Enzymatic Desymmetrization of Dimethyl 3-propylpentanedioate
-
Reactor Setup: Charge the jacketed reactor with a phosphate buffer solution (0.1 M, pH 7.0).
-
Enzyme Immobilization (if applicable): If using an immobilized enzyme, add the catalyst to the buffer and stir gently. For free enzyme, prepare a solution as per the manufacturer's recommendation.
-
Substrate Addition: Add dimethyl 3-propylpentanedioate to the reactor. The typical substrate loading is 5-10% (w/v).
-
Reaction: Maintain the temperature at 30-35 °C and the pH at 7.0 (adjust with dilute NaOH solution as needed). Monitor the reaction progress by HPLC until the desired conversion is achieved (typically >95%).
-
Workup:
-
Filter off the immobilized enzyme (if used) for reuse.
-
Acidify the aqueous layer to pH 2-3 with 2N HCl.
-
Extract the product, (S)-3-(2-methoxy-2-oxoethyl)hexanoic acid, with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Step 2: Amidation and Hydrolysis
-
Amidation: Dissolve the crude (S)-3-(2-methoxy-2-oxoethyl)hexanoic acid in methanol and cool to 0-5 °C. Add an aqueous solution of ammonia and stir at room temperature. Monitor the reaction by TLC or HPLC until completion.
-
Ester Hydrolysis: To the reaction mixture, add an aqueous solution of HCl and heat to reflux. Monitor the hydrolysis of the methyl ester by HPLC.
-
Workup:
-
Cool the reaction mixture and adjust the pH to 2-3 with a concentrated NaOH solution.
-
Extract the product, (S)-3-(2-amino-2-oxoethyl)hexanoic acid, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amide-acid. The product can be further purified by crystallization if necessary. This intermediate should have a high chiral purity (>99% ee).[5]
-
Step 3: Hofmann Rearrangement and Cyclization
-
Reaction Setup: Prepare a solution of sodium hydroxide in water and cool to 0-5 °C.
-
Chlorination: Add trichloroisocyanuric acid to the cold NaOH solution, followed by the addition of (S)-3-(2-amino-2-oxoethyl)hexanoic acid. Stir the mixture at 0-5 °C.
-
Rearrangement and Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The Hofmann rearrangement followed by in-situ cyclization will occur. Monitor the reaction by HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~1.
-
Extract the product, (R)-4-propylpyrrolidin-2-one, with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford (R)-4-propylpyrrolidin-2-one with high chemical and enantiomeric purity.
-
Process Control and Analytical Methods
| Parameter | Method | Specification |
| Step 1: Conversion | HPLC (C18 column) | >95% |
| Step 1: Enantiomeric Excess | Chiral HPLC | >99% ee for (S)-acid |
| Step 2: Completion of Amidation | TLC/HPLC | <1% starting material |
| Step 2: Completion of Hydrolysis | HPLC | <1% methyl ester |
| Step 3: Final Product Purity | HPLC | >99.5% |
| Step 3: Final Product Enantiomeric Purity | Chiral HPLC | >99.5% ee for (R)-enantiomer |
| Residual Solvents | GC-HS | As per ICH guidelines |
Safety and Hazard Analysis
A thorough process safety assessment is crucial before scaling up any chemical synthesis.[13] Key considerations for this process include:
-
Trichloroisocyanuric acid (TCCA): A strong oxidizing agent. Handle with care and avoid contact with combustible materials.
-
Hofmann Rearrangement: Can be exothermic. Ensure adequate cooling capacity and monitor the reaction temperature closely during the heating phase.
-
Solvent Handling: Use appropriate personal protective equipment (PPE) and work in a well-ventilated area or under a fume hood when handling organic solvents.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.
A formal Process Hazard Analysis (PHA) should be conducted to identify and mitigate potential risks before implementation at a manufacturing scale.
Experimental Workflow Visualization
Caption: High-level experimental workflow.
Conclusion
The presented enzymatic desymmetrization route for the synthesis of (R)-4-propylpyrrolidin-2-one offers a scalable, efficient, and stereoselective method suitable for pharmaceutical production. By avoiding problematic steps like chiral chromatography, this protocol addresses key challenges in the manufacturing of this important intermediate. The mild reaction conditions and favorable environmental profile make it an attractive alternative to traditional synthetic methods. As with any scale-up process, careful process optimization and safety analysis are essential for successful implementation in a GMP environment.[7][10][14]
References
- 1. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 6. US11884623B2 - Process for the preparation of (R)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 7. recipharm.com [recipharm.com]
- 8. US11400074B1 - Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. abbviecontractmfg.com [abbviecontractmfg.com]
- 11. Key Considerations for API Process Development and Optimization - Evotec [evotec.com]
- 12. EP4036244A1 - Enzymatic process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]
- 13. helgroup.com [helgroup.com]
- 14. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
The Versatile Scaffold: Application Notes and Protocols for 4-Propylpyrrolidin-2-one in Medicinal Chemistry
Introduction: The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and stereochemical complexity.[1][2] Its five-membered lactam structure allows for the exploration of three-dimensional chemical space, a critical aspect in modern drug design.[2] This guide focuses on a particularly valuable derivative, 4-propylpyrrolidin-2-one, a key building block in the synthesis of the antiepileptic drug brivaracetam. We will delve into its synthesis, characterization, and its pivotal role in the development of potent neurological agents, providing detailed protocols and insights for researchers, scientists, and drug development professionals.
The Significance of the 4-Propyl Moiety: Enhancing Potency and Selectivity
The introduction of a propyl group at the 4-position of the pyrrolidin-2-one ring has a profound impact on the biological activity of its derivatives, most notably in the context of anticonvulsant agents. The primary target of brivaracetam is the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[1] The presence of the 4-propyl group in brivaracetam results in a significantly higher binding affinity for SV2A compared to its predecessor, levetiracetam, which lacks this substitution.[1] This enhanced affinity is a key factor contributing to brivaracetam's increased potency as an antiepileptic drug.[3]
Structure-Activity Relationship (SAR) Insights:
Systematic investigations into the SAR of 4-substituted pyrrolidin-2-one acetamides have revealed several key principles:
-
Hydrophobicity at the 4-Position: Small, hydrophobic groups at the 4-position of the lactam ring generally lead to improved in vitro and in vivo potency.[3]
-
Stereochemistry is Crucial: The stereochemistry at the 4-position is critical for optimal binding to the target protein. For brivaracetam, the (R)-configuration of the this compound intermediate is essential for its high affinity for SV2A.
-
Essential Carboxamide Moiety: The carboxamide group on the acetamide side chain is vital for affinity to the SV2A binding site.[3]
-
Optimal Side Chain: An ethyl group with the (S)-configuration alpha to the carboxamide is the preferred substitution.[3]
These SAR principles underscore the importance of the this compound scaffold in designing potent and selective SV2A ligands.
Synthesis of (R)-4-Propylpyrrolidin-2-one: A Key Intermediate
The synthesis of the enantiomerically pure (R)-4-propylpyrrolidin-2-one is a critical step in the production of brivaracetam. Several synthetic routes have been developed, often involving multi-step processes. Below is a representative protocol adapted from patented industrial syntheses, providing a clear pathway for laboratory-scale preparation.[4][5][6]
Protocol: Synthesis of (R)-4-Propylpyrrolidin-2-one via Hofmann Rearrangement and Cyclization
This protocol outlines a common strategy involving a Hofmann rearrangement of a chiral amide precursor.
Step 1: Preparation of (S)-3-(2-amino-2-oxoethyl)hexanoic acid
This chiral precursor can be obtained through various methods, including enzymatic resolution of a corresponding racemic ester.[4]
Step 2: Hofmann Rearrangement and Cyclization to (R)-4-Propylpyrrolidin-2-one
-
Materials:
-
(S)-3-(2-amino-2-oxoethyl)hexanoic acid
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution (e.g., 10-15% w/v)
-
Toluene
-
Hydrochloric acid (HCl) for pH adjustment
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator).
-
-
Procedure:
-
Dissolve (S)-3-(2-amino-2-oxoethyl)hexanoic acid in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium hypochlorite to the cooled reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Add toluene to the reaction mixture and heat to reflux (approximately 85-95 °C) for an extended period (can be up to 36 hours) to facilitate cyclization.[5]
-
After cooling to room temperature, separate the organic (toluene) layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude (R)-4-propylpyrrolidin-2-one as an oil.[5]
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Note: The handling of sodium hypochlorite and the Hofmann rearrangement should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Data |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 6.15 (s, 1H, NH), 3.52–3.46 (m, 1H), 3.02 (dd, J = 9.4, 6.9 Hz, 1H), 2.50–2.40 (m, 2H), 2.06–1.98 (m, 1H), 1.48–1.42 (m, 2H), 1.38–1.30 (m, 2H), 0.93 (t, J = 7.2 Hz, 3H). |
| 13C NMR | Expected signals around δ 177 (C=O), 48 (CH), 40 (CH2), 36 (CH2), 35 (CH2), 20 (CH2), and 14 (CH3). (Predicted values, may vary slightly based on solvent and experimental conditions). |
| Infrared (IR) | Characteristic peaks around 3200-3400 cm-1 (N-H stretch) and 1680-1700 cm-1 (C=O, amide stretch). |
| Mass Spectrometry (MS) | Expected [M+H]+ at m/z 128.11. |
Note: Specific spectral data can vary depending on the instrument and conditions used. It is always recommended to compare obtained data with a reference standard or literature values.
Application in the Synthesis of Brivaracetam
(R)-4-propylpyrrolidin-2-one serves as the core scaffold onto which the butanamide side chain of brivaracetam is installed.
Protocol: N-Alkylation of (R)-4-Propylpyrrolidin-2-one
This protocol describes the alkylation of the lactam nitrogen with a suitable 2-bromobutanoate derivative.[6][7]
-
Materials:
-
(R)-4-propylpyrrolidin-2-one
-
(S)-methyl 2-bromobutanoate (or other suitable ester)
-
Strong base (e.g., sodium hydride (NaH) in mineral oil, or potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox).
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of (R)-4-propylpyrrolidin-2-one in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for a period to allow for deprotonation.
-
Slowly add a solution of (S)-methyl 2-bromobutanoate in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting ester can then be converted to the final butanamide of brivaracetam through amidation with ammonia.
-
Caution: Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere.
Biological Evaluation of this compound Derivatives
The anticonvulsant activity of compounds derived from this compound is typically evaluated using a battery of preclinical models. The Maximal Electroshock (MES) test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.[1][8][9]
Protocol: Maximal Electroshock (MES) Seizure Test
-
Principle: An electrical stimulus is delivered to rodents to induce a maximal seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.[10]
-
Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).[1]
-
Procedure:
-
Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) to different groups of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
At the time of expected peak effect of the test compound, deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz, for 0.2 seconds) through corneal or ear-clip electrodes.[8]
-
Immediately observe the animal for the presence or absence of tonic hindlimb extension.
-
The absence of tonic hindlimb extension is considered protection.
-
Calculate the percentage of protected animals in each group. The ED50 (the dose that protects 50% of the animals) can be determined from a dose-response curve.
-
Beyond Anticonvulsants: Exploring Other Therapeutic Avenues
While the primary application of this compound has been in the development of anticonvulsants, the broader pyrrolidin-2-one scaffold is present in compounds with a wide range of biological activities, including:
-
Anti-inflammatory agents
-
Anticancer agents
-
Antibacterial agents
-
Antiarrhythmic agents [12]
The unique stereochemical and conformational properties of 4-substituted pyrrolidin-2-ones make them attractive starting points for the design of novel therapeutics targeting a variety of biological pathways. Further exploration of derivatives of this compound in these and other therapeutic areas represents a promising avenue for future drug discovery efforts.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its pivotal role in the synthesis of the potent anticonvulsant brivaracetam highlights the significant impact that subtle structural modifications can have on biological activity. The protocols and information presented in this guide are intended to provide researchers with a solid foundation for the synthesis, characterization, and application of this important scaffold in the ongoing quest for novel and improved therapeutic agents.
Visualizations
Diagram 1: Synthesis of (R)-4-Propylpyrrolidin-2-one
Caption: Synthetic pathway to (R)-4-propylpyrrolidin-2-one.
Diagram 2: Application in Brivaracetam Synthesis
Caption: Synthesis of Brivaracetam from this compound.
Diagram 3: Workflow for Biological Evaluation
Caption: Drug discovery workflow for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 7. US11400074B1 - Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-4-propylpyrrolidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-4-propylpyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this critical chiral intermediate, most notably for the antiepileptic drug Brivaracetam.[1] We will address common challenges, provide in-depth troubleshooting, and present optimized protocols to help you enhance your yield, purity, and enantioselectivity.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts and strategic decisions in the synthesis of (R)-4-propylpyrrolidin-2-one.
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure (R)-4-propylpyrrolidin-2-one?
There are three main strategies, each with distinct advantages and challenges:
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Racemic Synthesis followed by Chiral Resolution: This is a classical approach where a racemic mixture of 4-propylpyrrolidin-2-one is synthesized, typically via a Michael addition of nitromethane to an α,β-unsaturated ester, followed by reduction and cyclization. The resulting racemate is then separated using techniques like chiral chromatography.[2][3] While straightforward, this method can be inefficient as it discards 50% of the material (the undesired (S)-enantiomer) and industrial-scale chiral chromatography can be costly.[3]
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Asymmetric Catalysis: This is a more modern and atom-economical approach. It involves using a chiral catalyst to directly guide the reaction towards the desired (R)-enantiomer, minimizing the formation of the (S)-enantiomer. A notable example is the asymmetric Michael addition of diethyl malonate to (E)-1-nitropent-1-ene using a Nickel(II) complex with a chiral diamine ligand.[2][4][5] This method aims for high enantiomeric excess (ee) from the outset.
-
Biocatalysis/Enzymatic Methods: This strategy leverages the high stereoselectivity of enzymes. Methods include the kinetic resolution of a racemic intermediate or, more efficiently, the asymmetric desymmetrization of a prochiral substrate. For instance, enzymes like ω-transaminases can perform selective amination of a ketone precursor, or lipases can selectively hydrolyze one ester enantiomer of a precursor, leading to high chiral purity.[2][4]
Q2: Why is achieving high enantiomeric excess (ee) so critical for this synthesis?
(R)-4-propylpyrrolidin-2-one is a chiral building block. In the synthesis of drugs like Brivaracetam, the final biological activity is highly dependent on the stereochemistry of all chiral centers. The (S)-enantiomer is considered an impurity and may have different pharmacological effects or be inactive. Regulatory agencies require very high chiral purity (often >99.5% ee) for active pharmaceutical ingredients (APIs). Using an intermediate with low ee will result in a diastereomeric mixture in the final product that is often difficult and expensive to separate.[1][3] Therefore, establishing stereocontrol early in the synthesis is paramount.
Q3: What are the key analytical techniques for monitoring reaction progress and ensuring the quality of (R)-4-propylpyrrolidin-2-one?
A multi-faceted analytical approach is essential:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product. It can also be used for quantitative analysis (qNMR) to determine purity.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used for assessing chemical purity.
-
Chiral HPLC or Chiral GC: This is the gold standard for determining the enantiomeric excess (ee) of the product. A specialized chiral stationary phase is used to separate the (R) and (S) enantiomers.[3][6]
-
Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), it is used to confirm the molecular weight of the product and identify potential impurities or side products.
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a problem-and-solution format.
Problem Cluster 1: Low Yield & Incomplete Conversion
Q: My overall yield is consistently low after the cyclization step. What are the most common causes?
Low yield is a frequent issue that can stem from several stages of the synthesis. Let's break down the potential causes based on a common synthetic route: the Michael addition/reduction/cyclization pathway.
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Inefficient Michael Addition: The initial conjugate addition can be reversible (retro-Michael). Ensure your base is appropriate and used in the correct stoichiometry. For malonate additions, a non-nucleophilic, strong base is needed. For nitroalkane additions, a catalytic amount of a base like DBU is often sufficient.[6] The reaction may also require extended reaction times or gentle heating to reach completion.
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Sub-optimal Reduction of the Nitro Group: If using a nitro-adduct precursor, the reduction to the amine is critical. Catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) is common.[5] Catalyst poisoning can halt the reaction. Ensure your substrate is free of catalyst poisons (e.g., sulfur compounds) and that the catalyst is active. Incomplete reduction will lead to hydroxylamine or oxime intermediates that may not cyclize efficiently.
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Inefficient Cyclization: The final lactam formation is often achieved by heating the amino ester or amino acid. If starting from an amino ester, the cyclization can be slow. If starting from the corresponding amino acid (after ester hydrolysis), cyclization can be promoted by heating in a high-boiling solvent like toluene, often with azeotropic removal of water.[2][7] Insufficient temperature or reaction time will lead to incomplete conversion.
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Purification Losses: (R)-4-propylpyrrolidin-2-one is a relatively polar, small molecule. It can have some water solubility, leading to losses during aqueous workups.[8] Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent. During column chromatography, its polarity may require solvent systems like ethyl acetate/methanol to ensure efficient elution.[8]
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: Troubleshooting logic for low yield issues.
Problem Cluster 2: Poor Enantioselectivity
Q: The enantiomeric excess (ee) of my product is below the desired >99%. How can I improve it?
Achieving high enantioselectivity is the central challenge. The solution depends entirely on your chosen synthetic route.
-
If using Asymmetric Catalysis (e.g., Ni(II)-diamine complex):
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Ligand Purity: The chiral purity of your ligand is paramount. Even a small enantiomeric impurity in the ligand will be amplified as a loss of ee in the product. Verify the ee of your chiral ligand.
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Catalyst Loading & Integrity: Ensure the catalyst is properly formed and not degrading. The active catalytic species may require anhydrous/anaerobic conditions to form. Old or improperly stored ligands/metal salts can lead to poor performance.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can significantly enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can play a crucial role in the organization of the transition state. Screen different solvents as recommended in the literature procedure for your specific catalyst system.[2][4]
-
-
If using Enzymatic Resolution/Desymmetrization:
-
Enzyme Activity & pH: Ensure the enzyme is active and the reaction buffer is at the optimal pH for that specific enzyme. Enzyme activity can be highly pH-dependent.[4]
-
Reaction Time: In a kinetic resolution, it is critical to stop the reaction at or near 50% conversion to achieve the highest possible ee for the remaining starting material or the product. Over-running the reaction will lead to the conversion of the less-favored enantiomer, eroding the ee.
-
Inhibitors: Ensure your substrate and buffer components do not contain any enzyme inhibitors.
-
-
If using Chiral Resolution via Diastereomeric Salt Crystallization:
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Resolving Agent Purity: The optical purity of your resolving agent (e.g., (S)-(-)-1-phenylethylamine) must be as high as possible.[4]
-
Crystallization Conditions: The efficiency of the resolution is highly dependent on solvent, temperature, and cooling rate. A single, careful crystallization is often insufficient. Multiple recrystallizations may be necessary to achieve >99% de (diastereomeric excess), which translates to >99% ee after liberation of the free amine.
-
Section 3: Optimized Experimental Protocols
The following protocols are based on established and reliable methods reported in the literature, designed to maximize yield and stereocontrol.
Protocol 1: Asymmetric Michael Addition & Cyclization
This protocol is adapted from the work of Reznikov et al. and is a powerful method for establishing the chiral center early and efficiently.[2][4][5]
Reaction Scheme: (E)-1-nitropent-1-ene + Diethyl malonate --(NiBr₂/Chiral Ligand)--> Chiral Adduct --(1. H₂, Raney-Ni; 2. Base Hydrolysis; 3. Decarboxylation)--> (R)-4-propylpyrrolidin-2-one
Step-by-Step Methodology:
-
Catalyst Preparation (Under Inert Atmosphere):
-
To a dry Schlenk flask under Argon, add NiBr₂ (2 mol%) and the chiral ligand ((1R,2R)-N1,N2-bis(4-methylbenzyl)-1,2-diphenylethane-1,2-diamine) (2.2 mol%).
-
Add anhydrous, degassed solvent (e.g., THF).
-
Stir at room temperature for 1 hour to allow for complex formation.
-
-
Michael Addition:
-
To the catalyst solution, add diethyl malonate (1.2 equivalents).
-
Cool the mixture to the optimized temperature (e.g., -20 °C).
-
Slowly add a solution of (E)-1-nitropent-1-ene (1.0 equivalent) in the same solvent over 1-2 hours.
-
Maintain stirring at this temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
-
Workup and Isolation of Adduct:
-
Quench the reaction with a saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude adduct can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
-
Reductive Cyclization:
-
Dissolve the crude Michael adduct in an alcohol solvent (e.g., methanol).
-
Transfer to a hydrogenation vessel.
-
Carefully add Raney Nickel (approx. 50% w/w) as a slurry in the same solvent.
-
Pressurize the vessel with H₂ gas (50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Caution: Raney Nickel is pyrophoric. Handle with care.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing thoroughly with methanol.
-
-
Hydrolysis and Decarboxylative Cyclization:
-
Concentrate the filtrate.
-
Add a solution of aqueous base (e.g., 2M NaOH) and heat to reflux for 4-6 hours to hydrolyze the esters.
-
Cool the mixture and acidify carefully with concentrated HCl to pH ~1. This will protonate the intermediate amino acid.
-
Extract the amino acid intermediate with a suitable solvent or concentrate the aqueous solution.
-
Dissolve the crude amino acid in a high-boiling solvent like toluene and heat to reflux (approx. 110 °C) for 12-24 hours, using a Dean-Stark apparatus to remove water.[5] This drives the cyclization to the final lactam product.
-
-
Final Purification:
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude (R)-4-propylpyrrolidin-2-one by vacuum distillation or column chromatography on silica gel.
-
Data Summary Table:
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | NiBr₂ / (1R,2R)-diamine ligand | The chiral ligand creates a C₂-symmetric environment around the metal, enabling facial discrimination of the prochiral enolate.[4] |
| Temperature | -20 °C to 0 °C | Lower temperatures increase the activation energy difference between the two diastereomeric transition states, enhancing ee. |
| Reduction | H₂, Raney-Ni | Highly effective for reducing both the nitro group and potentially any remaining double bonds, leading directly to the saturated amino diester.[5] |
| Cyclization | Thermal, Toluene @ 110°C | Heating the diacid intermediate drives decarboxylation and subsequent intramolecular amide bond formation to yield the thermodynamically stable 5-membered lactam.[5] |
Workflow Visualization
Caption: Experimental workflow for asymmetric synthesis.
References
- 1. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 2. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 3. US11400074B1 - Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]
- 4. US11884623B2 - Process for the preparation of (R)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 4-Propylpyrrolidin-2-one
Welcome to the technical support center for the synthesis of 4-propylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the various synthetic routes to this compound, offering insights into their causes and providing robust solutions.
Issue 1: Low Yield and Byproduct Formation in the Michael Addition Route
Question: I am synthesizing this compound via the Michael addition of nitromethane to an α,β-unsaturated ester like (E)-ethyl hex-2-enoate, followed by reductive cyclization. My overall yield is low, and I am observing several unexpected spots on my TLC plate. What are the likely side reactions and how can I mitigate them?
Answer: The Michael addition of nitroalkanes to α,β-unsaturated carbonyls is a powerful C-C bond-forming reaction, but it is not without its challenges. The primary side reactions in this route are typically double addition, polymerization of the Michael acceptor, and incomplete reduction of the nitro group.
Causality and Troubleshooting Steps:
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Double Michael Addition: The initial Michael adduct still possesses an acidic proton α to the nitro and ester groups, which can be deprotonated to react with a second molecule of the α,β-unsaturated ester. This leads to the formation of a high-molecular-weight byproduct.
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Solution: Carefully control the stoichiometry. Use of a slight excess (1.1-1.2 equivalents) of the nitroalkane can suppress the double addition by ensuring the Michael acceptor is consumed. Slow, dropwise addition of the α,β-unsaturated ester to the reaction mixture containing the nitroalkane and base can also minimize its concentration at any given time, thus disfavoring the second addition.
-
-
Polymerization of the Michael Acceptor: α,β-Unsaturated esters can undergo base-catalyzed anionic polymerization. This is particularly problematic with strong bases or at elevated temperatures.
-
Solution: Use a milder base. While strong bases like sodium ethoxide are effective, weaker bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a phase-transfer catalyst can be sufficient to deprotonate the nitroalkane without initiating polymerization.[1] Maintaining a low reaction temperature (0 °C to room temperature) is also critical.
-
-
Incomplete Reduction of the Nitro Group: The reduction of the nitro group to an amine, which then cyclizes to form the lactam, is a critical step. Incomplete reduction can lead to the isolation of the nitro ester intermediate or other partially reduced species.
-
Solution: Ensure the hydrogenation catalyst (e.g., Raney Nickel, Pd/C) is active and used in sufficient quantity. The reaction is often sensitive to catalyst poisoning, so ensure all reagents and solvents are of high purity. High hydrogen pressure and adequate reaction time are also crucial for driving the reaction to completion. Monitoring the reaction by TLC or GC-MS is essential to determine the endpoint.
-
-
To a solution of nitromethane (1.2 eq.) in a suitable solvent (e.g., THF, EtOH), add the base (e.g., DBU, 1.1 eq.) at 0 °C.
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Slowly add (E)-ethyl hex-2-enoate (1.0 eq.) dropwise over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting ester.
-
Work up the reaction by neutralizing with a mild acid and extracting the product. Purify the intermediate nitro ester by column chromatography.
-
Dissolve the purified nitro ester in methanol or ethanol and add Raney Nickel (approx. 10-20% by weight).
-
Hydrogenate the mixture in a Parr apparatus under 50-100 psi of hydrogen until the reaction is complete.
-
Filter the catalyst through a pad of Celite® and concentrate the filtrate to obtain the crude this compound. Purify by vacuum distillation or column chromatography.
Issue 2: Formation of Urea Byproducts in the Hofmann Rearrangement Route
Question: I am attempting to synthesize this compound via a Hofmann rearrangement of (S)-3-(2-amino-2-oxoethyl)hexanoic acid, followed by cyclization. I am obtaining a significant amount of what appears to be a urea byproduct. How can I avoid this?
Answer: The Hofmann rearrangement proceeds through an isocyanate intermediate.[2][3] In the presence of any remaining amine (either starting material or product), the highly reactive isocyanate can be trapped to form a urea derivative, which can be a significant side reaction that lowers the yield of the desired cyclized product.
Causality and Troubleshooting Steps:
-
Intermolecular Reaction with the Isocyanate: If the intramolecular cyclization of the amino-isocyanate intermediate is slow, it can react intermolecularly with another amine molecule in the reaction mixture.
-
Solution: The key is to favor the intramolecular cyclization over the intermolecular reaction. This is often achieved by conducting the reaction under high dilution conditions, which statistically favors intramolecular processes. Additionally, ensuring the rapid and complete conversion of the primary amide to the isocyanate before significant hydrolysis or intermolecular reactions can occur is crucial.
-
-
Hydrolysis of the Isocyanate: If the isocyanate intermediate is hydrolyzed by water in the reaction mixture, it forms an unstable carbamic acid that decarboxylates to the corresponding amine.[4][5] This amine can then react with another molecule of the isocyanate to form the urea byproduct.
-
Solution: While aqueous conditions are typical for the Hofmann rearrangement, minimizing the excess water and controlling the temperature can influence the relative rates of cyclization versus hydrolysis. Performing the rearrangement in the presence of an alcohol (e.g., methanol) can lead to the formation of a more stable carbamate, which can then be cyclized under different conditions, offering a two-step alternative to direct cyclization.[6]
-
Caption: Reaction pathways in the Hofmann rearrangement.
Frequently Asked Questions (FAQs)
Q1: I am performing an N-alkylation on this compound and I am getting a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?
A1: The regioselectivity of lactam alkylation is a classic challenge and depends on the nature of the base, solvent, and alkylating agent. The lactam exists in equilibrium with its enolate form, which has two nucleophilic sites: the nitrogen and the oxygen.
-
To favor N-alkylation: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. This ensures complete deprotonation to form the nitrogen anion, which is a softer nucleophile and preferentially attacks the alkyl halide (a soft electrophile).[7]
-
To favor O-alkylation: O-alkylation is generally favored with "harder" electrophiles, such as trialkyloxonium salts (e.g., Meerwein's salt) or under conditions that promote the formation of the oxygen anion as the more reactive nucleophile.[8][9][10] For your synthesis, sticking to NaH and an alkyl bromide or iodide should strongly favor N-alkylation.
Q2: My final this compound product is contaminated with a starting material from a previous step. What is the best general purification strategy?
A2: The purification strategy depends on the nature of the impurity. However, for this compound, two methods are generally effective:
-
Vacuum Distillation: this compound is a relatively high-boiling liquid. If the impurity is significantly more or less volatile, vacuum distillation is an excellent method for purification on a larger scale.
-
Column Chromatography: For smaller scales or for removing impurities with similar boiling points, silica gel column chromatography is very effective. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically allow for good separation of the desired product from both more and less polar impurities.
Q3: Can I use a one-pot procedure for the Michael addition and reductive cyclization to improve efficiency?
A3: Yes, one-pot procedures for this transformation have been reported and can be very efficient. After the Michael addition is complete, the reaction mixture can be directly subjected to hydrogenation conditions without isolating the nitro ester intermediate. However, there are some considerations:
-
Base Compatibility: The base used for the Michael addition must not interfere with the hydrogenation catalyst. For example, some amine bases might coordinate to the metal catalyst and inhibit its activity. A base like sodium ethoxide is generally compatible as it is not a strong ligand for the catalyst.
-
Solvent Choice: The solvent must be suitable for both reactions. Alcohols like ethanol or methanol are excellent choices as they are good solvents for the Michael addition and are also commonly used for hydrogenations.
-
Yield vs. Purity: While one-pot procedures are more time- and resource-efficient, they can sometimes lead to a more complex final mixture, making purification more challenging. If very high purity is required, a two-step process with purification of the intermediate may be preferable.
Data Summary
| Issue | Side Product | Key Factors | Recommended Solution |
| Michael Addition | Double Adduct | Stoichiometry, Reactant Concentration | Use slight excess of nitroalkane, slow addition of acceptor |
| Polymer | Strong Base, High Temperature | Use milder base (e.g., DBU), maintain low temperature | |
| Incomplete Reduction | Catalyst Activity, H2 Pressure | Use active catalyst, ensure sufficient H2 pressure and time | |
| Hofmann Rearrangement | Urea Derivative | Reactant Concentration, Water | Use high dilution, control water content |
Visualizing the N- vs. O-Alkylation Problem
Caption: Competing N- and O-alkylation pathways of the lactam anion.
References
- 1. sctunisie.org [sctunisie.org]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
By-product formation in the synthesis of brivaracetam from 4-propylpyrrolidin-2-one
A Guide to By-product Formation, Troubleshooting, and Prevention in the Synthesis from (4R)-4-Propylpyrrolidin-2-one
Welcome to the technical support center for the synthesis of Brivaracetam. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with by-product formation when synthesizing Brivaracetam from the key intermediate, (4R)-4-propylpyrrolidin-2-one. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic processes effectively.
Introduction: The Imperative of Purity in Brivaracetam Synthesis
Brivaracetam, or (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, is a high-affinity ligand for the synaptic vesicle protein 2A (SV2A), exhibiting greater potency than its predecessor, levetiracetam.[1] The therapeutic efficacy and safety of this active pharmaceutical ingredient (API) are critically dependent on its stereochemical and chemical purity. The synthesis, particularly the alkylation of the (4R)-4-propylpyrrolidin-2-one core, is a critical step where various by-products can emerge, posing significant challenges for purification and regulatory compliance. This guide will address the most frequently encountered impurities, their mechanisms of formation, and strategies for their control.
Core Synthesis Pathway: Alkylation of (4R)-4-Propylpyrrolidin-2-one
The primary and most direct route to Brivaracetam involves the N-alkylation of the chiral lactam, (4R)-4-propylpyrrolidin-2-one, with a suitable derivative of (S)-2-aminobutanamide, such as a (S)-2-bromobutanoate ester, followed by amidation.[2][3][4] The integrity of the two stereocenters, C4 on the pyrrolidinone ring (R configuration) and C2 on the butanamide side chain (S configuration), is paramount.
References
Technical Support Center: Troubleshooting Low Yield in Pyrrolidinone Ring Formation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for one of the most common and critical reactions in organic synthesis: the formation of the pyrrolidinone ring. As a foundational scaffold in numerous pharmaceuticals and natural products, achieving high yields in its synthesis is paramount.[1][2][3][4] This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments. We will delve into the causality behind experimental outcomes and provide actionable, field-proven protocols to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidinone synthesis is resulting in a low yield. What are the first steps I should take to diagnose the problem?
When faced with a low yield, a systematic approach to identify the root cause is crucial. The initial steps should focus on analyzing the reaction mixture to determine whether the starting materials are unreacted, or if the desired product has been consumed by side reactions.
Initial Diagnostic Workflow:
-
Reaction Mixture Analysis:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the complexity of your reaction mixture. Compare the spots to your starting materials and a pure sample of your expected product (if available). The presence of multiple new spots suggests the formation of byproducts. .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR of your reaction mixture can provide a wealth of information. You can often identify signals corresponding to your starting materials, product, and potentially major byproducts. Integration of these signals can give a rough estimate of the conversion and the relative amounts of different species. .
-
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) or even a simple LC-MS of the crude reaction mixture can help in identifying the molecular weights of the components.[1][5] This is particularly useful for detecting unexpected adducts or degradation products.
-
-
Interpreting the Data:
-
High amount of starting material: This points towards an incomplete reaction. The cause could be related to reaction time, temperature, catalyst activity, or insufficient reagent stoichiometry.
-
Low amount of starting material and low yield of product: This strongly indicates the formation of one or more side products. The challenge then becomes identifying these byproducts to understand the competing reaction pathways.
-
Below is a general troubleshooting workflow to guide your investigation:
Caption: General troubleshooting workflow for low yield in pyrrolidinone synthesis.
Troubleshooting Guides
Issue 1: Incomplete Conversion of Starting Materials
Q2: My analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
Incomplete conversion is often a kinetic issue. The following factors should be systematically investigated:
-
Reaction Time and Temperature: The most straightforward parameters to adjust. Ensure your reaction has been running for a sufficient duration. If the reaction has stalled (as observed by sequential TLC or NMR), a moderate increase in temperature can often overcome the activation energy barrier. However, be cautious, as excessive heat can promote side reactions.
-
Catalyst Activity:
-
Catalyst Choice: The choice of catalyst is critical. For instance, in multicomponent reactions for pyrrolidinone synthesis, citric acid has been shown to be highly effective due to its dual role in activating both aldehyde and imine intermediates.[1][6] If you are using a metal catalyst, ensure it is appropriate for the specific transformation.
-
Catalyst Loading: Insufficient catalyst loading will naturally lead to a sluggish reaction. Consider increasing the catalyst loading incrementally.
-
Catalyst Deactivation: Catalysts can be deactivated by impurities in the starting materials or solvent. Ensure your reagents are of appropriate purity and that your solvent is anhydrous if the reaction is moisture-sensitive.
-
-
Reagent Stoichiometry: For multi-component reactions, the stoichiometry of the reactants is crucial. Ensure that there is no limiting reagent that is being consumed prematurely.
Experimental Protocol: Optimizing Reaction Conditions
-
Establish a Baseline: Set up a small-scale reaction using your original conditions.
-
Time Study: Monitor the reaction at regular intervals (e.g., every hour) using TLC or by taking aliquots for NMR analysis. This will help you determine the reaction rate and if it stalls.
-
Temperature Screen: Set up parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C). Monitor for both product formation and the appearance of new byproducts.
-
Catalyst Loading Screen: Run a series of reactions with varying catalyst concentrations (e.g., 1 mol%, 5 mol%, 10 mol%).
Data Summary: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Pyrrolidinone (%) | Notes |
| 25 | 24 | 40 | 35 | Reaction is slow. |
| 50 | 12 | 95 | 85 | Optimal conditions found. |
| 80 | 6 | >98 | 70 | Increased byproduct formation observed. |
Issue 2: Formation of Side Products
Q3: I have identified the presence of significant byproducts. What are the common side reactions in pyrrolidinone synthesis and how can I suppress them?
Side product formation is a common cause of low yields. Understanding the potential competing pathways is key to mitigating them.
Common Side Reactions:
-
Enamine Formation: In reactions involving an amine and a dicarbonyl compound (like diethyl acetylenedicarboxylate), the amine can add to the alkyne to form a stable enamine intermediate.[1] This enamine may not proceed to the desired cyclization, thus acting as a sink for the amine starting material.[1][5]
-
Dimerization/Polymerization: The desired pyrrolidinone product or reactive intermediates can sometimes undergo dimerization or polymerization, especially at higher concentrations or temperatures.[1] In some cases, dimerization can even be observed in the mass spectrometer.[1]
-
Formation of Isomeric Products: In certain multicomponent reactions, there is a possibility of forming isomeric structures like furanones instead of the desired pyrrolidinone.[1][5] Spectroscopic methods are crucial for unambiguous structure determination.
Caption: Competing reaction pathways leading to desired pyrrolidinone or a stable enamine byproduct.
Strategies for Minimizing Side Products:
-
Optimize Catalyst and Solvent: The choice of catalyst and solvent can significantly influence the reaction pathway. For instance, the use of a bifunctional catalyst like citric acid can promote the desired imine formation over the competing enamine pathway.[1]
-
Control Reagent Addition: In some cases, slow addition of one of the reagents can maintain its low concentration in the reaction mixture, thereby disfavoring side reactions that are higher order in that reagent.
-
Temperature Control: As mentioned earlier, lower temperatures generally favor the thermodynamically more stable product and can reduce the rate of undesired side reactions.
Experimental Protocol: Identifying Byproducts
-
Isolate the Byproduct: If a major byproduct is observed, attempt to isolate it using column chromatography or preparative TLC.
-
Structural Elucidation: Obtain detailed spectroscopic data for the isolated byproduct:
-
¹H and ¹³C NMR: To determine the carbon-hydrogen framework.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.
-
X-ray Crystallography: If a suitable crystal can be obtained, this provides definitive structural confirmation.[1]
-
Issue 3: Substrate-Related Problems
Q4: I am using a new substrate and the yield is much lower than with my model system. How can the substrate's structure impact the reaction?
The electronic and steric properties of your starting materials can have a profound effect on the success of the pyrrolidinone ring formation.
-
Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the intramolecular cyclization step. This is a common issue in the formation of five-membered rings.
-
Electronic Effects:
-
Electron-withdrawing groups on the amine can reduce its nucleophilicity, slowing down the initial steps of the reaction.
-
Electron-donating groups on the aldehyde can decrease its electrophilicity, making it less reactive towards the amine. Conversely, aldehydes with electron-withdrawing groups tend to react faster.[6]
-
Troubleshooting Substrate-Specific Issues:
-
Modify Reaction Conditions: For sterically hindered substrates, higher temperatures may be required to overcome the steric barrier. For substrates with unfavorable electronic properties, a more active catalyst or a longer reaction time may be necessary.
-
Protecting Group Strategy: If a particular functional group on your substrate is interfering with the reaction, consider using a protecting group. This adds steps to your synthesis but can be a robust solution.
-
Analog Studies: If possible, synthesize and test a series of analogs with varying steric and electronic properties. This can provide valuable structure-activity relationship (SAR) data for your reaction and help you understand the limitations.
Analytical Methods for Monitoring Pyrrolidinone Formation
A crucial aspect of troubleshooting is the ability to accurately monitor the reaction. Here is a summary of useful analytical techniques:
| Technique | Information Provided | Advantages | Disadvantages |
| TLC | Qualitative assessment of reaction progress and complexity. | Fast, inexpensive, simple. | Limited quantitative information, may not resolve all components. |
| GC/GC-MS [7][8][9] | Quantitative analysis of volatile components, identification of byproducts. | High resolution, sensitive, quantitative. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC/LC-MS [10] | Quantitative analysis of a wide range of compounds, molecular weight information. | Versatile, quantitative, provides MW of components. | Can be more time-consuming and expensive than GC. |
| ¹H NMR | Structural information, quantitative analysis of major components. | Provides detailed structural information, can be quantitative. | Lower sensitivity than MS, complex mixtures can be difficult to interpret. |
| DART-MS [1][5] | Rapid identification of intermediates and products directly from the reaction mixture. | Very fast, minimal sample preparation, good for detecting transient species. | Not inherently quantitative, may cause in-source fragmentation/reactions. |
By systematically applying these diagnostic and troubleshooting strategies, you can effectively address the challenge of low yield in your pyrrolidinone ring formation experiments and successfully advance your research and development goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 7. US5171693A - Method for the determination of N-methyl-2-pyrrolidone (NMP) content in polyimide resin pre-impregnated fabric - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cdc.gov [cdc.gov]
- 10. fda.gov [fda.gov]
Improving enantiomeric excess in the synthesis of (R)-4-propylpyrrolidin-2-one
Technical Support Center: (R)-4-propylpyrrolidin-2-one Synthesis
Welcome to the technical support center for the synthesis of (R)-4-propylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and improve the enantiomeric excess (ee) of this critical chiral intermediate. (R)-4-propylpyrrolidin-2-one is a key building block in the synthesis of antiepileptic drugs such as Brivaracetam[1][2][3]. Achieving high optical purity is paramount for therapeutic efficacy and safety[4][5].
This document provides a structured approach to troubleshooting common experimental challenges and answers frequently asked questions, grounding all recommendations in established chemical principles and peer-reviewed literature.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing a systematic approach to problem-solving.
Question 1: My enantiomeric excess (ee) is low or inconsistent. What are the primary factors to investigate?
Low enantioselectivity is a common challenge in asymmetric catalysis. The root cause often lies in the integrity of the reaction components or suboptimal conditions. A systematic investigation is key.
Potential Causes & Recommended Actions:
-
Purity of Chiral Catalyst/Ligand:
-
The "Why": The chiral catalyst or ligand is the source of stereochemical information. Even minor impurities can act as catalyst poisons or form competing, less selective catalytic species, thereby eroding the enantiomeric excess[6][7].
-
Action Plan:
-
Verify the enantiomeric and chemical purity of your catalyst/ligand from the supplier's Certificate of Analysis.
-
If synthesizing the catalyst in-house, ensure rigorous purification and characterization.
-
Always use fresh batches of catalyst and handle air- or moisture-sensitive catalysts under a strictly inert atmosphere (e.g., Argon or Nitrogen)[6][7].
-
-
-
Quality of Solvents and Reagents:
-
The "Why": Trace amounts of water or other reactive impurities in solvents and reagents can deactivate the catalyst or interfere with the catalytic cycle. For instance, water can hydrolyze sensitive organometallic catalysts.
-
Action Plan:
-
-
Reaction Temperature Fluctuations:
-
The "Why": The difference in activation energy (ΔΔG‡) between the pathways leading to the (R) and (S) enantiomers is often small. Higher temperatures can provide sufficient energy to overcome this barrier, leading to the formation of more of the undesired enantiomer and thus a lower ee[7].
-
Action Plan:
-
Implement precise temperature control using a cryostat or a well-maintained cooling bath.
-
Systematically lower the reaction temperature. Many asymmetric hydrogenations show a significant improvement in ee at lower temperatures (e.g., 0 °C, -20 °C, or even lower)[7].
-
-
-
Suboptimal Solvent Choice:
-
The "Why": The solvent is not merely a medium but an active participant in the transition state. It influences the catalyst's conformation and its interaction with the substrate through polarity, coordinating ability, and specific interactions like hydrogen bonding[8][9]. The wrong solvent can disrupt the highly organized transition state required for high stereoselectivity.
-
Action Plan:
-
dot
Caption: Troubleshooting workflow for low enantiomeric excess (ee).
Question 2: My reaction yield is low, but the enantioselectivity is high. How can I improve the yield?
This scenario often points to issues with reaction kinetics, catalyst activity, or stability rather than the stereochemical control pathway.
Potential Causes & Recommended Actions:
-
Insufficient Catalyst Loading:
-
The "Why": The catalyst turnover number (TON) and turnover frequency (TOF) are finite. A catalyst loading that is too low may be insufficient to drive the reaction to completion in a reasonable timeframe[7].
-
Action Plan: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%) and monitor the reaction progress.
-
-
Catalyst Deactivation:
-
The "Why": The catalyst may be degrading over the course of the reaction due to thermal instability or poisoning by impurities introduced with substrates or from the reaction vessel itself[7].
-
Action Plan:
-
Ensure all glassware is scrupulously clean and oven-dried[6].
-
Monitor the reaction profile over time. If it starts fast and then stalls, deactivation is likely.
-
Consider if the product itself might be inhibiting the catalyst.
-
-
-
Incomplete Reaction / Stalling:
-
The "Why": The reaction may not have reached equilibrium or completion due to insufficient time or energy.
-
Action Plan:
-
Extend the reaction time and monitor by TLC, GC, or NMR until no further conversion of the starting material is observed.
-
If extending the time is ineffective, a modest increase in temperature may improve the rate. However, always re-verify the ee after any temperature change, as it may be compromised[7].
-
-
Frequently Asked Questions (FAQs)
Question 1: What are the most common and effective synthetic routes to (R)-4-propylpyrrolidin-2-one with high ee?
Several strategies exist, but asymmetric hydrogenation of a suitable precursor has become a leading method due to its high efficiency and atom economy.
-
Asymmetric Hydrogenation: This is arguably the most powerful approach. It typically involves the hydrogenation of an α,β-unsaturated γ-lactam precursor using a chiral transition metal catalyst, often based on Ruthenium (Ru) or Rhodium (Rh) with chiral phosphine ligands[3][11][12]. This method can directly set the desired stereocenter with excellent enantioselectivity, often achieving >99% ee[3][13].
-
Enzymatic Resolution/Desymmetrization: Biocatalytic methods, such as using ω-transaminases, can offer very high selectivity[1][14]. However, the required enzymes may not be commercially available or may require significant process development and specific cofactors, making them less accessible for general lab use[1].
-
Classical Resolution: This involves separating a racemic mixture of 4-propylpyrrolidin-2-one using a chiral resolving agent or, more commonly, by chiral chromatography[14][15]. While effective for obtaining pure enantiomers, chiral HPLC is often not cost-effective for large-scale production[4].
Question 2: How do I select the optimal chiral catalyst and reaction conditions?
Catalyst selection is an empirical process, but it can be guided by literature precedents and an understanding of the reaction mechanism.
| Parameter | Consideration | Rationale & Impact on ee |
| Metal Center | Ru, Rh, Ir are common for hydrogenation.[16][17] | The metal coordinates the substrate and hydrogen. Its electronic properties and coordination geometry are crucial for catalytic activity. |
| Chiral Ligand | e.g., BINAP, C₂-symmetric phosphine-oxazolines.[3][13] | The ligand creates the chiral environment around the metal center, directly controlling the facial selectivity of the hydrogenation. This is the primary determinant of ee. |
| Solvent | Alcohols (MeOH, EtOH), Ethers (THF), Aromatics (Toluene). | The solvent stabilizes the catalyst-substrate complex and the transition state. A change in solvent can dramatically alter the ee by favoring a different transition state geometry[8][9]. |
| Temperature | Typically -20 °C to 50 °C. | Lower temperatures generally increase selectivity by making the energy difference between the two diastereomeric transition states more significant[7]. |
| H₂ Pressure | Typically 1 to 50 bar. | Pressure affects the concentration of hydrogen available for the reaction. While it primarily influences the reaction rate, it can sometimes have a minor effect on enantioselectivity. |
Question 3: How do I accurately determine the enantiomeric excess of my product?
The gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Principle: Chiral HPLC uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers of your compound[5][18]. This differential interaction leads to different retention times, allowing for their separation and quantification[19].
-
Method Development: A typical starting point involves screening different chiral columns (e.g., polysaccharide-based or macrocyclic glycopeptide columns) with a mobile phase consisting of a mixture of an alkane (like n-hexane or n-heptane) and an alcohol (like isopropanol or ethanol)[2][19]. The ratio of these solvents is adjusted to achieve baseline separation of the two enantiomer peaks[2]. The ee is then calculated from the integrated areas of the two peaks.
Detailed Experimental Protocols
Protocol 1: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation
This is a representative protocol based on literature methods for the asymmetric hydrogenation of α,β-unsaturated γ-lactams[3][11][13]. Substrate-specific optimization is required.
-
Catalyst Preparation (In-situ): In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve the Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) and the chiral ligand (e.g., a C₂-symmetric phosphine-oxazoline ligand) in degassed, anhydrous solvent (e.g., methanol).
-
Activation: Stir the solution at a specified temperature (e.g., 40-60 °C) for 30-60 minutes to allow for the formation of the active catalytic species.
-
Reaction Setup: Transfer the activated catalyst solution to a high-pressure autoclave that has been purged with argon. Add a solution of the α,β-unsaturated γ-lactam precursor in the same degassed solvent.
-
Hydrogenation: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 20-50 bar).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours), monitoring hydrogen uptake if possible.
-
Workup: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the (R)-4-propylpyrrolidin-2-one.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess using Protocol 2.
Protocol 2: Chiral HPLC Analysis for ee Determination
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation:
-
Column: A suitable Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H or similar polysaccharide-based column).
-
Mobile Phase: A pre-mixed and degassed mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined empirically[2].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Column Temperature: 25 °C.
-
-
Analysis: Inject 10 µL of the sample solution. Record the chromatogram until both enantiomer peaks have eluted.
-
Calculation: Identify the peaks corresponding to the (R) and (S) enantiomers (if a racemic standard is available). Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
dot
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
References
- 1. US11884623B2 - Process for the preparation of (R)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 2. WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US11400074B1 - Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ethz.ch [ethz.ch]
- 13. matilda.science [matilda.science]
- 14. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 15. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scale-Up of 4-Propylpyrrolidin-2-one Synthesis
Welcome to the technical support center for the synthesis of 4-propylpyrrolidin-2-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable intermediate from the laboratory bench to pilot or production scale. As a key building block for active pharmaceutical ingredients such as Brivaracetam, robust and scalable synthesis is critical.[1][2] This document moves beyond simple protocols to address the common, yet often complex, pitfalls encountered during scale-up, providing not just solutions but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section provides quick answers to common issues. For more detailed analysis, please refer to the in-depth troubleshooting guides.
Q1: My overall yield has dropped significantly after increasing the batch size from 1L to 50L. What's the most likely cause?
A: A significant yield drop on scale-up is rarely due to a single factor. The most common culprits are mass and heat transfer limitations.[3] In a larger reactor, inefficient stirring can create "dead zones" with poor mixing, and the surface-area-to-volume ratio decreases, making it harder to control temperature, especially during exothermic steps. This can lead to an increase in side-product formation.
Q2: I'm observing a new, persistent impurity in my scaled-up batch that wasn't present in the lab. How do I identify and eliminate it?
A: This is a classic example of "impurity amplification".[3] A minor side reaction at the lab scale can become a major pathway in a larger vessel due to longer reaction times or localized temperature spikes. First, attempt to isolate and characterize the impurity (LC-MS, NMR). Often, these are diastereomers or products from side reactions like dimerization or degradation. To mitigate, focus on stricter control of reagent addition rates and more efficient heat removal.
Q3: My work-up is plagued by a stable emulsion that is causing significant product loss. Why is this happening now?
A: Emulsion formation is highly dependent on the energy input (stirring speed) and the interfacial tension between your aqueous and organic layers. On a larger scale, the high-shear environment of industrial mixers, combined with slight pH drifts or the presence of fine particulates, can stabilize emulsions. The water solubility of the pyrrolidinone product can also exacerbate this issue.[4]
Q4: We are considering a synthesis route involving a Curtius rearrangement. What are the primary scale-up concerns?
A: The primary concern is the use of sodium azide. It is highly toxic and potentially explosive, especially when in contact with acids or heavy metals. Handling large quantities of sodium azide requires specialized equipment and stringent safety protocols, making this route often commercially unviable for large-scale production.[1]
In-Depth Troubleshooting Guide: Common Synthesis Routes
Route 1: Michael Addition & Reductive Cyclization
This common route involves the conjugate addition of nitromethane to an α,β-unsaturated ester (e.g., (E)-ethyl-hex-2-enoate) followed by reduction of the nitro group and subsequent cyclization to form the lactam.[5] While effective at the bench, it presents distinct scale-up challenges.
-
Symptom: Residual starting ester and formation of dialkylated byproducts.
-
Root Cause Analysis: The Michael addition is an equilibrium reaction. Inefficient mixing at scale can lead to localized high concentrations of the base catalyst, promoting side reactions like ester hydrolysis or self-condensation of nitromethane. The temperature must also be carefully controlled, as higher temperatures can favor the reverse reaction.
-
Solution:
-
Controlled Reagent Addition: Add the base catalyst (e.g., DBU) subsurface and slowly to the solution of the ester and nitromethane to prevent localized high concentrations.
-
Temperature Management: Ensure your reactor has adequate cooling capacity to maintain the optimal reaction temperature (typically ambient or slightly below). Monitor the internal temperature, not just the jacket temperature.
-
Stoichiometry: A slight excess of nitromethane can help drive the reaction to completion, but a large excess can complicate downstream purification. Experiment at a small scale to find the optimal ratio for your system.
-
-
Symptom: Low yield of the desired lactam, formation of complex byproduct mixtures, and potential for runaway reactions.
-
Root Cause Analysis: The reduction of the nitro group is highly exothermic, typically using catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C) or chemical reductants. Poor heat transfer at scale can lead to a dangerous temperature and pressure increase.[3] In a hydrogenation, poor mixing can also lead to inefficient gas-liquid mass transfer, slowing the reaction and potentially leading to catalyst poisoning or incomplete reduction.
-
Solution:
-
Catalytic Hydrogenation:
-
Catalyst Selection: Use a robust catalyst with good activity and filterability. Ensure the catalyst loading is optimized; too much can increase costs and potential for side reactions, while too little leads to long reaction times.
-
Agitation & Gas Dispersion: Use a reactor equipped with a gas-entrainment impeller (e.g., Rushton turbine) to ensure efficient hydrogen dispersion.
-
Controlled Hydrogen Feed: Add hydrogen at a rate that matches the reaction's consumption to maintain a constant pressure without overwhelming the reactor's cooling capacity.
-
-
Chemical Reduction: If using a reductant like iron in acetic acid, the addition of the metal powder must be portion-wise to control the exotherm.
-
Caption: Decision tree for troubleshooting low yields.
Route 2: Hofmann Rearrangement & Cyclization
This route often starts from a precursor like (S)-3-(2-amino-2-oxoethyl) hexanoic acid, which undergoes a Hofmann rearrangement followed by in-situ cyclization to yield the desired (R)-4-propylpyrrolidin-2-one.[2][6]
-
Symptom: Low conversion, formation of urea byproducts, or isolation of the intermediate amine.
-
Root Cause Analysis: The Hofmann rearrangement requires precise stoichiometric control of the base (e.g., NaOH) and the halogenating agent (e.g., NaOCl or Br₂). An excess or deficit of either reagent can halt the reaction at an intermediate stage or promote side reactions. Temperature control is critical; the reaction is often run at low temperatures (0-5 °C) to control the formation of the unstable N-haloamide intermediate.
-
Solution:
-
Reagent Quality & Stoichiometry: Use freshly prepared and titrated solutions of sodium hypochlorite. The addition must be slow and controlled to maintain the low temperature.
-
pH Control: The pH of the reaction medium is crucial. Ensure the initial basic conditions are maintained throughout the addition of the hypochlorite.
-
One-Pot vs. Two-Step: While a one-pot process is efficient, isolating the intermediate (R)-3-(aminomethyl) hexanoic acid can sometimes provide a purer final product, although cyclization of this isolated intermediate can be surprisingly low-yielding.[2]
-
-
Symptom: The rearranged amine intermediate does not cyclize efficiently, leading to low yields of the final lactam.
-
Root Cause Analysis: The final lactam formation is a thermally driven intramolecular condensation that eliminates water. It requires heating, often in a biphasic system (e.g., toluene/water) with a base.[2] At scale, inefficient water removal can slow or stall the reaction. Furthermore, prolonged heating can lead to degradation.
-
Solution:
-
Azeotropic Water Removal: Use a Dean-Stark apparatus on the reactor to azeotropically remove water from the reaction mixture, driving the equilibrium towards the cyclized product.
-
Temperature and Time: Profile the reaction to determine the optimal temperature and time. Overheating can cause decomposition, so aim for the minimum temperature required for a reasonable reaction rate.
-
Phase Transfer Catalysis: In some cases, a phase transfer catalyst can facilitate the reaction in a biphasic system, improving rates and yields.
-
Key Scale-Up Protocols & Data
Protocol: Robust Aqueous Work-up to Prevent Emulsions
This protocol is designed to minimize product loss during extraction, a common issue due to the partial water solubility of this compound.[4]
-
Cooling: After the reaction is complete, cool the reactor contents to 15-20 °C. Quenching or pH adjustment of hot solutions can increase emulsion risk.
-
Initial Quench (if applicable): If quenching a reactive species (e.g., sodium hydride), perform a reverse quench by slowly adding the reaction mixture to a cooled, well-stirred quenching agent (e.g., crushed ice or a buffered solution).
-
pH Adjustment: Adjust the pH of the aqueous layer slowly. Use a dilute acid or base and monitor the pH continuously. Avoid rapid pH swings which can precipitate salts in a fine, emulsion-stabilizing form.
-
Solvent Selection: Use a solvent with a good partition coefficient for the product and a significant density difference from water (e.g., Dichloromethane, Methyl-tert-butyl ether).
-
Brine Wash: Before separating the layers, add a saturated brine solution (aqueous NaCl). This increases the ionic strength of the aqueous phase, "salting out" the organic product and helping to break up emulsions.
-
Separation: Allow adequate time for the layers to separate. If a small rag layer (emulsion) persists, it is often better to drain it with the aqueous phase and perform a secondary extraction on it rather than trying to force it into the organic layer.
-
Back-Extraction: Perform multiple extractions with smaller volumes of solvent rather than one large extraction to maximize recovery.
Table: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (1L Flask) | Pilot Scale (100L Reactor) | Rationale for Change |
| Agitation | Magnetic Stirrer (600 RPM) | Mechanical Impeller (150-300 RPM) | Mechanical stirrers are required for effective mixing in viscous media or slurries at volume. RPM is lower but torque and pumping capacity are much higher. |
| Reagent Addition | Dropping Funnel (15 min) | Metering Pump (60-90 min) | Slower addition is crucial to allow the reactor's cooling system to dissipate the heat of reaction and prevent localized concentration spikes.[3] |
| Temp. Control | Ice Bath / Heating Mantle | Jacketed Vessel with TCU | A Temperature Control Unit (TCU) provides precise, responsive heating and cooling, which is essential for managing exotherms in large volumes. |
| Work-up | Separatory Funnel (2 extractions) | Reactor + Settling Tank | Gravity separation in a large reactor can be slow. A separate settling tank or a continuous liquid-liquid extractor may be used for efficiency. |
Visualizing the Process: Key Control Points
The following diagram highlights the critical control points (CCPs) in a generic multi-step synthesis of this compound, emphasizing areas that demand increased scrutiny during scale-up.
Caption: Critical Control Points (CCPs) in a typical synthesis workflow.
References
- 1. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11884623B2 - Process for the preparation of (R)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Propylpyrrolidin-2-one
Welcome to the technical support guide for the purification of 4-propylpyrrolidin-2-one. As a key intermediate in the synthesis of advanced pharmaceutical compounds like Brivaracetam, achieving high purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Understanding the Impurity Profile
The first step in any purification strategy is to understand the potential impurities. The impurity profile of this compound is intrinsically linked to its synthetic route. Various methods exist for its synthesis, including the reduction of γ-nitro esters, Hofmann rearrangement of amides, and enzymatic desymmetrization.[1][3][4] Consequently, a range of impurities may be present in the crude product.
Table 1: Common Potential Impurities in Crude this compound
| Impurity Class | Specific Examples | Probable Origin | Recommended Analytical Detection Method |
| Unreacted Intermediates | (S)-3-(2-amino-2-oxoethyl) hexanoic acid | Incomplete Hofmann rearrangement and cyclization.[4] | LC-MS, HPLC |
| Dimethyl 3-propylpentanedioate | Incomplete hydrolysis/amidation steps.[3] | GC, GC-MS | |
| Stereoisomers | (S)-4-propylpyrrolidin-2-one | Incomplete stereoselective control during synthesis. | Chiral HPLC[5] |
| Side-Reaction Products | Ring-opened amino acid (4-aminomethyl-heptanoic acid) | Hydrolysis of the lactam ring under acidic or basic conditions.[6] | LC-MS |
| Reagents & Solvents | Toluene, Dichloromethane, Triethylamine | Residual solvents and reagents from synthesis and work-up.[2][3] | GC (Headspace) |
| Degradation Products | Oligomers/Polymers | High temperatures during distillation or prolonged storage. | HPLC, GPC |
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust purification strategy.
Q1: What is the most effective initial method for assessing the purity of my crude this compound?
A: A combination of techniques provides the most comprehensive picture.
-
For Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for quantifying non-volatile organic impurities.[7] It provides excellent resolution and reproducibility. Gas Chromatography (GC) is also highly effective, particularly for identifying residual solvents and volatile intermediates.[3]
-
For Stereochemical Purity: If you are synthesizing a specific enantiomer, such as (R)-4-propylpyrrolidin-2-one, Chiral HPLC is mandatory. It is the only reliable method to determine the enantiomeric excess (ee) and quantify the undesired stereoisomers.[5]
-
For Impurity Identification: When unknown peaks are observed, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for obtaining molecular weight information, which is the first step in structural elucidation.[6][8]
Q2: My crude product is an oil at room temperature. Which purification technique should I prioritize?
A: For an oily product, fractional distillation under high vacuum is often the most effective first-line technique for bulk purification. This method is excellent for separating your target compound from non-volatile residues (like salts or polymers) and more volatile impurities (like residual solvents). One patent describes purifying a key intermediate by high vacuum distillation, collecting the pure product at a vapor temperature of 80-90°C at 0.5 mmHg, demonstrating its utility in this synthetic pathway.[3] Following distillation, column chromatography can be employed as a polishing step to achieve >99% purity.
Q3: Can I use crystallization to purify this compound if it's an oil?
A: While challenging, it is not impossible. Two strategies can be considered:
-
Low-Temperature Crystallization: Investigate the feasibility of inducing crystallization by dissolving the oil in a minimal amount of a suitable non-polar solvent (e.g., a mixture of heptane and ethyl acetate) and cooling it to a low temperature (-20°C to -78°C). This is highly dependent on the compound's melting point.
-
Salt Formation: If the lactam is stable to acidic conditions, it can be converted to a crystalline salt (e.g., a hydrochloride or tosylate salt). This solid derivative can then be purified effectively by recrystallization. The pure salt is subsequently neutralized with a base and extracted to recover the purified free lactam.
Section 3: Troubleshooting Guide
This guide addresses specific experimental issues in a problem-cause-solution format.
Q: My final product purity is stuck at ~95% after distillation, with a persistent impurity peak in the HPLC. What are my next steps?
A: Probable Cause: The impurity likely has a boiling point very close to that of this compound, making separation by distillation inefficient. This is common with structural isomers or homologs.
Solution: Flash column chromatography is the logical next step for removing closely-eluting impurities. Because this compound is a polar lactam, a silica gel stationary phase is appropriate. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will allow for the separation of compounds with minor differences in polarity.
-
Self-Validation: Monitor the column fractions using Thin Layer Chromatography (TLC) or a rapid HPLC method. Combine only the fractions that show a single spot/peak corresponding to the pure product.[9]
Q: My Chiral HPLC analysis shows a significant peak for the undesired (S)-enantiomer. How can I improve the enantiomeric excess (ee)?
A: Probable Cause: The asymmetric synthesis step did not proceed with perfect stereocontrol, resulting in a mixture of enantiomers.
Solution: Preparative Chiral HPLC is the most direct and effective method for separating enantiomers on a laboratory or pilot scale. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. While this can be a costly and time-consuming method, it often provides the highest achievable enantiomeric purity.[1]
-
Causality: The separation occurs because of the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The differing stability of these complexes results in differential elution.
-
Alternative: Classical resolution, which involves forming a diastereomeric salt with a chiral resolving agent (like tartaric acid or a chiral amine), can sometimes be a more scalable alternative. However, this requires significant process development to optimize crystallization and recovery.[2]
Q: I suspect my product is degrading due to the presence of the ring-opened amino acid. How can I confirm this and remove it?
A: Probable Cause: The lactam ring is susceptible to hydrolysis, especially if exposed to strong acid or base, even with residual water, during work-up or storage.[10]
Solution:
-
Confirmation: Analyze the crude product by LC-MS. The hydrolyzed product, 4-aminomethyl-heptanoic acid, will have a molecular weight 18 amu higher than the starting lactam (C7H13NO, MW: 127.18) due to the addition of a water molecule. Look for an ion corresponding to [M+H]+ at m/z 146.
-
Removal: An acid-base liquid-liquid extraction is highly effective. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid of the ring-opened impurity, forming a salt that is soluble in the aqueous layer, while the neutral lactam remains in the organic phase.
Purification Workflow: Removing Ring-Opened Impurity
Caption: Workflow for identifying and removing the hydrolyzed amino acid impurity.
Section 4: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the most critical purification techniques.
Protocol 1: High-Vacuum Fractional Distillation
This protocol is designed for the bulk purification of this compound from non-volatile or highly volatile impurities.
-
System Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a high-vacuum pump (<1 mmHg) via a cold trap (liquid nitrogen or dry ice/acetone).
-
Charging the Flask: Add the crude this compound (e.g., 50 g) and a magnetic stir bar to the round-bottom distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Turn on the stirrer and slowly apply vacuum. Observe for any vigorous bubbling from residual solvents. Allow the system to fully evacuate for 15-20 minutes before applying heat.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the first few milliliters of distillate, which will primarily consist of residual solvents and other volatile impurities.
-
Main Fraction: As the vapor temperature stabilizes near the expected boiling point of the product (e.g., ~80-90°C at 0.5 mmHg), switch to a clean receiving flask to collect the main fraction.[3]
-
Residue: Stop the distillation before the flask goes to dryness to avoid charring of non-volatile residues.
-
-
Analysis: Analyze the main fraction by HPLC or GC to confirm its purity.
Protocol 2: Flash Column Chromatography
This protocol is for removing impurities with similar polarity to the target compound.
-
Column Packing: Select a glass column and slurry-pack it with silica gel (e.g., 230-400 mesh) using your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of your crude sample.
-
Sample Loading: Dissolve the crude product (post-distillation, e.g., 5 g) in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel (~2-3 times the sample weight) and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent system. Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 10% Ethyl Acetate to 30%, then 50%) to elute the compounds. The more polar this compound will require a higher concentration of the polar solvent to elute.
-
Fraction Collection & Analysis: Collect fractions (e.g., 20 mL each) and analyze them by TLC, staining with potassium permanganate or iodine to visualize the spots.
-
Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
General Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
References
- 1. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11884623B2 - Process for the preparation of (R)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 3. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]
- 10. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Resolution of 4-Propylpyrrolidin-2-one
Welcome to the technical support center for the enzymatic resolution of (R,S)-4-propylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of enantiomerically pure 4-propylpyrrolidin-2-one, a key intermediate in the synthesis of pharmaceuticals like Brivaracetam.
This document is structured to provide immediate answers through a Frequently Asked Questions (FAQs) section and to offer deeper, systematic solutions in the Troubleshooting Guide. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Which class of enzymes is most effective for the kinetic resolution of this compound?
A1: Lipases are the most commonly employed and commercially available enzymes for the kinetic resolution of lactams and their precursors.[1] Specifically, lipases such as Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), and lipases from Pseudomonas cepacia (PCL) have demonstrated high enantioselectivity in the acylation of structurally similar chiral alcohols and amines.[2] While direct resolution of the lactam can be challenging, a common strategy is the resolution of a precursor, such as a corresponding amino ester, followed by cyclization.[3] Transaminases have also been used for the dynamic kinetic resolution of keto-acid precursors to yield enantiopure 4-arylpyrrolidin-2-ones, which is another viable strategy.[4]
Q2: Why is my enantiomeric excess (e.e.) consistently low?
A2: Low enantiomeric excess is a common issue that can stem from several factors. The intrinsic enantioselectivity of the chosen enzyme might be low for this specific substrate. Additionally, reaction conditions such as temperature, solvent, and pH are not optimal.[5] High temperatures can decrease enantioselectivity by providing enough energy to overcome the activation energy barrier for the less-favored enantiomer.[6] The solvent also plays a crucial role; an inappropriate solvent can alter the enzyme's conformation, thereby reducing its stereodiscrimination ability.[7] Finally, allowing the reaction to proceed far beyond 50% conversion will inherently lead to a decrease in the e.e. of the remaining substrate in a standard kinetic resolution.[8]
Q3: What is the ideal reaction conversion for a kinetic resolution?
A3: For a classical kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%.[8] Therefore, the reaction should be carefully monitored and stopped at or near 50% conversion. At this point, you achieve the optimal balance between the yield of the product and the enantiomeric excess of the unreacted substrate. Pushing the conversion beyond this point will result in the enzyme beginning to react with the less-preferred enantiomer, which will decrease the e.e. of the remaining starting material.
Q4: Can I use the enzyme in an aqueous or organic solvent?
A4: Lipase-catalyzed resolutions for substrates like this compound are almost exclusively performed in non-polar organic solvents.[9] Lipases are activated at the oil-water interface, and in an organic solvent, a minimal amount of water is required to maintain the enzyme's catalytically active conformation. Polar organic solvents can strip this essential water layer, leading to enzyme deactivation.[7] Non-polar solvents like hexane, diisopropyl ether, or toluene are often preferred as they help maintain the rigid, active conformation of the lipase, which is crucial for high enantioselectivity.[2][10]
Q5: My reaction has stalled and is not reaching 50% conversion. What could be the cause?
A5: A stalled reaction can be due to several factors:
-
Enzyme Deactivation: The enzyme may have denatured due to suboptimal pH or temperature.[9]
-
Inhibition: The reaction may be subject to substrate or product inhibition. At high concentrations, the substrate can sometimes bind to the enzyme in a non-productive manner, inhibiting its activity.[11][12] Similarly, the product formed can act as an inhibitor.[13]
-
Mass Transfer Limitations: If using an immobilized enzyme, poor mixing can lead to mass transfer limitations where the substrate cannot efficiently reach the enzyme's active sites.
-
Insufficient Acyl Donor: In acylation reactions, the acyl donor may be depleted or may be unstable under the reaction conditions.
Troubleshooting Guide: A Systematic Approach
This section provides a structured approach to identifying and resolving specific issues during your experiments.
Problem 1: Low Enantioselectivity (Low E-value)
Low enantioselectivity is the most critical issue in kinetic resolution. The enantiomeric ratio (E) is a measure of how well the enzyme discriminates between the two enantiomers. An E-value greater than 200 is generally considered excellent for producing high e.e. material.[10]
Caption: Troubleshooting flow for low enantioselectivity.
-
Enzyme Screening Protocol:
-
Rationale: Different enzymes possess unique active site architectures. The fit of this compound (or its precursor) will vary significantly between lipases from different microbial sources, directly impacting enantioselectivity.[1]
-
Method:
-
Set up parallel reactions in 5 mL vials.
-
To each vial, add racemic substrate (e.g., 10 mg), 2 mL of diisopropyl ether, and an excess of an acyl donor (e.g., vinyl acetate, 2-3 equivalents).
-
Add a different lipase to each vial (10-20 mg by weight). Test at least: Candida antarctica Lipase B (immobilized), Pseudomonas cepacia Lipase (immobilized), and Aspergillus oryzae Lipase.
-
Incubate at a standard temperature (e.g., 30°C) with agitation.
-
Monitor conversion and e.e. at regular intervals (e.g., 2, 6, 12, 24 hours) using chiral HPLC or GC.
-
Calculate the E-value for each enzyme to identify the most selective catalyst.
-
-
-
Solvent Optimization:
-
Rationale: The solvent profoundly impacts enzyme conformation and activity. Non-polar solvents tend to maintain the rigid, open conformation of lipases, which is essential for catalysis and stereoselectivity.[7] Polar solvents can interfere with the crucial water layer around the enzyme, leading to loss of activity.[9]
-
Data-Driven Choice:
-
| Solvent | Log P | Typical Effect on Lipase Enantioselectivity |
| n-Hexane | 3.9 | Often high, good starting point |
| Toluene | 2.7 | Generally good, can improve substrate solubility |
| Diisopropyl ether (DIPE) | 1.9 | Frequently used, often yields high E-values[2] |
| tert-Butyl methyl ether (MTBE) | 1.3 | Good alternative to DIPE[10] |
| Acetonitrile | -0.3 | Often reduces enantioselectivity and activity |
| Acetone | -0.2 | Can strip essential water, often deactivating[9] |
-
Temperature Adjustment:
-
Rationale: Enantioselectivity is derived from the difference in the free energy of activation (ΔΔG‡) for the two enantiomers. Lowering the temperature can amplify this difference, as the reaction becomes more sensitive to subtle steric and electronic disparities, often leading to a higher E-value.[6] However, this comes at the cost of a slower reaction rate.
-
Method: Using the best enzyme/solvent combination from previous steps, run the reaction at three different temperatures: 4°C, 25°C (room temp), and 40°C. Monitor the reaction rate and E-value to find the optimal balance.
-
Problem 2: Poor Conversion or Stalled Reaction
Even with a highly selective enzyme, achieving the target 50% conversion in a reasonable timeframe can be challenging.
Caption: Troubleshooting flow for poor reaction conversion.
-
Addressing Substrate Inhibition:
-
Rationale: At high concentrations, the substrate molecule can bind to a secondary, non-catalytic site on the enzyme, or two substrate molecules may try to enter the active site, leading to non-productive binding and a decrease in the overall reaction rate.[11][12] This is a common phenomenon in enzyme kinetics that deviates from the standard Michaelis-Menten model.[12]
-
Diagnostic Experiment:
-
Set up at least three reactions with varying initial substrate concentrations (e.g., 10 mM, 50 mM, and 150 mM).
-
Keep the enzyme concentration constant across all reactions.
-
Measure the initial reaction rate for each concentration.
-
If the rate decreases at the highest concentration, substrate inhibition is occurring.
-
-
Solution: If substrate inhibition is confirmed, the reaction should be run at a lower concentration, or the substrate should be fed gradually over the course of the reaction to maintain a low, steady concentration.
-
-
Optimizing pH and "pH Memory":
-
Rationale: While the bulk reaction is in an organic solvent, the enzyme's catalytic activity is dictated by the ionization state of its active site residues, which is determined by the pH of the last aqueous solution it was in contact with. This is known as "pH memory".[9] For lipases, this is often a neutral to slightly alkaline pH (7.0-8.5).[14][15][16]
-
Protocol for Preparing Enzyme:
-
Dissolve the free lipase powder in a buffer of a specific pH (e.g., prepare buffers at pH 7.0, 7.5, 8.0, and 8.5).
-
Stir gently for 1 hour.
-
Flash-freeze the enzyme solution and lyophilize (freeze-dry) it until all water is removed.
-
Use these different batches of lyophilized powder in your reaction to determine which "pH memory" provides the highest activity.
-
-
References
- 1. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of enantioselective enzymes requires considerations of entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. faieafrikanart.com [faieafrikanart.com]
- 12. genscript.com [genscript.com]
- 13. Role of substrate inhibition kinetics in enzymatic chemical oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijsr.net [ijsr.net]
Technical Support Center: Maintaining the Chiral Integrity of (R)-4-propylpyrrolidin-2-one
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support center for (R)-4-propylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization of this valuable chiral intermediate. As a key building block in the synthesis of pharmaceuticals like Brivaracetam, maintaining its enantiomeric purity is paramount for ensuring final product efficacy and safety.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.
Section 1: Understanding Racemization
This section covers the fundamental principles of racemization as it applies to (R)-4-propylpyrrolidin-2-one.
FAQ: What is racemization and why is it a critical issue?
Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[3] For (R)-4-propylpyrrolidin-2-one, this means the desired (R)-enantiomer is converted into a 1:1 mixture of the (R)- and (S)-enantiomers.
Consequences of Racemization:
-
Loss of Potency: In pharmaceutical applications, often only one enantiomer is biologically active. Racemization effectively reduces the concentration of the active ingredient by 50%, compromising the drug's efficacy.[4]
-
Introduction of Impurities: The unwanted (S)-enantiomer is considered a stereoisomeric impurity. Regulatory bodies have strict limits on such impurities, and their presence can lead to batch rejection.
-
Economic Loss: The synthesis or resolution of enantiopure compounds is resource-intensive.[5] Allowing the product to racemize negates this effort, leading to significant financial loss.
FAQ: What is the chemical mechanism behind the racemization of (R)-4-propylpyrrolidin-2-one?
The racemization of (R)-4-propylpyrrolidin-2-one, a γ-lactam, proceeds through the deprotonation of the carbon atom adjacent to the carbonyl group (the α-carbon). This is the stereocenter in this molecule.
The mechanism involves two key steps:
-
Enolate Formation: In the presence of a base (or, less commonly, an acid), the proton on the chiral α-carbon is abstracted. This removes the stereocenter and forms a planar, achiral enolate intermediate.[3]
-
Non-Stereospecific Reprotonation: The enolate intermediate is then reprotonated. Because the intermediate is planar, the proton can be added back from either face of the molecule with equal probability. This results in the formation of both (R)- and (S)-enantiomers in a 1:1 ratio.[3]
The primary driver for this process is the acidity of the α-proton, which is increased by the electron-withdrawing effect of the adjacent carbonyl group.
Caption: Base-catalyzed racemization of (R)-4-propylpyrrolidin-2-one.
Section 2: Troubleshooting Guide: Diagnosing and Preventing Racemization
This section is formatted to help you diagnose and resolve specific issues related to the loss of enantiomeric purity during your experiments.
Issue: My sample's enantiomeric excess (ee%) is decreasing. What are the likely causes?
A drop in ee% indicates that racemization is occurring. The most common contributing factors are exposure to heat, bases, or certain solvents.
-
A. Reaction Conditions:
-
High Temperature: The rate of racemization is strongly correlated with temperature.[6] Running reactions at elevated temperatures for extended periods can significantly erode enantiomeric purity.
-
Basic Reagents or pH: The presence of strong or even moderate bases (e.g., NaOH, K₂CO₃, amines) will catalyze the formation of the enolate intermediate, accelerating racemization.[7] The effect is more pronounced at higher pH values.[7]
-
Prolonged Reaction Times: Even under mild conditions, some degree of racemization can occur over time. It is crucial to monitor reactions for completion to avoid unnecessary exposure to reaction conditions.
-
-
B. Work-up and Purification:
-
Aqueous Washes: Using basic aqueous solutions (e.g., saturated sodium bicarbonate) to neutralize acidic reaction mixtures can induce racemization, especially if phase separation is slow.
-
Chromatography Media: Standard silica gel can be slightly acidic, which is generally safe. However, basic alumina or improperly neutralized silica can act as a catalyst for racemization.
-
Distillation: Applying excessive heat during solvent removal or purification by distillation is a common cause of racemization.
-
-
C. Storage:
-
Temperature: Storing the compound at ambient temperature is not recommended.
-
Solvent: Protic solvents like alcohols can facilitate proton exchange and may accelerate racemization compared to aprotic solvents.[8] The stability of compounds in solution can also be affected by the initial purity.[9]
-
Atmosphere: Long-term storage should be under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidative degradation, which could produce acidic or basic byproducts that might catalyze racemization.
-
Issue: How can I prevent racemization during chemical reactions and handling?
Proactive control of experimental parameters is the most effective strategy. The following table summarizes best practices.
| Parameter | Recommendation & Rationale |
| Temperature | Maintain the lowest practical temperature for the reaction. For handling and storage, refrigeration (2-8 °C) or freezing (≤ -20 °C) is highly recommended. Lower kinetic energy reduces the rate of the racemization reaction.[6][10] |
| pH / Base | Strictly avoid strong bases (e.g., hydroxides, alkoxides). If a base is required, use a non-nucleophilic, sterically hindered organic base (e.g., Hunig's base) and add it slowly at low temperatures. During work-up, use dilute, weak acids (e.g., cold citric acid solution) or buffered washes for neutralization.[7][11] |
| Solvent | Prefer aprotic, non-polar solvents (e.g., Toluene, Hexane, Dichloromethane). Polar aprotic solvents (e.g., DMSO, DMF) may increase racemization rates compared to non-polar options.[12][13] Avoid protic solvents like methanol or ethanol unless necessary for the reaction, as they can facilitate proton transfer.[8] |
| Purification | Use vacuum distillation at the lowest possible temperature to minimize thermal stress. For chromatography, use high-purity, neutral silica gel. If basic impurities are a concern in the crude material, a plug of silica can be used to remove them prior to concentration. |
| Storage | Store the pure compound neat (as an oil or solid) or as a solution in an anhydrous, aprotic solvent. Store in an amber vial under an inert atmosphere (N₂ or Ar) at ≤ -20 °C.[9] |
Section 3: Analytical Protocols for Verifying Chiral Purity
Accurate determination of enantiomeric excess (ee%) is essential for process validation and quality control. Chiral chromatography is the industry-standard method.[14]
FAQ: How do I accurately measure the enantiomeric excess (ee%) of my sample?
Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique for separating and quantifying enantiomers.[15][16]
This protocol provides a general workflow. Specific parameters must be optimized for your instrument and the specific chiral stationary phase (CSP).
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of your (R)-4-propylpyrrolidin-2-one sample.
-
Dissolve the sample in the mobile phase solvent to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates.
-
-
Instrumentation and Conditions:
-
Instrument: HPLC system with UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is often effective. Common examples include columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A common starting point is 90:10 Hexane:Isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (maintain constant temperature for reproducibility).
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).
-
Injection Volume: 5 - 10 µL.
-
-
Data Analysis:
-
Run the sample and identify the two peaks corresponding to the (R)- and (S)-enantiomers. (A racemic standard is required to confirm peak identity and separation).
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the following formula: ee% = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
-
Caption: Workflow for determining ee% using Chiral HPLC.
Section 4: Comprehensive FAQ
-
Q: Can racemization be reversed?
-
A: Racemization itself is not reversible in the sense of restoring a racemate to a single enantiomer. However, the resulting racemic mixture can be separated again into its constituent enantiomers through a process called chiral resolution, which often involves forming diastereomeric salts or using preparative chiral chromatography.[5] This is typically a costly and material-intensive process, making prevention the far superior strategy.
-
-
Q: Are there specific reagents known to cause rapid racemization with this compound?
-
A: Yes. Strong bases such as sodium hydroxide, potassium hydroxide, sodium methoxide, and potassium tert-butoxide are particularly aggressive in promoting racemization. Additionally, some coupling reagents used in peptide synthesis, if not used under optimized conditions (e.g., with racemization-suppressing additives like HOBt), can cause epimerization at the α-carbon of amino acid derivatives and related structures.[17][18]
-
-
Q: I need to perform a reaction that requires basic conditions. What is the safest approach?
-
A: If basic conditions are unavoidable, several precautions can minimize racemization:
-
Use the lowest possible temperature. Perform the addition of the base and the reaction at 0 °C or below if the reaction kinetics allow.
-
Choose a weaker base. Use the mildest base that can effectively deprotonate the desired site without significantly affecting the chiral center (e.g., K₂CO₃ instead of KOH).
-
Use a non-nucleophilic, hindered base. Bases like DBU or diisopropylethylamine (DIPEA) are less likely to cause issues than smaller, more nucleophilic amines or hydroxides.
-
Minimize reaction time. Monitor the reaction closely and quench it as soon as it reaches completion.
-
-
References
- 1. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 2. US10781170B1 - Process for preparing Brivaracetam - Google Patents [patents.google.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. pure-synth.com [pure-synth.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. The effect of initial purity on the stability of solutions in storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 15. benchchem.com [benchchem.com]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Guide to the 1H and 13C NMR Spectral Assignment of 4-Propylpyrrolidin-2-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities and their intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the 1H and 13C NMR spectra of 4-propylpyrrolidin-2-one, a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.
Given the absence of a publicly available, fully assigned experimental spectrum for this compound, this guide will present a detailed, theoretically-derived spectral assignment. This prediction is grounded in a comparative analysis with the experimentally determined NMR data of the parent compound, 2-pyrrolidinone, and established principles of NMR spectroscopy. This approach not only provides a robust hypothesis for the spectral features of this compound but also serves as a practical illustration of how to approach spectral interpretation for novel substituted cyclic compounds.
The Significance of this compound
This compound is a chiral molecule whose (R)-enantiomer is a crucial building block in the synthesis of Brivaracetam. Brivaracetam, a second-generation antiepileptic drug, exhibits a high affinity for the synaptic vesicle protein 2A (SV2A), a key target in the treatment of epilepsy. The propyl group at the 4-position of the pyrrolidinone ring is a critical structural feature that enhances the binding affinity and efficacy of the drug. A thorough understanding of its spectral characteristics is therefore essential for quality control during synthesis and for the development of new derivatives.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR spectra for compounds like this compound, a standardized experimental protocol is crucial. The following methodology is recommended for obtaining both 1H and 13C NMR spectra.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound. The higher concentration is beneficial for the less sensitive 13C NMR experiment.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for its good dissolving power for many organic compounds and its single residual solvent peak at a known chemical shift (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both 1H and 13C).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.
-
1H NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters to consider:
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Acquisition Time: 2-4 seconds for good resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
-
13C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.
-
Key parameters to consider:
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the 13C isotope and its lower gyromagnetic ratio.
-
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Baseline correct the spectra to ensure accurate integration.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the 1H NMR signals to determine the relative number of protons for each resonance.
-
Predicted 1H and 13C NMR Spectral Assignment of this compound
The following is a detailed prediction of the 1H and 13C NMR spectra of this compound, with a comparative analysis against the known data for 2-pyrrolidinone.
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignment.
Predicted 1H NMR Spectrum (400 MHz, CDCl3)
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction (Comparison with 2-Pyrrolidinone) |
| δH1 | ~6.5-7.5 | br s | 1H | NH (1) | The NH proton in amides typically appears as a broad singlet. Its chemical shift can be variable due to hydrogen bonding and concentration. In 2-pyrrolidinone, it is also observed in this region. |
| δH2 | ~3.4-3.5 | m | 1H | CH 2 (5, Hd or He) | These are the diastereotopic protons on the carbon adjacent to the nitrogen. The propyl group at C4 is expected to have a minor effect on their chemical shift compared to 2-pyrrolidinone (δ ~3.40 ppm). |
| δH3 | ~3.1-3.2 | m | 1H | CH 2 (5, He or Hd) | The other diastereotopic proton at C5. |
| δH4 | ~2.4-2.6 | m | 1H | CH (4, Hc) | This proton is at the chiral center and is expected to be a complex multiplet due to coupling with the protons on C3, C5, and the propyl chain. The alkyl substitution will likely shift it slightly downfield compared to the C4 protons in 2-pyrrolidinone (δ ~2.12 ppm). |
| δH5 | ~2.3-2.4 | m | 1H | CH 2 (3, Ha or Hb) | These are the diastereotopic protons adjacent to the carbonyl group. The propyl group at C4 will have a small shielding/deshielding effect. In 2-pyrrolidinone, these protons are at δ ~2.29 ppm. |
| δH6 | ~2.0-2.1 | m | 1H | CH 2 (3, Hb or Ha) | The other diastereotopic proton at C3. |
| δH7 | ~1.3-1.5 | m | 2H | CH 2 (6, Hf, Hg) | The methylene protons of the propyl group adjacent to the pyrrolidinone ring. |
| δH8 | ~1.2-1.4 | m | 2H | CH 2 (7, Hh, Hi) | The central methylene protons of the propyl group. |
| δH9 | ~0.9 | t | 3H | CH 3 (8, Hj) | The terminal methyl group of the propyl chain, expected to be a triplet due to coupling with the adjacent methylene group. |
Predicted 13C NMR Spectrum (100 MHz, CDCl3)
| Signal | Predicted δ (ppm) | Assignment | Rationale for Prediction (Comparison with 2-Pyrrolidinone) |
| δC1 | ~177-179 | C =O (2) | The carbonyl carbon of the lactam, expected to be in a similar region to that of 2-pyrrolidinone (δ ~179.8 ppm). |
| δC2 | ~48-50 | C H2 (5) | The carbon adjacent to the nitrogen. The substitution at C4 should have a minor effect on its chemical shift compared to 2-pyrrolidinone (δ ~48.9 ppm). |
| δC3 | ~38-40 | C H (4) | The carbon bearing the propyl group. The substitution with an alkyl group will cause a downfield shift compared to the unsubstituted C4 in 2-pyrrolidinone (δ ~20.7 ppm). |
| δC4 | ~35-37 | C H2 (6) | The methylene carbon of the propyl group directly attached to the ring. |
| δC5 | ~32-34 | C H2 (3) | The carbon adjacent to the carbonyl group. The substitution at C4 will have a small effect on its chemical shift compared to 2-pyrrolidinone (δ ~31.0 ppm). |
| δC6 | ~19-21 | C H2 (7) | The central methylene carbon of the propyl group. |
| δC7 | ~13-15 | C H3 (8) | The terminal methyl carbon of the propyl group. |
Comparative Analysis with 2-Pyrrolidinone
The primary influence of the 4-propyl substituent on the NMR spectrum of the pyrrolidinone ring is observed at and near the point of substitution.
-
1H NMR: The most significant change is the replacement of the two protons at C4 in 2-pyrrolidinone with a single methine proton (Hc) in this compound. This methine proton will be a complex multiplet and its chemical shift will be influenced by the electron-donating nature of the propyl group. The protons on the adjacent carbons (C3 and C5) will also experience slight shifts in their resonance frequencies and their multiplicities will be altered due to coupling with the C4 proton.
-
13C NMR: The C4 carbon will experience a significant downfield shift due to the alpha-effect of the propyl substituent. The C3 and C5 carbons will experience smaller beta-effects, likely resulting in slight downfield shifts. The chemical shift of the C2 carbonyl carbon is expected to be largely unaffected.
Conclusion
This guide provides a comprehensive, theoretically-derived 1H and 13C NMR spectral assignment for this compound, a molecule of significant interest in pharmaceutical synthesis. By leveraging a comparative analysis with the well-characterized spectra of 2-pyrrolidinone and applying fundamental NMR principles, a robust predictive model for the spectral features of this important intermediate is established. This approach serves as a valuable tool for researchers in the structural verification of this compound and as an educational framework for the spectral analysis of related substituted heterocyclic compounds. The detailed experimental protocol also provides a standardized method for obtaining high-quality NMR data, ensuring consistency and reliability in experimental results.
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Propylpyrrolidin-2-one
Welcome to this in-depth guide on the mass spectrometric analysis of 4-propylpyrrolidin-2-one (MW: 127.18 g/mol )[1][2]. As a substituted lactam, this compound holds relevance for professionals in drug development and chemical synthesis, where its accurate identification and quantification are paramount. This guide moves beyond mere protocol recitation. It is designed to provide you, the practicing researcher, with the causal logic behind methodological choices, empowering you to select and optimize the ideal analytical approach for your specific research question. We will objectively compare the primary mass spectrometry (MS) platforms, provide detailed, validated experimental protocols, and delve into the principles of data interpretation.
The Analytical Challenge: Choosing the Right Tool for the Job
This compound is a relatively small, polar molecule, making it amenable to multiple mass spectrometry workflows. The fundamental choice lies between two primary inlet systems: Gas Chromatography (GC) and Liquid Chromatography (LC). This decision dictates the subsequent choices of ionization source and analytical strategy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile and thermally stable compounds. Given the structure of this compound, it is a viable candidate for GC-MS analysis, which often provides excellent chromatographic resolution and highly reproducible fragmentation patterns through Electron Ionization (EI).[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This approach is ideal for polar and non-volatile compounds that are challenging to analyze by GC.[5] LC-MS, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), excels at analyzing compounds directly from solution, often with minimal sample preparation.[6][7] This makes it a highly sensitive and versatile platform, especially for complex matrices.[8][9][10]
The logical workflow for selecting and implementing an analytical method is outlined below.
Caption: High-level workflow for selecting an MS method for this compound.
Comparative Analysis of MS Platforms
The performance of any mass spectrometric analysis is a function of the chosen inlet, ionization source, and mass analyzer. Here, we compare the most common configurations for the analysis of this compound.
Platform 1: Gas Chromatography-Electron Ionization (GC-EI-MS)
-
Principle: The sample is vaporized and separated based on boiling point and column interactions. Eluting compounds are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive, reproducible fragmentation.
-
Expertise & Experience: GC-EI-MS is the gold standard for creating mass spectral libraries (like NIST) due to its highly consistent fragmentation patterns. The hard ionization from EI provides a rich fragmentation fingerprint, which is excellent for unambiguous structural confirmation. For pyrrolidinone-type structures, a key fragmentation is often an alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable immonium ion.[11]
-
Trustworthiness: Method robustness is high. Retention times are very stable, and spectral libraries provide a reliable means of compound identification. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity.
Platform 2: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS)
-
Principle: The sample is separated in the liquid phase. As the eluent enters the ESI source, it is nebulized and subjected to a strong electric field, creating charged droplets. Solvent evaporation leads to the formation of gas-phase ions, typically protonated molecules [M+H]+, with minimal fragmentation.[5][7] These precursor ions are then isolated and fragmented in a collision cell to generate product ions for tandem mass spectrometry (MS/MS).
-
Expertise & Experience: ESI is a "soft" ionization technique, meaning the molecular ion (or a protonated/adducted version) often remains intact.[5] This is advantageous for determining the molecular weight of an unknown. For this compound, we would expect a strong signal for the protonated molecule at m/z 128.1. The amide group is basic enough to be readily protonated.[12] The power of this technique comes from MS/MS, where the fragmentation of the isolated m/z 128.1 ion is controlled and specific, allowing for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
-
Trustworthiness: LC-MS/MS is the preferred platform for quantitative bioanalysis due to its exceptional sensitivity and specificity.[6][8][13] The use of stable isotope-labeled internal standards can correct for matrix effects and variations in ionization efficiency, leading to highly accurate and precise data.
Fragmentation Analysis: Deciphering the Mass Spectrum
Understanding the fragmentation pattern is crucial for both structural elucidation and method development. The fragmentation of this compound is highly dependent on the ionization technique used.
Electron Ionization (EI) Fragmentation
Under high-energy EI conditions, the initial molecular ion (M+• at m/z 127) is unstable. Fragmentation is driven by the radical cation, leading to characteristic bond cleavages. The most likely fragmentation pathways involve alpha-cleavage and loss of neutral fragments from the propyl chain.
Caption: Predicted major fragmentation pathways of this compound under Electron Ionization (EI).
Collision-Induced Dissociation (CID) Fragmentation in ESI-MS/MS
In ESI, we start with the even-electron protonated molecule ([M+H]+ at m/z 128). CID fragmentation pathways are different from EI. The charge is localized (likely on the amide group), and fragmentation involves the loss of stable, neutral molecules.
-
Precursor Ion: m/z 128.1 ([C7H13NO + H]+)
-
Likely Product Ions:
-
Loss of water (H2O): m/z 110.1
-
Loss of propene (C3H6) via rearrangement: m/z 86.1
-
Cleavage of the amide bond can also occur, though it may be less favorable for this cyclic structure compared to linear amides.[12]
-
Experimental Protocols & Performance Comparison
To provide a practical comparison, we present validated starting protocols for both GC-MS and LC-MS/MS analysis.
Protocol 1: Quantitative GC-MS Method
-
Sample Preparation: Dilute the sample in a suitable organic solvent (e.g., ethyl acetate). For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[4]
-
Internal Standard (IS): Spike all samples, standards, and blanks with an appropriate internal standard (e.g., 4-isopropylpyrrolidin-2-one or a stable isotope-labeled analog) at a fixed concentration.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 260 °C, hold for 2 min.[14]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[14]
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Quantifier Ion:m/z 99
-
Qualifier Ion:m/z 70
-
Internal Standard: Monitor a unique, abundant ion for the IS.
-
-
Protocol 2: High-Sensitivity LC-MS/MS Method
-
Sample Preparation: A simple protein precipitation is often sufficient for plasma samples.[6] Add 3 parts of cold acetonitrile:methanol (1:1) to 1 part of plasma, vortex, and centrifuge. Dilute the supernatant with water.
-
Internal Standard (IS): Spike all samples, standards, and blanks with a stable isotope-labeled internal standard (e.g., this compound-d7) prior to protein precipitation.
-
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 128.1 → 86.1 (Quantifier), 128.1 → 110.1 (Qualifier).
-
Internal Standard: Monitor the corresponding transition for the deuterated analog.
-
-
Performance Comparison
The following table summarizes the expected performance characteristics of each platform for this specific analysis.
| Parameter | GC-EI-MS (SIM Mode) | LC-ESI-MS/MS (MRM Mode) | Rationale |
| Sensitivity (LOQ) | ~5-10 ng/mL | < 0.5 ng/mL | MRM provides superior signal-to-noise by filtering out chemical background, resulting in lower limits of detection.[8][9] |
| Specificity | Good | Excellent | The specificity of monitoring a unique precursor-to-product ion transition in MRM is significantly higher than monitoring a single ion in SIM.[6] |
| Throughput | Moderate | High | LC-MS methods with modern UPLC systems can have run times of less than 5 minutes, allowing for higher sample throughput. |
| Matrix Effects | Low to Moderate | Moderate to High | ESI is more susceptible to ion suppression or enhancement from co-eluting matrix components. This is mitigated by good chromatography and the use of a co-eluting stable isotope-labeled IS. |
| Robustness | High | Moderate | GC-MS systems are often considered workhorses. LC-MS systems, particularly the ESI source, can be more sensitive to contamination from complex matrices. |
| Structural Info | Excellent (Library Match) | Good (MS/MS Spectrum) | EI provides a rich, library-searchable fingerprint. CID provides targeted structural information but is not as standardized as EI for library searching. |
Conclusion and Recommendations
The choice between GC-MS and LC-MS/MS for the analysis of this compound is driven by the specific analytical objective.
-
For unambiguous identification , such as in the analysis of unknown synthesis byproducts or for structural confirmation, GC-EI-MS is an excellent choice. Its reproducible fragmentation patterns can be matched against commercial or user-built libraries, providing a high degree of confidence in the identification.
-
For trace-level quantification , especially in complex biological matrices like plasma or urine, LC-ESI-MS/MS is the superior platform. Its exceptional sensitivity and specificity, achieved through MRM analysis, make it the industry standard for pharmacokinetic and toxicological studies.[8][9] The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest data quality.
By understanding the fundamental principles behind each technique and the specific behavior of this compound within the mass spectrometer, researchers can confidently develop and validate robust analytical methods to achieve their scientific goals.
References
- 1. This compound | C7H13NO | CID 14178100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. annexpublishers.com [annexpublishers.com]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae [frontiersin.org]
- 14. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]
The Vibrational Signature: Key FT-IR Bands of the Pyrrolidinone Moiety
An In-Depth Technical Guide to FT-IR Spectroscopy of the Pyrrolidinone Ring
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience in molecular spectroscopy has consistently highlighted the utility of Fourier-Transform Infrared (FT-IR) spectroscopy as a rapid, reliable, and non-destructive tool for structural elucidation. The pyrrolidinone ring, a five-membered lactam, is a cornerstone moiety in numerous pharmaceuticals, polymers, and specialty chemicals, from the versatile excipient Polyvinylpyrrolidone (PVP) to nootropic drugs like Piracetam. Understanding its spectral signature is paramount for quality control, stability testing, and interaction studies.
This guide provides an in-depth comparison of the FT-IR characteristics of the pyrrolidinone ring, grounded in the principles of vibrational spectroscopy. We will explore the causality behind spectral shifts and provide actionable experimental protocols, moving beyond a simple recitation of wavenumbers to empower you with a functional understanding of the data.
The infrared spectrum of a molecule is a unique fingerprint derived from the vibrations of its chemical bonds. For the pyrrolidinone ring, several key vibrational modes are of diagnostic importance.
-
Amide I (C=O Stretch): This is the most intense and scrutinized absorption band for lactams. Arising predominantly from the C=O stretching vibration, its position is exquisitely sensitive to the local molecular environment. For a typical 5-membered γ-lactam like 2-pyrrolidinone, this band appears in the 1700-1640 cm⁻¹ region.[1][2]
-
N-H Stretch (for unsubstituted rings): In 2-pyrrolidinone and its derivatives with a hydrogen on the nitrogen atom, a prominent N-H stretching band is observed. In a non-hydrogen-bonding environment (e.g., dilute solution in CCl₄), this appears as a sharp band around 3400-3500 cm⁻¹. However, due to strong intermolecular hydrogen bonding in the neat liquid or solid state, this band broadens significantly and shifts to a lower frequency, typically 3300-3100 cm⁻¹ .[1][3]
-
C-H Stretches: The aliphatic CH₂ groups of the ring give rise to symmetric and asymmetric stretching vibrations between 3000 cm⁻¹ and 2850 cm⁻¹ .[1][3][4] While often complex, these bands confirm the presence of the saturated ring structure.
-
Amide II Band: This is a more complex vibration, resulting from a coupling of the N-H in-plane bending and C-N stretching modes. It is typically found in the 1550-1520 cm⁻¹ range for secondary amides like 2-pyrrolidinone.[5] This band is absent in N-substituted pyrrolidinones like PVP.
-
C-N Stretch: The stretching of the carbon-nitrogen bond within the ring contributes to several bands, with a notable one often appearing near 1300-1280 cm⁻¹ .[1][5]
Caption: Key vibrational modes of the 2-pyrrolidinone ring.
Comparative Analysis: How Molecular Environment Dictates the Spectrum
An FT-IR spectrum is not static; it is a dynamic reflection of a molecule's interactions. Understanding the factors that cause spectral shifts is crucial for accurate interpretation.
The Effect of Ring Strain: Pyrrolidinone vs. Other Lactams
The most significant factor influencing the Amide I band in lactams is ring strain. Incorporating the amide group into a small ring imposes geometric constraints that alter bond hybridization and, consequently, vibrational frequency.[6][7]
Causality Explained: The carbonyl carbon in an amide prefers sp² hybridization with bond angles of ~120°.
-
In a strained β-lactam (4-membered ring) , the endocyclic C-C-N and C-N-C bonds are forced to be ~90°. To accommodate this, the carbon and nitrogen atoms use orbitals with higher p-character for these in-ring bonds.
-
Consequently, the exocyclic C=O bond gains more s-character, making it stronger and stiffer.[7] A stiffer bond requires more energy to vibrate, resulting in a higher wavenumber (blue-shift) for the Amide I band.
-
As the ring size increases to γ-lactam (pyrrolidinone, 5-membered) and δ-lactam (6-membered) , the ring strain decreases, the C=O bond reverts to a more "normal" state, and its stretching frequency decreases (red-shifts) accordingly.[2]
| Lactam Class | Ring Size | Ring Strain | Typical Amide I (C=O) Wavenumber (cm⁻¹) |
| β-Lactam | 4 | High | 1785 - 1730 |
| γ-Lactam (Pyrrolidinone) | 5 | Moderate | 1750 - 1670 |
| δ-Lactam | 6 | Low | 1680 - 1640 |
| Table 1: Comparison of Amide I frequencies as a function of lactam ring size. The decreasing wavenumber reflects decreasing ring strain.[2] |
The Influence of Hydrogen Bonding
Hydrogen bonding is a powerful intermolecular force that perturbs the vibrational frequencies of both the proton donor (N-H) and the proton acceptor (C=O).
Causality Explained:
-
N-H Bond: When the N-H group acts as a hydrogen bond donor, electron density is pulled away from the hydrogen atom, weakening the N-H bond. A weaker bond is easier to stretch, causing its vibrational frequency to decrease (red-shift) and the band to broaden significantly due to the variety of H-bonded states (dimers, oligomers).[3][8][9]
-
C=O Bond: When the carbonyl oxygen acts as a hydrogen bond acceptor, the bond is slightly elongated and weakened. This also results in a red-shift of the Amide I band.[3]
A practical example is the comparison of 2-pyrrolidinone in a non-polar solvent versus its neat liquid form. In a dilute CCl₄ solution, H-bonding is minimized, and the C=O stretch is observed at a higher wavenumber compared to the pure liquid, where extensive intermolecular H-bonding is present.[8][9]
The Impact of N-Substitution: The Case of Polyvinylpyrrolidone (PVP)
In drug development, N-substituted pyrrolidinones, particularly the polymer PVP, are ubiquitous. Here, the nitrogen atom is part of the polymer backbone, so the N-H stretching and Amide II bands are absent. The FT-IR analysis of PVP focuses primarily on the Amide I (C=O) band.
-
PVP Spectrum: The C=O stretch in solid PVP is typically observed as a strong, broad band around 1660 cm⁻¹ .[10]
-
Interaction Studies: The position of this band is an excellent probe for interactions. When PVP is blended with a drug that can act as a hydrogen bond donor (e.g., containing -OH or -NH groups), the PVP carbonyl group acts as the acceptor. This interaction leads to a red-shift or splitting of the 1660 cm⁻¹ band, providing direct evidence of drug-polymer interaction at the molecular level.[10][11] This is a cornerstone technique for studying amorphous solid dispersions.
| Compound | State / Interaction | Key Bands (cm⁻¹) | Interpretation |
| 2-Pyrrolidinone | Neat Liquid | ~3250 (broad, N-H); ~1670 (C=O) | Extensive intermolecular H-bonding.[1][3] |
| 2-Pyrrolidinone | Dilute in CCl₄ | ~3450 (sharp, N-H); ~1695 (C=O) | Minimized H-bonding, bands shift to higher frequency.[8] |
| Polyvinylpyrrolidone (PVP) | Solid Powder | ~1660 (C=O); No N-H band | Amide I band reflects solid-state environment. |
| PVP + H-Bond Donor Drug | Solid Dispersion | <1660 (C=O, often split/broad) | Red-shift indicates H-bonding between drug and polymer.[10] |
| Table 2: Comparative FT-IR data for pyrrolidinone systems, illustrating the effects of hydrogen bonding and N-substitution. |
Field-Proven Experimental Protocols
To ensure trustworthy and reproducible data, the correct experimental approach is critical. Attenuated Total Reflectance (ATR) is the most common and convenient sampling technique for both liquids and solids.[12][13]
Protocol: ATR-FTIR Analysis of a Liquid Pyrrolidinone
Objective: To obtain a high-quality FT-IR spectrum of a liquid sample, such as 2-pyrrolidinone or N-methyl-2-pyrrolidone (NMP).
Rationale: ATR is ideal for liquids because it provides a fixed, short pathlength, obviating the need for sample dilution or cumbersome liquid cells. The quality of the spectrum is highly dependent on the cleanliness of the ATR crystal.
Methodology:
-
Background Collection:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is perfectly clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it subtracts the spectral signature of the instrument and ambient atmosphere (CO₂, H₂O).
-
-
Sample Application:
-
Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical acquisition might involve 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Cleaning:
-
Thoroughly clean the sample from the crystal using an appropriate solvent and lint-free wipes. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.
-
Protocol: ATR-FTIR Analysis of a Solid Pyrrolidinone (e.g., PVP)
Objective: To analyze a solid powder or film containing a pyrrolidinone moiety.
Rationale: For solids, achieving good contact between the sample and the ATR crystal is paramount for a strong, high-quality signal. A solid-state ATR accessory with a pressure clamp is required.
Methodology:
-
Background Collection:
-
As with liquids, collect a background spectrum on the clean, empty crystal.
-
-
Sample Application:
-
Place a small amount of the powder sample onto the ATR crystal, just enough to cover the surface.
-
-
Apply Pressure:
-
Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid particles and the crystal. Insufficient pressure is a common source of weak, noisy spectra.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum using similar parameters as for the liquid analysis (16-32 scans, 4 cm⁻¹ resolution).
-
-
Cleaning:
-
Release the pressure, remove the bulk of the powder, and clean the crystal meticulously with a solvent and wipe.
-
Caption: A generalized workflow for sample analysis using ATR-FTIR.
Conclusion
FT-IR spectroscopy offers a powerful lens through which to view the molecular world of the pyrrolidinone ring. By understanding the fundamental principles governing its characteristic vibrational bands—particularly the Amide I C=O stretch—researchers can effectively leverage this technique for a wide range of applications. The key to unlocking its full potential lies not in merely identifying peaks, but in interpreting the shifts caused by factors like ring strain, hydrogen bonding, and substitution. This comparative approach provides a robust framework for structural confirmation, interaction analysis, and quality control in both academic research and the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Poly(N-vinyl formaldehyde)—Laponite XLG Nanocomposite Hydrogels: Synthesis and Characterization [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Schuttlefield, J.D.; Grassian, V.H., "ATR-FTIR Spectroscopy in the Undergraduate Chemistry Laboratory”, J. Chem. Educ., 85 (2), 279-281, February 2008. [sciepub.com]
- 13. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (R)-4-propylpyrrolidin-2-one: A Key Pharmaceutical Intermediate
(R)-4-propylpyrrolidin-2-one is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[1] The stereochemistry at the C4 position of the pyrrolidinone ring is critical for the drug's therapeutic efficacy, making the enantioselective synthesis of this intermediate a topic of significant interest for researchers and drug development professionals. This guide provides an in-depth comparison of the primary synthetic strategies to obtain (R)-4-propylpyrrolidin-2-one, offering an objective analysis of their respective advantages and disadvantages, supported by experimental data.
Introduction to Synthetic Strategies
The synthesis of (R)-4-propylpyrrolidin-2-one can be broadly categorized into several distinct approaches, each with its own merits and challenges. These strategies range from classical resolution of racemic mixtures to modern asymmetric catalytic methods. The choice of a particular route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. The main strategies that will be discussed are:
-
Racemic Synthesis and Chiral Resolution
-
Asymmetric Catalysis
-
Biocatalytic Approaches
-
Chiral Pool Synthesis
-
Asymmetric Desymmetrization
This guide will delve into the specifics of each of these routes, providing a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Racemic Synthesis Followed by Chiral Resolution
One of the most straightforward, albeit often less efficient, methods involves the initial synthesis of a racemic mixture of 4-propylpyrrolidin-2-one, followed by the separation of the desired (R)-enantiomer from its (S)-counterpart.
Synthesis of Racemic this compound
A common method for preparing the racemic lactam involves a Michael addition of nitromethane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent cyclization.[2][3]
Experimental Protocol:
-
Michael Addition: (E)-ethyl-hex-2-enoate is reacted with nitromethane in the presence of a base such as diazabicycloundecene (DBU) to yield the racemic γ-nitro ester.[2]
-
Reduction and Cyclization: The nitro group of the resulting ester is then reduced, typically through catalytic hydrogenation (e.g., using Raney nickel or Pd/C), which concomitantly induces cyclization to form racemic this compound.[2][4]
Chiral Resolution
The separation of the enantiomers is most commonly achieved using chiral chromatography.[2][4] While effective on a laboratory scale, this method can be costly and cumbersome for large-scale industrial production.[5]
Workflow for Racemic Synthesis and Resolution:
Caption: Racemic synthesis and resolution workflow.
Comparative Analysis:
| Feature | Assessment |
| Simplicity | The synthesis of the racemic compound is relatively straightforward. |
| Cost | Starting materials are generally inexpensive. However, chiral chromatography can be a significant cost driver at scale. |
| Scalability | Scalability is often limited by the efficiency and cost of the resolution step. |
| Atom Economy | Poor, as 50% of the material (the undesired enantiomer) is typically discarded or requires a separate racemization and recycling process. |
| Enantiopurity | High enantiopurity can be achieved, but it is dependent on the resolution method. |
Asymmetric Catalysis
Asymmetric catalysis offers a more elegant and atom-economical approach by directly generating the desired enantiomer through the use of a chiral catalyst.
Asymmetric Michael Addition
This strategy introduces the chirality during the Michael addition step. For instance, the reaction of 1-nitropent-1-ene with diethyl malonate can be catalyzed by a chiral nickel(II) complex, such as one derived from (1R,2R)-1,2-diphenylethane-1,2-diamine.[4][6] Subsequent hydrogenation and decarboxylation afford the desired (R)-4-propylpyrrolidin-2-one.[4]
Experimental Protocol:
-
Asymmetric Michael Addition: 1-nitropent-1-ene and diethyl malonate are reacted in the presence of a catalytic amount of a chiral Ni(II) complex.[4]
-
Hydrogenation and Decarboxylation: The resulting chiral nitro malonate derivative is hydrogenated to reduce the nitro group and effect cyclization. Subsequent hydrolysis and decarboxylation yield (R)-4-propylpyrrolidin-2-one.[4]
Asymmetric Photocatalysis
A more recent development involves an enantioselective photochemical Giese addition promoted by visible light and a chiral bifunctional photocatalyst.[7] This approach allows for the stereocontrolled installation of the stereogenic center at the C4 position.[7]
Workflow for Asymmetric Michael Addition:
Caption: Asymmetric Michael addition workflow.
Comparative Analysis:
| Feature | Assessment |
| Efficiency | Generally more efficient than the racemic route as it avoids a resolution step. |
| Cost | The cost of the chiral catalyst and ligands can be high, although they are used in catalytic amounts. |
| Scalability | Can be highly scalable, especially with robust and recyclable catalysts. |
| Atom Economy | Excellent, as the desired enantiomer is the major product. |
| Enantiopurity | High enantiomeric excess (ee) can be achieved, often >90%.[6] |
Biocatalytic Approaches
Biocatalysis leverages the high stereoselectivity of enzymes to perform key transformations, often under mild and environmentally friendly conditions.
Enzymatic Resolution
In this approach, an enzyme is used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, a lipase can be used for the kinetic resolution of a racemic precursor to (R)-4-propylpyrrolidin-2-one.[1]
Asymmetric Biocatalytic Synthesis
A more direct biocatalytic route involves the use of enzymes to create the chiral center. For instance, a ω-transaminase can be used for the selective amination of a racemic aldehyde to produce an (R)-amine, which can then be cyclized to form the desired lactam.[6] This method has been shown to achieve high enantiomeric excess (92% ee) and good yield (65%).[4][6]
Another innovative biocatalytic method involves the asymmetric desymmetrization of dimethyl 3-propylpentanedioate using an enzyme like Novozyme's Promea®, leading to (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid with high chiral purity (>99%). This intermediate is then converted to (R)-4-propyl-pyrrolidin-2-one through a series of steps including amidation, Hofmann rearrangement, and cyclization.[6]
Workflow for Biocatalytic Asymmetric Amination:
Caption: Biocatalytic asymmetric amination workflow.
Comparative Analysis:
| Feature | Assessment |
| Selectivity | Enzymes offer exceptional enantioselectivity, often leading to very high ee. |
| Conditions | Reactions are typically run under mild conditions (aqueous media, ambient temperature and pressure). |
| Cost | The cost of enzymes can be a factor, although immobilization and recycling can mitigate this. Some enzymes may not be commercially available and require in-house preparation.[4] |
| Scalability | Highly scalable, and often preferred for industrial "green" chemistry processes. |
| Environmental Impact | Generally low, as it avoids the use of harsh reagents and solvents. |
Chiral Pool Synthesis
This strategy utilizes readily available and enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred to the final product, thus avoiding the need for a resolution or an asymmetric induction step.
From (R)-Epichlorohydrin
A route starting from commercially available (R)-epichlorohydrin has been developed.[1][3] This involves the condensation with diphenyl malonate, followed by reaction with an organocuprate to introduce the propyl group.[2][3]
From Glutamic Acid
(S)-Glutamic acid, a naturally occurring amino acid, can also serve as a chiral precursor. The synthesis involves a series of transformations to modify the side chain and form the pyrrolidinone ring.[8][9]
Workflow for Chiral Pool Synthesis from (R)-Epichlorohydrin:
Caption: Chiral pool synthesis from (R)-epichlorohydrin.
Comparative Analysis:
| Feature | Assessment |
| Stereocontrol | Excellent, as the chirality is predetermined by the starting material. |
| Cost | The cost of the chiral starting material can be a significant factor. |
| Number of Steps | Can sometimes involve a greater number of steps compared to other methods. |
| Scalability | Generally good, as the reactions are often well-established. |
| Versatility | The availability of a diverse range of chiral starting materials offers flexibility. |
Asymmetric Desymmetrization
This elegant strategy involves the enantioselective transformation of a prochiral or meso starting material, where a chiral reagent or catalyst differentiates between two enantiotopic groups.
A notable example is the asymmetric ring-opening of 3-n-propylglutaric anhydride with an alcohol in the presence of a chiral quinine derivative catalyst.[6] The resulting monoester is then converted to (R)-4-propyl-pyrrolidin-2-one via amidation, Hofmann rearrangement, and cyclization.[6]
Comparative Analysis:
| Feature | Assessment |
| Efficiency | Can be very efficient as it creates the chiral center from a symmetric precursor. |
| Cost | The cost of the chiral catalyst is a key consideration. |
| Scalability | Potentially scalable, depending on the catalyst loading and turnover number. |
| Atom Economy | Good, as it avoids the formation of a racemic mixture. |
| Enantiopurity | Can achieve high levels of enantioselectivity. |
Summary and Conclusion
The synthesis of (R)-4-propylpyrrolidin-2-one is a well-explored area of research, driven by its importance in the pharmaceutical industry. The choice of the optimal synthetic route is a multifactorial decision that requires careful consideration of economic, environmental, and practical aspects.
Comparative Summary of Synthetic Routes:
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| Racemic Synthesis & Resolution | Simple initial synthesis, readily available starting materials. | Poor atom economy, costly and difficult to scale up resolution. | Laboratory-scale synthesis where efficiency is not the primary concern. |
| Asymmetric Catalysis | High atom economy, high enantioselectivity, and good scalability. | High cost of some catalysts and ligands. | Industrial-scale production where efficiency and stereocontrol are critical. |
| Biocatalysis | Exceptional selectivity, mild and green reaction conditions, high potential for scalability. | Enzyme availability and cost can be a limitation. | "Green" industrial processes where sustainability and high purity are paramount. |
| Chiral Pool Synthesis | Excellent stereocontrol, leverages readily available chiral molecules. | Cost of chiral starting material, potentially longer synthetic sequences. | Situations where a specific chiral starting material is cost-effective and readily available. |
| Asymmetric Desymmetrization | Elegant and efficient creation of chirality from a symmetric starting material. | Catalyst cost and development can be a hurdle. | Advanced synthetic strategies where high efficiency and novelty are desired. |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US11884623B2 - Process for the preparation of (R)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 5. US11400074B1 - Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]
- 6. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Brivaracetam Synthesis: The Central Role of 4-Propylpyrrolidin-2-one versus Alternative Intermediates
Introduction
Brivaracetam, marketed under the brand name Briviact®, is a third-generation antiepileptic drug that has demonstrated significant efficacy as an adjunctive therapy for partial-onset seizures.[1][2] As a chemical analogue of levetiracetam, brivaracetam exhibits a high and selective affinity for the synaptic vesicle protein 2A (SV2A), a key target in the modulation of neurotransmitter release.[2][3][4] The molecular structure of brivaracetam features two critical chiral centers, specifically the (2S) and (4R) configurations, which are essential for its pharmacological activity.
The stereochemical complexity of brivaracetam presents a considerable challenge for synthetic chemists. The development of an efficient, scalable, and enantiomerically pure synthesis is paramount for pharmaceutical manufacturing. Numerous synthetic routes have been explored, often converging on a few key intermediates. This guide provides an in-depth comparison of these strategies, with a primary focus on the synthesis and utility of (R)-4-propylpyrrolidin-2-one against other pivotal intermediates. We will dissect the causality behind different synthetic choices, evaluate their performance with supporting data, and provide detailed protocols for key transformations.
Core Synthetic Strategies and Key Intermediates
The synthesis of brivaracetam can be broadly categorized based on the method used to establish its stereocenters. These strategies invariably rely on a few key building blocks.
-
(R)-4-Propylpyrrolidin-2-one: A central intermediate that contains the crucial (4R) stereocenter of the pyrrolidinone core.
-
(S)-2-Aminobutanamide: The side-chain precursor that provides the (2S) stereocenter.
-
(R)-4-Propyldihydrofuran-2(3H)-one: A versatile chiral lactone that serves as a precursor to the pyrrolidinone ring or other linear intermediates.
The primary challenge lies in coupling these fragments while maintaining stereochemical integrity, as the 2-position carbon is susceptible to racemization, particularly under basic conditions.[5]
The (R)-4-Propylpyrrolidin-2-one Pathway: A Tale of Two Approaches
The most direct conceptual route to brivaracetam involves the N-alkylation of (R)-4-propylpyrrolidin-2-one with a derivative of (S)-2-aminobutanoic acid. However, obtaining the enantiomerically pure pyrrolidinone intermediate is the critical step that defines the efficiency of this entire pathway.
Approach 1: Racemic Synthesis Followed by Chiral Resolution
This classical approach involves the initial synthesis of a racemic mixture of 4-propylpyrrolidin-2-one, followed by separation of the desired (R)-enantiomer.
-
Synthesis of Racemic Lactam: A common method is the Michael conjugate addition of nitromethane to (E)-ethyl-hex-2-enoate, followed by reduction of the nitro group, which induces cyclization to the racemic lactam (this compound).[3][6][7]
-
Chiral Resolution: The racemic mixture is then separated using techniques like chiral High-Performance Liquid Chromatography (HPLC).[3][6][7]
-
Coupling and Final Steps: The isolated (R)-4-propylpyrrolidin-2-one is deprotonated (e.g., with NaH) and reacted with a racemic methyl 2-bromobutanoate. The resulting ester is amidated with ammonia to produce a diastereomeric mixture of brivaracetam, which requires a second chiral HPLC separation.[3][7]
Causality and Drawbacks: This route uses inexpensive starting materials for the lactam synthesis.[3] However, the reliance on chiral HPLC for resolution is a significant drawback. It is not economically viable for large-scale industrial synthesis due to the inherent 50% loss of the undesired isomer at two separate stages, low throughput, and high solvent consumption.[3][6][8][9]
Approach 2: Asymmetric Synthesis of (R)-4-Propylpyrrolidin-2-one
To overcome the inefficiencies of resolution, methods focusing on the direct synthesis of the enantiopure lactam have been developed.
-
Biocatalysis: Stereoselective reductive amination using ω-transaminase enzymes can convert a prochiral aldehyde into the corresponding (R)-amine, which is then cyclized.[3][7]
-
Asymmetric Catalysis: Transition-metal-catalyzed reactions, such as the Ni(II)-catalyzed asymmetric Michael addition of diethyl malonate to (E)-1-nitropent-1-ene, can establish the (4R) stereocenter with high enantioselectivity. The resulting adduct is then hydrogenated, hydrolyzed, and decarboxylated to yield the target intermediate.[4]
Causality and Advantages: Asymmetric synthesis avoids the wasteful resolution step, leading to a theoretically higher yield and better atom economy. These methods are often more elegant and can be more suitable for scaling up, provided the catalysts are efficient and affordable.
Alternative Intermediates and Pathways: Bypassing the Pre-formed Lactam
To circumvent the challenges associated with synthesizing and resolving this compound, alternative strategies have been devised that build the molecule from different starting points.
The Chiral Pool Approach: Starting from (R)-Epichlorohydrin
This highly effective strategy leverages a readily available and inexpensive chiral starting material.
Synthetic Workflow:
-
Intermediate Synthesis: (R)-epichlorohydrin is reacted with a malonic ester.
-
Grignard Reaction: The resulting bicyclic intermediate undergoes a ring-opening reaction with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a copper catalyst to introduce the propyl group.
-
Lactone Formation: Subsequent Krapcho decarboxylation yields the key intermediate, (R)-4-propyldihydrofuran-2(3H)-one .[1][6]
-
Conversion to Brivaracetam: This chiral lactone can be converted to brivaracetam through several routes, often involving ring-opening with an appropriate amine source or conversion to a linear halogenated acid derivative followed by cyclization with (S)-2-aminobutanamide.[6][10][11]
Causality and Advantages: This is one of the most industrially viable routes.[10] The stereocenter is sourced from a cheap chiral pool material, ensuring high optical purity from the outset and avoiding any resolution steps.[8][10] The process is scalable and cost-effective.
The Acyclic Reductive Amination Approach
This strategy involves forming the pyrrolidinone ring late in the synthesis by coupling two acyclic precursors.
Synthetic Workflow:
-
Precursor Synthesis: An appropriate keto-ester, methyl-3-formylhexanoate, is synthesized.
-
Reductive Amination: This keto-ester undergoes reductive amination with (S)-2-aminobutanamide. This key step simultaneously forms the C-N bond and sets the second stereocenter.
-
Cyclization: The resulting amino-ester is then induced to cyclize, forming the lactam ring and yielding a diastereomeric mixture of brivaracetam, which then requires purification.[3][6]
Causality and Logic: This approach constructs the core of the molecule by linking the two main fragments directly. While conceptually straightforward, controlling the diastereoselectivity of the cyclization can be challenging, often necessitating a final purification step to isolate the desired (2S, 4R) isomer.
Comparative Performance Data
The choice of synthetic route is ultimately driven by efficiency, cost, and scalability. The following table summarizes the performance of the discussed strategies.
| Synthetic Strategy | Key Intermediate | Overall Yield | Stereocontrol Method | Scalability Issues | Key Advantages | Key Disadvantages |
| Racemic Lactam + Resolution | Racemic this compound | 7.2%[12] | Chiral HPLC Resolution | High cost, low throughput | Uses inexpensive starting materials | Extremely low yield, wasteful, not scalable[6][8] |
| Asymmetric Photocatalysis | Acyclic ester | 44-58%[12][13] | Asymmetric Catalyst | Requires specialized equipment | High yield, excellent stereocontrol | Catalyst cost, potential scale-up challenges |
| Chiral Pool (R)-Epichlorohydrin | (R)-4-propyldihydrofuran-2(3H)-one | High (not specified) | Chiral Pool | Low-temperature Grignard reaction | High optical purity, cost-effective, scalable[8][10] | Multi-step synthesis of the lactone |
| Chemical Resolution | Diastereomeric amide | 4.3%[12] | Diastereomeric Crystallization | Low yield | Avoids chiral chromatography | Very low overall yield, loss of material[12] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the relationships between the key intermediates and the major synthetic routes.
Caption: Major synthetic routes to Brivaracetam highlighting key intermediates.
Caption: Workflow comparison for obtaining the key (R)-4-propylpyrrolidin-2-one intermediate.
Experimental Protocols
Protocol 1: Synthesis of Racemic Brivaracetam via Racemic Lactam Intermediate (Illustrative)
This protocol is a representation based on published schemes.[3][6][7]
Step 1: Synthesis of Racemic this compound (17)
-
To a solution of (E)-ethyl-hex-2-enoate (15) in a suitable solvent, add nitromethane and a catalytic amount of a base like diazabicycloundecene (DBU).
-
Stir the reaction at room temperature until completion (monitored by TLC/GC) to form the racemic γ-nitro ester (16).
-
The crude nitro ester (16) is then subjected to reduction. A common method is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
This reduction of the nitro group leads to spontaneous cyclization to form racemic this compound (17).
-
Purify the crude product by distillation or column chromatography.
Step 2: Chiral Resolution of (R)-4-Propylpyrrolidin-2-one (18)
-
The racemic lactam (17) is resolved by preparative chiral HPLC. A typical stationary phase would be a polysaccharide-based chiral stationary phase.
-
The mobile phase is often a mixture of heptane and ethanol.
-
Collect the fraction corresponding to the (R)-enantiomer (18).
Step 3: Synthesis of Brivaracetam (1)
-
In a dry flask under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).
-
Add a solution of (R)-4-propylpyrrolidin-2-one (18) in THF dropwise at 0 °C.[12]
-
After stirring, add a solution of methyl 2-bromobutanoate.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
The resulting crude ester is then treated with aqueous ammonia to form the amide.
-
This final step yields a diastereomeric mixture, which must be separated by a final chiral HPLC purification to afford pure brivaracetam (1).
Protocol 2: Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one from (R)-Epichlorohydrin
This protocol is a representation based on published schemes.[1][6][10]
Step 1: Synthesis of Diethyl (R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1,1-dicarboxylate
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate at 0 °C.
-
After stirring, add (R)-(-)-epichlorohydrin dropwise, maintaining the temperature.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed.
-
After workup, the bicyclic product is isolated and purified.
Step 2: Synthesis of (R)-4-propyldihydrofuran-2(3H)-one (45)
-
Suspend copper(I) iodide in anhydrous THF at low temperature (e.g., -30 °C).
-
Add ethylmagnesium bromide (Grignard reagent) dropwise to form the organocuprate.
-
Add a solution of the bicyclic intermediate from Step 1 to the reaction mixture.
-
Stir at low temperature to allow for the ring-opening and addition of the ethyl (which becomes the propyl) group.
-
The resulting intermediate is then treated with lithium chloride in a solvent like DMSO and heated to induce Krapcho decarboxylation.
-
After aqueous workup and extraction, the crude product is purified by distillation to yield (R)-4-propyldihydrofuran-2(3H)-one (45). This intermediate can then be carried forward to brivaracetam.
Conclusion and Future Outlook
The synthesis of brivaracetam is a testament to the evolution of asymmetric synthesis in the pharmaceutical industry. While early routes utilizing This compound were hampered by the inefficiencies of resolving a racemic mixture, this intermediate remains a pivotal compound in brivaracetam synthesis.
The comparative analysis clearly demonstrates that modern strategies have shifted decisively away from classical resolution. The most industrially successful routes now favor two main approaches:
-
The Chiral Pool Approach: Using inexpensive, enantiopure starting materials like (R)-epichlorohydrin to synthesize the key (R)-4-propyldihydrofuran-2(3H)-one intermediate. This strategy is robust, scalable, and cost-effective.
-
Asymmetric Catalysis: Directly forging the chiral centers of the molecule or its key intermediates using powerful catalytic methods. These routes offer elegance and high efficiency, with recent advances in photocatalysis and biocatalysis showing particular promise for further improving yields and sustainability.[12][13]
For researchers and drug development professionals, the choice of synthetic route will depend on a balance of scale, cost, and available technology. However, the trend is clear: pathways that establish stereochemistry efficiently and early, such as those starting from chiral pool materials or employing asymmetric catalysis, represent the current state-of-the-art and the future of brivaracetam manufacturing.
References
- 1. WO2020148787A1 - Enantioselective synthesis of brivaracetam and intermediates thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US20200002278A1 - Process for preparing brivaracetam - Google Patents [patents.google.com]
- 6. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 8. US10221134B2 - Processes to produce brivaracetam - Google Patents [patents.google.com]
- 9. New synthesis method of brivaracetam - Eureka | Patsnap [eureka.patsnap.com]
- 10. WO2016191435A1 - Processes to produce brivaracetam - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Alchemist's Signature: A Comparative Guide to Brivaracetam Synthesis and Its Impact on Efficacy
Introduction: More Than One Path to a Potent Antiepileptic
Brivaracetam, a cornerstone in the management of partial-onset seizures, stands as a testament to rational drug design.[1][2] Its high affinity and selectivity for the synaptic vesicle protein 2A (SV2A) underscore its potent anticonvulsant activity.[3][4][5][6] However, the journey from precursor molecules to the final, clinically effective active pharmaceutical ingredient (API) is a complex one, with the chosen synthetic route leaving an indelible signature on the final product. This guide delves into the critical, yet often overlooked, aspect of how the synthetic pathway of brivaracetam influences its ultimate efficacy, not merely in terms of therapeutic action, but in the crucial metrics of purity, yield, and impurity profiles. For researchers and drug development professionals, understanding these nuances is paramount to ensuring the delivery of a safe and effective therapeutic agent.
The synthetic origin of a drug can significantly impact its quality and performance.[7][8][9] Even minute variations in the manufacturing process can introduce impurities or alter the stereochemistry of the final compound, potentially affecting its safety and therapeutic window.[7][8] This guide will provide an in-depth comparison of various synthetic strategies for brivaracetam, supported by available data, to illuminate the causal link between the chosen precursors and the quality of the resulting API.
The Heart of the Matter: Brivaracetam's Mechanism of Action
Brivaracetam's efficacy in controlling seizures stems from its high-affinity binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release.[3][4][5][6] By modulating the function of SV2A, brivaracetam is thought to reduce the release of excitatory neurotransmitters, thereby dampening the excessive neuronal activity that characterizes seizures.[4] It is an analog of levetiracetam but exhibits a 15- to 30-fold higher binding affinity for SV2A, which may contribute to its distinct clinical profile.[10][11]
References
- 1. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STERIS PHARMA | Brivaracetam 50 mg: Mechanism, Dosage, Uses, Side Effects & Patient FAQs [sterisonline.com]
- 4. Brivaracetam - Wikipedia [en.wikipedia.org]
- 5. Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. veeprho.com [veeprho.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Levetiracetam vs. brivaracetam - Epilepsy Action [epilepsy.org.uk]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Propylpyrrolidin-2-one Isomers
Introduction: The Significance of Stereochemistry in Drug Development
In the landscape of modern pharmaceutical development, the precise control and analysis of molecular stereochemistry are not merely academic exercises; they are critical determinants of a drug's efficacy and safety. The compound 4-propylpyrrolidin-2-one serves as a quintessential example. As a key chiral intermediate in the synthesis of Brivaracetam, a prominent antiepileptic agent, its absolute configuration at the C4 position dictates the stereochemical outcome of the final active pharmaceutical ingredient (API).[1][2][3] Brivaracetam's therapeutic activity is intrinsically linked to its specific stereoisomeric form, making the accurate differentiation of the (R)- and (S)-enantiomers of its precursors a non-negotiable requirement in quality control and process development.
This guide provides an in-depth spectroscopic comparison of the isomers of this compound. We will first explore the foundational spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that elucidate the compound's covalent structure. Subsequently, we will address the central challenge for the analytical chemist: the fact that enantiomers possess identical physical and spectroscopic properties in an achiral environment.[4][5] The core of this guide is dedicated to the practical, field-proven methodologies for resolving this ambiguity, focusing on the creation of a diastereomeric environment for definitive NMR-based differentiation.
Molecular Structure: The Chiral Center at C4
This compound possesses a single stereocenter at the fourth carbon of the pyrrolidinone ring. This gives rise to two non-superimposable mirror images: (4R)-4-propylpyrrolidin-2-one and (4S)-4-propylpyrrolidin-2-one.
Caption: Molecular structures of the (R)- and (S)-enantiomers of this compound.
Part 1: Foundational Spectroscopic Characterization (Achiral Analysis)
Under standard, achiral analytical conditions, both the (R)- and (S)-enantiomers will produce identical spectra. The following data confirms the overall molecular structure of this compound, irrespective of its stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules by probing the magnetic environments of ¹H and ¹³C nuclei.[6] The expected signals for this compound are detailed below.
-
¹H NMR Analysis: The proton spectrum reveals the connectivity of the molecule through chemical shifts (position), integration (number of protons), and coupling constants (neighboring protons).
-
¹³C NMR Analysis: The carbon spectrum indicates the number of unique carbon environments within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key absorptions are characteristic of the lactam ring. The amide C=O stretch is typically a strong, sharp band, while the N-H stretch appears as a broader band.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.[9] For this compound, electron ionization (EI) would be expected to show a clear molecular ion peak (M⁺) at m/z 127, corresponding to its molecular weight.[10][11]
Summary of Achiral Spectroscopic Data
The following table summarizes the predicted data for confirming the general structure of this compound.
| Technique | Feature | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~6.5-7.5 ppm (broad, 1H)~3.0-3.5 ppm (m, 2H)~2.0-2.6 ppm (m, 3H)~1.2-1.6 ppm (m, 4H)~0.9 ppm (t, 3H) | N-H protonH5 (CH₂ adjacent to N)H3 (CH₂ adjacent to C=O), H4 (CH)Propyl CH₂ groupsPropyl CH₃ group |
| ¹³C NMR | Chemical Shift (δ) | ~175-178 ppm~45-50 ppm~35-40 ppm~30-35 ppm~20-25 ppm~14 ppm | C2 (Amide C=O)C5 (CH₂ adjacent to N)C3, C4 (Ring CH₂, CH)Propyl CH₂Propyl CH₂Propyl CH₃ |
| IR | Wavenumber (cm⁻¹) | ~3200 cm⁻¹ (broad)~2960-2870 cm⁻¹~1680 cm⁻¹ (strong) | N-H StretchC-H Aliphatic StretchesC=O Amide I Stretch |
| MS (EI) | m/z | 127 | Molecular Ion [M]⁺ |
Part 2: Differentiating Enantiomers - The Necessity of a Chiral Environment
The core analytical challenge is that enantiomers are indistinguishable by conventional NMR. To resolve them, we must introduce a chiral influence that forces the formation of diastereomers, which possess different physical properties and are therefore spectroscopically distinct.[12][13] This can be achieved through two primary methods: the use of Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).
Method 1: Chiral Derivatizing Agents (CDAs)
This trusted method involves the covalent reaction of the analyte with a single enantiomer of a chiral reagent. The resulting products are diastereomers, which will exhibit separate and distinct signals in the NMR spectrum.[14][15]
Causality Behind the Method: The reaction of a racemic mixture of (R/S)-4-propylpyrrolidin-2-one with an enantiopure CDA, such as (R)-Mosher's acid chloride, creates two new molecules: the (R,R)-diastereomer and the (S,R)-diastereomer. These diastereomers are no longer mirror images. The different spatial arrangements of the groups lead to unique magnetic environments for the nuclei, particularly those close to the newly formed stereocenter, resulting in different chemical shifts.
Caption: Workflow for enantiomer differentiation using a Chiral Derivatizing Agent (CDA).
Expected Outcome: In the ¹H NMR spectrum of the resulting mixture, one would expect to see two distinct sets of signals for the protons of the original this compound moiety. For instance, the signal for the H4 proton might appear as two separate multiplets. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the original sample, allowing for the calculation of enantiomeric excess (ee).
Method 2: Chiral Solvating Agents (CSAs)
An alternative, non-destructive method involves using a chiral solvating agent. These are enantiopure compounds that form transient, non-covalent diastereomeric complexes with the analyte directly in the NMR tube.
Causality Behind the Method: The rapid, reversible interaction between the chiral solvent and the enantiomers of the analyte creates short-lived diastereomeric complexes. This transient association is sufficient to break the magnetic equivalence of the enantiomers, leading to the splitting of NMR signals. The advantage of this method is its simplicity and the fact that the sample can be recovered.
Part 3: Validated Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear and reproducible results for the analysis of this compound isomers.
Protocol 1: Standard ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak. Integrate the ¹H signals and pick the peaks for both spectra.
Protocol 2: Enantiomeric Purity Determination via Chiral Derivatization
-
Reaction Setup: In a dry vial, dissolve ~10 mg of the this compound sample in 0.5 mL of anhydrous pyridine or dichloromethane. Add a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Derivatization: To this solution, add 1.1 equivalents of an enantiopure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with a small amount of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
NMR Analysis: Prepare an NMR sample of the crude diastereomeric product as described in Protocol 1.
-
Data Interpretation: Carefully analyze the ¹H NMR spectrum. Identify a well-resolved signal corresponding to a proton in the original this compound structure that is now split into two distinct signals. Integrate both signals accurately. The ratio of these integrals represents the enantiomeric ratio.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation: Place one drop of neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.
Protocol 4: Mass Spectrometry (MS)
-
Sample Introduction: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation data or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ at m/z 128.
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 50-300).
Conclusion
The comprehensive spectroscopic analysis of this compound isomers is a multi-step process that relies on the synergistic application of several techniques. While standard NMR, IR, and MS are indispensable for confirming the compound's covalent structure and purity, they are inherently blind to stereochemistry. The definitive differentiation and quantification of the (R)- and (S)-enantiomers hinge upon the principles of chiral recognition. By employing chiral derivatizing or solvating agents, one can transform the analytical challenge from distinguishing indistinguishable enantiomers to resolving spectroscopically distinct diastereomers. This approach, grounded in the fundamental principles of stereochemistry, provides the robust and reliable data required for the stringent quality control demanded in modern pharmaceutical manufacturing.
References
- 1. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 2. EP4036244A1 - Enzymatic process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]
- 3. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Pyrrolidinone [webbook.nist.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | C7H13NO | CID 14178100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 13. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 15. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
A Comparative Guide to the Structural Validation of 4-propylpyrrolidin-2-one using 2D NMR
This guide provides an in-depth, technical comparison of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous structural validation of 4-propylpyrrolidin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, demonstrating how a logical combination of COSY, HSQC, and HMBC experiments creates a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.
The Challenge: Beyond the 1D Spectrum
The synthesis of novel chemical entities, such as this compound—a key intermediate in the synthesis of antiepileptic drugs like Brivaracetam—demands absolute certainty in structural confirmation.[1][2] While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information on the types and numbers of protons and carbons, they often fall short in complex molecules where signals may overlap or where connectivity is ambiguous.[3] For this compound (Figure 1), key questions remain after 1D analysis:
-
How can we definitively prove the connectivity of the n-propyl group?
-
How can we confirm the attachment point of this propyl group to the pyrrolidinone ring?
-
How do we verify the complete structure of the five-membered lactam ring?
Answering these questions requires a more sophisticated approach that maps the intricate network of atomic connections within the molecule. This is the domain of 2D NMR spectroscopy.[4][5]
Figure 1. The proposed structure of this compound with standard IUPAC numbering for the pyrrolidinone ring and sequential lettering for the propyl chain protons and carbons.
The Methodological Toolkit: A Comparison of 2D NMR Pulse Sequences
To solve this structural puzzle, we employ a suite of 2D NMR experiments. Each technique provides a unique piece of the puzzle, and their combined data allows for a comprehensive and robust validation. The three core experiments discussed here are COSY, HSQC, and HMBC.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (²JHH, ³JHH). It is the workhorse for establishing the framework of proton spin systems within a molecule. For this compound, COSY is indispensable for tracing the proton connectivity along the propyl chain and around the pyrrolidinone ring.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that maps direct, one-bond correlations between protons and the carbons to which they are attached (¹JCH).[7][8][9] Its primary strength is its high sensitivity and its ability to unambiguously assign a proton signal to its corresponding carbon signal.[10][11] This technique allows us to build upon the proton framework established by COSY by identifying the specific carbon atom associated with each proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment detects correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[12][13] Its crucial function is to connect the spin systems established by COSY. It can "see" across atoms with no attached protons, such as quaternary or carbonyl carbons, making it essential for piecing together the final molecular structure.[14]
Experimental Workflow and Protocols
References
- 1. US11884623B2 - Process for the preparation of (R)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. acl.digimat.in [acl.digimat.in]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 4-Propylpyrrolidin-2-one
The enantioselective synthesis of 4-propylpyrrolidin-2-one, a pivotal chiral building block in the pharmaceutical industry, most notably as a key intermediate for the antiepileptic drug Brivaracetam, presents a significant synthetic challenge.[1] Achieving high stereocontrol at the C4 position is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of prominent catalytic systems for the asymmetric synthesis of this valuable γ-lactam, offering insights into their mechanisms, performance, and practical applicability for researchers, scientists, and drug development professionals. We will delve into metal-catalyzed, biocatalytic, and organocatalytic approaches, supported by experimental data and protocols to inform catalyst selection and process development.
Introduction: The Significance of Chiral this compound
The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in medicinal chemistry due to its presence in a multitude of biologically active compounds. Specifically, the stereochemistry of substituents on the lactam ring can drastically influence pharmacological activity. The (R)-enantiomer of this compound is the crucial precursor for Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand.[2] Consequently, the development of efficient and highly enantioselective synthetic routes to this intermediate is of considerable industrial and academic interest. This guide will compare and contrast three major catalytic strategies employed to achieve this goal.
Comparative Analysis of Catalytic Systems
The asymmetric synthesis of this compound can be approached through several catalytic paradigms, each with its own set of advantages and limitations. Here, we compare metal catalysis, biocatalysis, and organocatalysis, focusing on their efficiency, selectivity, and operational considerations.
| Catalyst System | Approach | Key Advantages | Key Limitations | Typical Yield | Typical Enantioselectivity (ee) |
| Nickel(II)-Chiral Diamine Complex | Asymmetric Michael Addition | High enantioselectivity, direct C-C bond formation. | Requires multi-step synthesis, potential for metal contamination in the final product. | Good to High | Up to 91% ee for the precursor[3] |
| Lipase (Novozyme's Promea®) | Enzymatic Desymmetrization | Environmentally benign (aqueous media), high selectivity, mild reaction conditions. | Substrate-specific, may require screening of multiple enzymes. | >95%[4] | 83-88% ee for the precursor[4] |
| Chiral Proline Derivative | Organocatalytic Michael Addition | Metal-free, readily available catalysts, operational simplicity. | May require higher catalyst loading, enantioselectivity can be substrate-dependent. | Good to High | 93-96% ee for similar precursors[5] |
In-Depth Analysis of Each Catalytic System
Metal Catalysis: Nickel-Catalyzed Asymmetric Michael Addition
The use of chiral transition metal complexes is a powerful strategy for asymmetric C-C bond formation. Reznikov et al. have reported a notable approach for the synthesis of the precursor to (R)-4-propylpyrrolidin-2-one via a Nickel(II)-catalyzed asymmetric Michael addition of diethyl malonate to 1-nitropent-1-ene.[3][6]
The catalytic cycle is believed to involve the formation of a chiral Ni(II) complex with a C2-symmetric diamine ligand, such as one derived from (1R,2R)-1,2-diphenylethane-1,2-diamine. This complex coordinates with both the diethyl malonate and the nitroalkene, creating a chiral environment that directs the nucleophilic attack of the malonate enolate onto one face of the nitroalkene. This stereocontrolled addition sets the crucial chiral center. Subsequent hydrogenation of the nitro group and cyclization leads to the formation of the desired this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. γ-Lactam synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US11884623B2 - Process for the preparation of (R)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 5. Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy [organic-chemistry.org]
- 6. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 4-Propylpyrrolidin-2-one: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the responsible management of chemical reagents is as crucial as the innovative discoveries they enable. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Propylpyrrolidin-2-one, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment extends beyond supplying high-quality reagents; we aim to be your trusted partner in establishing safe and sustainable laboratory practices.
Understanding the Compound: A Safety-First Approach
For instance, 2-pyrrolidinone is known to cause serious eye irritation and is suspected of damaging fertility or the unborn child.[1][2] Therefore, this compound should be handled as a potentially hazardous substance.
Key Safety Considerations:
-
Handling: Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[3]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Spills: In the event of a spill, absorb the material with an inert, non-combustible absorbent like sand, earth, or vermiculite.[5][6] Collect the absorbed material and contaminated items into a labeled container for hazardous waste disposal.[3][5][6]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound. This workflow is designed as a self-validating system to minimize risks at each stage and ensure regulatory compliance.
Experimental Protocol: Disposal of this compound
-
Segregation at the Source:
-
Immediately upon completion of an experiment, segregate all waste containing this compound. This includes the neat compound, solutions, and all contaminated consumables (e.g., pipette tips, weighing boats, gloves).
-
Causality: This initial step is critical to prevent cross-contamination with other waste streams, which could lead to dangerous chemical reactions and complicate the disposal process.
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, chemically resistant waste container, such as high-density polyethylene (HDPE) or glass. The container must be in good condition and have a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Note the accumulation start date.
-
Causality: Proper labeling is a legal requirement under EPA and OSHA regulations and is vital for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians.[7]
-
-
Waste Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]
-
The SAA must be under the control of the operator of the process generating the waste.
-
Causality: Storing hazardous waste in a designated SAA minimizes the risk of spills and accidental exposure in the general laboratory workspace and is a key component of the EPA's hazardous waste regulations.[7]
-
-
Disposal Request and Pickup:
-
Once the waste container is full, or the regulatory time limit for accumulation is reached, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [3]
-
Causality: Licensed hazardous waste disposal ensures that the chemical is managed and ultimately destroyed in a manner that is compliant with all federal, state, and local environmental regulations, protecting our ecosystems.[5][9]
-
Table 1: Summary of Disposal Parameters
| Parameter | Specification | Rationale |
| Waste Category | Hazardous Chemical Waste (Non-halogenated organic) | Ensures routing to the appropriate treatment, storage, and disposal facility (TSDF), likely for incineration.[9] |
| Container Type | High-Density Polyethylene (HDPE) or Glass | Provides chemical compatibility and prevents degradation or leakage of the container. |
| Labeling | "Hazardous Waste," Chemical Name, Date, PI/Lab Info | Fulfills regulatory requirements and ensures safe handling and proper identification of contents.[7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Centralizes hazardous waste under operator control, minimizing exposure risk and facilitating efficient pickup.[7][8] |
| Disposal Method | Collection by licensed hazardous waste professionals for incineration or other approved methods. | Guarantees environmentally sound destruction of the chemical, preventing its release into the environment.[10] |
Visualizing the Disposal Pathway
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final disposition.
Caption: Procedural workflow for compliant disposal of this compound.
Regulatory and Compliance Framework
The management of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Academic and research laboratories have specific regulations that provide a more flexible, yet still protective, framework for managing hazardous waste.[8][11]
Your institution's Environmental Health and Safety (EHS) office is your most critical resource for navigating these regulations.[12] They provide the necessary infrastructure, training, and oversight to ensure that all chemical waste is handled in a manner that is safe, compliant, and environmentally responsible. Adherence to these established protocols is not just a matter of best practice; it is a legal and ethical obligation for all researchers.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ICSC 0562 - PYRROLIDONE [chemicalsafety.ilo.org]
- 7. medlabmag.com [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 11. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Propylpyrrolidin-2-one
This guide provides comprehensive safety protocols and operational procedures for the handling of 4-Propylpyrrolidin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document outlines essential personal protective equipment (PPE), safe handling practices, and emergency procedures to ensure a secure laboratory environment. The information herein is synthesized from established safety guidelines for structurally similar compounds, providing a robust framework for risk mitigation in the absence of specific data for this compound.
Hazard Identification and Risk Assessment
Potential Hazards Include:
-
Eye Irritation: Similar pyrrolidinone derivatives are known to cause serious eye irritation.[2][3]
-
Skin Irritation: May cause skin irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[2]
-
Reproductive Toxicity: Some pyrrolidinone derivatives, like N-methyl-2-pyrrolidone, are classified as reproductive toxins.[2][3] Given the structural similarity, it is prudent to handle this compound as a potential reproductive hazard until more specific data is available.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard. | Must conform to ANSI Z87.1 standards or equivalent. Ensure a snug fit to prevent any gaps where splashes could enter. |
| Skin and Body Protection | Chemical-resistant laboratory coat or gown. | A fully buttoned lab coat made of appropriate material should be worn. For larger quantities or splash risks, consider a disposable, polyethylene-coated polypropylene gown. |
| Hand Protection | Disposable nitrile or neoprene gloves.[4][5] | Inspect gloves for tears or perforations before each use. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated.[4] Use proper glove removal techniques to avoid skin contact.[1] For prolonged or immersive contact, consult glove manufacturer's chemical resistance data.[6][7][8][9] |
| Respiratory Protection | Generally not required with adequate engineering controls (e.g., chemical fume hood). | If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] A full-face respirator will also provide eye and face protection. |
Operational and Disposal Plans
Safe Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Avoidance of Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] It may be sensitive to moisture and should be stored under an inert atmosphere.[2]
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear the appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.
Disposal of Contaminated PPE and Chemical Waste
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated, sealed container for hazardous waste disposal.[11]
-
Chemical Waste: Dispose of this compound and its containers in accordance with all local, state, and federal regulations. Do not pour down the drain.[2]
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[1]
Visual Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific handling task.
Caption: A decision-making workflow for selecting appropriate PPE.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. guidegloves.com [guidegloves.com]
- 7. sempermed.com [sempermed.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
